Product packaging for Ceftaroline anhydrous base(Cat. No.:CAS No. 402741-13-3)

Ceftaroline anhydrous base

Cat. No.: B15191866
CAS No.: 402741-13-3
M. Wt: 685.7 g/mol
InChI Key: ZCCUWMICIWSJIX-NQJJCJBVSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ceftaroline anhydrous base is a advanced-generation cephalosporin antibiotic with a molecular weight of 684.68 atomic mass units and the formula C22H21N8O8PS4 . Provided as an anhydrous, acetate-free compound, it is intended for research applications in microbiology and pharmacology . Its primary research value lies in its potent activity against a broad spectrum of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP) . The compound's unique mechanism of action involves high-affinity binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis . Unlike many other β-lactam antibiotics, Ceftaroline demonstrates a particularly high binding affinity for PBP2a in MRSA and PBP2x in PRSP, enabling it to inhibit cell wall synthesis and exert a bactericidal effect against these resistant pathogens . Its spectrum of activity also extends to several Gram-negative pathogens involved in skin infections and community-acquired pneumonia, such as Haemophilus influenzae and Moraxella catarrhalis . Research into Ceftaroline is critical for developing new strategies to combat multidrug-resistant bacterial infections . This product is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N8O8PS4+ B15191866 Ceftaroline anhydrous base CAS No. 402741-13-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

402741-13-3

Molecular Formula

C22H22N8O8PS4+

Molecular Weight

685.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/p+1/b26-13-/t14-,19-/m1/s1

InChI Key

ZCCUWMICIWSJIX-NQJJCJBVSA-O

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Ceftaroline Anhydrous Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active form of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its unique attribute lies in its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant contributor to morbidity and mortality in both hospital and community settings.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of ceftaroline anhydrous base, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process is primarily achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3] PBPs are responsible for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. The inhibition of these enzymes leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[4]

Unique Affinity for Penicillin-Binding Protein 2a (PBP2a) of MRSA

The defining characteristic of ceftaroline's potent anti-MRSA activity is its high binding affinity for PBP2a.[2][3] PBP2a, encoded by the mecA gene, is the enzyme responsible for methicillin resistance in S. aureus.[4] Most β-lactam antibiotics have a low affinity for PBP2a, rendering them ineffective against MRSA.[5] Ceftaroline, however, can effectively bind to and inhibit PBP2a, disrupting cell wall synthesis even in these resistant strains.[3]

Allosteric Regulation of PBP2a

Recent studies have revealed a more nuanced mechanism involving allosteric regulation. Ceftaroline has been shown to bind to an allosteric site on PBP2a, distinct from the active site.[6] This binding event induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind covalently and inhibit the enzyme's transpeptidase activity.[6] This allosteric interaction is a key factor in overcoming the intrinsic resistance of PBP2a to other β-lactams.[6]

cluster_bacterial_cell Bacterial Cell cluster_ceftaroline_action Ceftaroline Action Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Transpeptidation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBPs->Crosslinked_Peptidoglycan Bacterial_Cell_Integrity Cell Integrity Crosslinked_Peptidoglycan->Bacterial_Cell_Integrity Maintains Ceftaroline Ceftaroline PBP2a_Inactive PBP2a (Inactive) Ceftaroline->PBP2a_Inactive Allosteric Binding PBP2a_Active PBP2a (Active Site Open) Ceftaroline->PBP2a_Active Active Site Binding PBP2a_Inactive->PBP2a_Active Conformational Change Inhibited_PBP2a Inhibited PBP2a PBP2a_Active->Inhibited_PBP2a Inhibition_of_Cell_Wall_Synthesis Inhibition of Cell Wall Synthesis Inhibited_PBP2a->Inhibition_of_Cell_Wall_Synthesis Leads to Cell_Lysis Cell Lysis Inhibition_of_Cell_Wall_Synthesis->Cell_Lysis Results in

Caption: Signaling pathway of ceftaroline's mechanism of action.

Quantitative Data

The efficacy of ceftaroline is quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) and the 50% inhibitory concentrations (IC50) for PBP binding.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftaroline Against Various Bacterial Species
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)ATCC 292130.25[7]
Staphylococcus aureus (MRSA)Community-Associated0.5[8]
Staphylococcus aureus (MRSA)Hospital-Associated1[8]
Staphylococcus epidermidis (MRSE)Methicillin-Resistant0.5[7]
Streptococcus pneumoniaePenicillin-Susceptible≤0.06[8]
Streptococcus pneumoniaePenicillin-Resistant≤0.25[7]
Streptococcus agalactiae-0.06[8]
Viridans streptococci-0.035[8]
Escherichia coli-≤0.5[7][8]
Klebsiella pneumoniae-≤0.5[7][8]
Proteus mirabilis-≤0.5[7][8]
Haemophilus influenzae-≤0.5[7][8]
Acinetobacter baumannii->32[8]
Pseudomonas aeruginosa->32[8]
Table 2: Penicillin-Binding Protein (PBP) Affinity of Ceftaroline (IC50 values)
OrganismPBPCeftaroline IC50 (mg/L)Comparator IC50 (mg/L)Reference
S. aureus (MSSA)PBP10.1Oxacillin: >1[5]
PBP20.049Oxacillin: >1[5]
PBP30.034Ceftriaxone: >1[5]
S. aureus (MRSA)PBP2a0.90Oxacillin: 408[4]
Ceftriaxone: 677[4]
Imipenem: 57[4]
S. pneumoniae (PRSP)PBP2x~0.1-1Penicillin G: >1[5][9]
PBP2a/2b~0.5-4Penicillin G: >1[5][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of ceftaroline in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

Start Start Colony_Selection Select 3-5 Colonies Start->Colony_Selection Suspension Suspend in Saline to 0.5 McFarland Colony_Selection->Suspension Dilution Dilute to 5x10^5 CFU/mL Suspension->Dilution Add_Inoculum Add Bacterial Inoculum Dilution->Add_Inoculum Ceftaroline_Stock Prepare Ceftaroline Stock Solution Serial_Dilution Perform Serial Dilutions in CAMHB Ceftaroline_Stock->Serial_Dilution Dispense_Antibiotic Dispense Antibiotic into 96-well Plate Serial_Dilution->Dispense_Antibiotic Dispense_Antibiotic->Add_Inoculum Incubate Incubate at 35°C for 16-20h Add_Inoculum->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.
Penicillin-Binding Protein (PBP) Affinity Assay (Competition Assay)

This protocol is based on a competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin FL.

  • Preparation of Bacterial Membranes (for S. aureus):

    • Grow S. aureus to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using a method such as sonication or French press.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Competition Binding:

    • In a microfuge tube, combine the bacterial membrane preparation (or whole cells for organisms like S. pneumoniae) with various concentrations of unlabeled ceftaroline.

    • Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

    • Add a fixed, saturating concentration of Bocillin FL to the mixture.

    • Incubate for another defined period (e.g., 10 minutes at 37°C) to allow Bocillin FL to bind to any unoccupied PBPs.

  • Detection and Quantification:

    • Stop the reaction by adding an excess of a non-fluorescent β-lactam (e.g., penicillin G).

    • Separate the PBP-Bocillin FL complexes from unbound Bocillin FL using SDS-PAGE.

    • Visualize the fluorescent bands using a gel imager.

    • Quantify the fluorescence intensity of each PBP band.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of unlabeled ceftaroline.

    • Determine the IC50 value, which is the concentration of ceftaroline that inhibits 50% of the Bocillin FL binding to a specific PBP.

Start Start Prepare_Membranes Prepare Bacterial Membranes/Whole Cells Start->Prepare_Membranes Incubate_Ceftaroline Incubate with varying concentrations of unlabeled Ceftaroline Prepare_Membranes->Incubate_Ceftaroline Add_BocillinFL Add fixed concentration of Bocillin FL Incubate_Ceftaroline->Add_BocillinFL Incubate_BocillinFL Incubate to allow Bocillin FL binding Add_BocillinFL->Incubate_BocillinFL Stop_Reaction Stop reaction with excess unlabeled β-lactam Incubate_BocillinFL->Stop_Reaction SDS_PAGE Separate proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Visualize Visualize fluorescent PBP bands SDS_PAGE->Visualize Quantify Quantify fluorescence intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for PBP binding affinity assay.
Time-Kill Curve Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.

  • Preparation of Inoculum:

    • Prepare a standardized bacterial suspension as described for the MIC assay, typically to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth.

  • Exposure to Antimicrobial Agent:

    • Add ceftaroline at various concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial inoculum.

    • Include a growth control flask without any antibiotic.

    • Incubate the flasks at 35°C ± 2°C with shaking.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or broth.

    • Plate the dilutions onto non-selective agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each ceftaroline concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.

Conclusion

This compound represents a significant advancement in the treatment of bacterial infections, particularly those caused by MRSA. Its core mechanism of action, centered on the potent inhibition of PBP2a through a unique allosteric binding mechanism, distinguishes it from other β-lactam antibiotics. The quantitative data from MIC and PBP binding assays provide robust evidence of its efficacy. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the properties of ceftaroline and other novel antimicrobial agents. Understanding the intricate molecular interactions and the methodologies to study them is crucial for the continued development of effective therapies to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Physicochemical Properties of Ceftaroline Anhydrous Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, a fifth-generation cephalosporin, is a potent bactericidal antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is notably effective against methicillin-resistant Staphylococcus aureus (MRSA).[1] In clinical use, it is administered as the prodrug ceftaroline fosamil, which is rapidly converted in the body to the active form, ceftaroline.[1][2][3] This guide provides a detailed overview of the core physicochemical properties of ceftaroline anhydrous base, the active metabolite, offering critical data and methodologies for research and development professionals.

Physicochemical Properties

The following table summarizes the key physicochemical properties of ceftaroline and its prodrug, ceftaroline fosamil. It is important to distinguish between the active ceftaroline molecule and its various prodrug forms, as their properties differ significantly.

PropertyCeftaroline (Active Metabolite)Ceftaroline Fosamil (Prodrug)Ceftaroline Fosamil AnhydrousCeftaroline Fosamil Acetate Hydrate
Chemical Structure (6R,7R)-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-(ethoxyimino)[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium, inner saltC22H21N8O8PS4C24H27N8O11PS4
Molecular Formula C22H21N8O8PS4C22H21N8O8PS4C22H21N8O8PS4C24H27N8O11PS4
Molecular Weight ( g/mol ) 684.67[]684.67[]744.74762.8[5]
CAS Number Not explicitly found229016-73-3[][6][7]400827-46-5[6][8]400827-55-6[5]
Appearance Not specifiedPale yellowish-white to light yellow powder[9]White to light yellow solid[10]White to beige powder
Solubility Poorly water-soluble (2.3 mg/mL)[11]Water: 8.6 mg/mL[12]DMSO: 100 mg/mL[10]DMSO: 2 mg/mL (warmed)
Water soluble (>100 mg/mL) in pH 7 solution[11][13]Water: Insoluble[14]
Ethanol: Insoluble[14]
Melting Point Not explicitly found~200 °C (for a formulation with L-arginine)[15]Not explicitly foundNot explicitly found
pKa Not explicitly found1.22 and 5.10 (phosphoamino group), 1.79 (carboxylic acid), 10.9 (secondary amide)[12]Not explicitly foundNot explicitly found
Stability The amorphous free form is chemically unstable even at 8°C.[16]Stable in crystalline form, especially with ~3% moisture content.[16]Stable for up to 24 hours refrigerated (2-8°C) and up to 6 hours at room temperature in solution.[17]Not specified

Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. A key feature of ceftaroline is its high affinity for PBP2a, a modified PBP found in MRSA that confers resistance to most other β-lactam antibiotics.[2][18]

Ceftaroline_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftaroline Ceftaroline PBPs Penicillin-Binding Proteins (PBPs) Ceftaroline->PBPs Binds to PBP2a PBP2a (in MRSA) Ceftaroline->PBP2a High affinity binding CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Catalyzes CellLysis Cell Lysis and Death PBPs->CellLysis Inhibition leads to PBP2a->CellWall Catalyzes (in MRSA) PBP2a->CellLysis Inhibition leads to CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of ceftaroline.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)

  • Shaker incubator set at 37 ± 1 °C

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) to quantify ceftaroline

Procedure:

  • Add an excess amount of this compound to flasks containing the different pH buffers.

  • Place the flasks in a shaker incubator at 37 ± 1 °C and agitate.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each flask.

  • Centrifuge the aliquots to separate the undissolved solid.

  • Analyze the supernatant for the concentration of ceftaroline using a validated analytical method.

  • Equilibrium is reached when consecutive measurements show no significant change in concentration.

Stability Indicating HPLC Method

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of ceftaroline.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Buffer solution (e.g., phosphate buffer)

  • Ceftaroline reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of buffer, acetonitrile, and methanol (e.g., 40:30:30 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

Procedure:

  • Standard Preparation: Prepare a stock solution of the ceftaroline reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the assay.

  • Sample Preparation: Subject ceftaroline samples to stress conditions (e.g., acid, base, oxidation, heat). At various time points, dilute the stressed samples with the mobile phase to a concentration within the linear range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the peak area of ceftaroline in the stressed samples to that of the unstressed sample to determine the percentage of degradation. The appearance of new peaks indicates the formation of degradation products.

HPLC_Stability_Workflow Start Start PrepareSamples Prepare Ceftaroline Samples (Stressed and Unstressed) Start->PrepareSamples PrepareMobilePhase Prepare HPLC Mobile Phase Start->PrepareMobilePhase InjectSamples Inject Samples and Standards PrepareSamples->InjectSamples EquilibrateSystem Equilibrate HPLC System PrepareMobilePhase->EquilibrateSystem EquilibrateSystem->InjectSamples AcquireData Acquire Chromatographic Data InjectSamples->AcquireData AnalyzeData Analyze Peak Areas and Retention Times AcquireData->AnalyzeData DetermineStability Determine Percent Degradation and Identify Degradants AnalyzeData->DetermineStability End End DetermineStability->End

Caption: Workflow for HPLC stability testing.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • This compound

  • Inert gas (e.g., nitrogen)

Procedure:

  • Calibrate the pH meter using standard buffers.

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).

  • Purge the solution with an inert gas to remove dissolved carbon dioxide.

  • Titrate the solution with the standardized acid or base, adding small, precise volumes of the titrant.

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve. For more precise determination, the inflection points can be found from the first or second derivative of the titration curve.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, the active form of the antibiotic. The presented data, including molecular characteristics, solubility, and stability, are crucial for formulation development, analytical method development, and regulatory submissions. The detailed experimental protocols offer practical guidance for researchers to perform these critical measurements in their own laboratories. A thorough understanding of these properties is fundamental to the successful development and application of this important antibiotic.

References

In Vitro Activity of Ceftaroline Anhydrous Base Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ceftaroline anhydrous base against Methicillin-Resistant Staphylococcus aureus (MRSA). It includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction

Ceftaroline is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of pathogens, notably including MRSA.[1] Its efficacy against MRSA is attributed to its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance in S. aureus.[2][3] This document synthesizes publicly available data to serve as a technical resource for researchers in the field of antimicrobial drug development and infectious disease.

Mechanism of Action and Resistance

The primary mechanism of β-lactam resistance in MRSA is the acquisition of the mecA gene, which encodes for PBP2a.[2][4] PBP2a has a low affinity for most β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in their presence.[2][4] Ceftaroline overcomes this resistance by binding to PBP2a with high affinity, thereby inhibiting the transpeptidation step of peptidoglycan synthesis and leading to bacterial cell death.[3][5]

Below is a diagram illustrating the mechanism of MRSA resistance to conventional β-lactams and the inhibitory action of ceftaroline.

MRSA_Resistance_and_Ceftaroline_Action cluster_synthesis Peptidoglycan Synthesis cluster_resistance MRSA Resistance cluster_ceftaroline Ceftaroline Action Precursors Precursors PBP PBP Precursors->PBP Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan mecA gene mecA gene PBP2a PBP2a mecA gene->PBP2a Resistant Peptidoglycan Synthesis Resistant Peptidoglycan Synthesis PBP2a->Resistant Peptidoglycan Synthesis Low β-lactam affinity Inhibited Synthesis Inhibited Synthesis PBP2a->Inhibited Synthesis Conventional β-lactams Conventional β-lactams Conventional β-lactams->PBP Inhibition Conventional β-lactams->PBP2a Ineffective Binding Ceftaroline Ceftaroline Ceftaroline->PBP2a High-affinity Binding (Inhibition)

Figure 1: Mechanism of MRSA Resistance and Ceftaroline Action.

Quantitative In Vitro Activity

The in vitro potency of ceftaroline against MRSA is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. The following tables summarize MIC data from various studies.

Table 1: Ceftaroline MIC Distribution against MRSA Isolates
Study / ProgramYear(s) of IsolationNumber of MRSA IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
ATLAS Program2012-201735,8370.520.015–64[6]
JMS SKIMS Study20201260.520.25-4[7]
JCDR StudyNot Specified28Not ReportedNot Reported0.064-0.5[8]
CLSI/EUCAST Comparison202150Not ReportedNot Reported0.25 - >32[9]
Iranian Blood Isolates StudyNot Specified91Not ReportedNot Reported0.1 - 2[10]

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Ceftaroline Susceptibility Breakpoints

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for interpreting MIC results.

OrganizationSusceptible (S)Susceptible-Dose Dependent (SDD) / Intermediate (I)Resistant (R)Reference
CLSI (2021)≤1 µg/mL2-4 µg/mL≥8 µg/mL[9][11]
EUCAST (v 11.0)≤1 µg/mL>1 µg/mL>1 µg/mL[9]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of in vitro activity.

Minimum Inhibitory Concentration (MIC) Determination

The following diagram outlines a typical workflow for determining the MIC of ceftaroline against MRSA using the broth microdilution method.

MIC_Workflow Start Start Prepare MRSA Inoculum Prepare MRSA Inoculum Start->Prepare MRSA Inoculum Standardize to 0.5 McFarland Standardize to 0.5 McFarland Prepare MRSA Inoculum->Standardize to 0.5 McFarland Inoculate Microtiter Plate Inoculate Microtiter Plate Standardize to 0.5 McFarland->Inoculate Microtiter Plate Prepare Serial Dilutions of Ceftaroline Prepare Serial Dilutions of Ceftaroline Prepare Serial Dilutions of Ceftaroline->Inoculate Microtiter Plate Incubate at 35-37°C for 16-20h Incubate at 35-37°C for 16-20h Inoculate Microtiter Plate->Incubate at 35-37°C for 16-20h Read and Record MIC Read and Record MIC Incubate at 35-37°C for 16-20h->Read and Record MIC End End Read and Record MIC->End

Figure 2: Broth Microdilution MIC Determination Workflow.

Detailed Protocol for Broth Microdilution:

  • Inoculum Preparation: Isolate 3-5 morphologically similar MRSA colonies from an 18-24 hour non-selective agar plate. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5][12]

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted MHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the test isolates.

  • Inoculation: Within 15 minutes of standardization, dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C in ambient air for 16-20 hours.[12]

  • MIC Reading: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the MRSA isolate.

E-test® Method:

An alternative method is the E-test®, which utilizes a predefined, stable gradient of antibiotic on a plastic strip.[7][9] A standardized MRSA inoculum is swabbed onto an agar plate, and the E-test® strip is applied. After incubation, the MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[5]

Penicillin-Binding Protein 2a (PBP2a) Affinity Assay

The affinity of ceftaroline for PBP2a can be determined using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.[13][14]

Experimental Protocol Outline:

  • Membrane Preparation: MRSA is cultured, and for some strains, PBP2a expression is induced (e.g., with NaCl and nafcillin).[14] The cells are harvested, lysed, and the cell membranes containing the PBPs are isolated by ultracentrifugation.[13][14]

  • Competitive Binding:

    • Aliquots of the membrane preparation are incubated with varying concentrations of ceftaroline for a set period (e.g., 10 minutes at 37°C) to allow for binding to PBP2a.[15]

    • Bocillin FL is then added to the mixture and incubated for another period (e.g., 30 minutes) to label any PBPs not bound by ceftaroline.[13]

  • Detection and Quantification:

    • The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

    • The fluorescently labeled PBPs are visualized using a suitable imager.

    • The intensity of the fluorescent band corresponding to PBP2a is quantified.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), which is the concentration of ceftaroline required to block 50% of the Bocillin FL binding to PBP2a, is calculated. This value is a measure of the binding affinity.[13]

Conclusion

Ceftaroline demonstrates potent in vitro activity against MRSA, including strains with resistance to other β-lactam antibiotics. Its high affinity for PBP2a is the key to its efficacy. Standardized methodologies, such as those outlined by CLSI and EUCAST, are essential for the accurate and reproducible assessment of its in vitro potency. The data and protocols presented in this guide provide a valuable resource for researchers involved in the study of antimicrobial resistance and the development of new therapeutic agents.

References

The Discovery and Development of Ceftaroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the core science and clinical advancement of the anti-MRSA cephalosporin, ceftaroline.

Introduction

Ceftaroline fosamil (brand names Teflaro® in the U.S. and Zinforo® in Europe) is a fifth-generation cephalosporin antibiotic distinguished by its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its development marked a significant advancement in the treatment of complicated bacterial infections, offering a β-lactam option for pathogens that had developed resistance to most other drugs in this class.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, development, and key experimental data related to ceftaroline.

Discovery and Development Timeline

Developed from the fourth-generation cephalosporin cefozopran, ceftaroline was synthesized by Takeda Pharmaceutical Co., Ltd. and later developed by Cerexa, Inc., and Forest Laboratories, Inc.[2][4] The prodrug, ceftaroline fosamil, was created to enhance water solubility for intravenous administration.[5] It received approval from the U.S. Food and Drug Administration (FDA) on October 29, 2010, for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2]

Chemical Properties and Synthesis

Ceftaroline fosamil is the water-soluble N-phosphonoamino prodrug of the active metabolite, ceftaroline.[5] Upon intravenous administration, plasma phosphatases rapidly convert the prodrug into bioactive ceftaroline.[6] The chemical structure of ceftaroline features a 1,3-thiazole ring, which is thought to be crucial for its activity against MRSA.[1][2] A small fraction of ceftaroline is then metabolized to the inactive ceftaroline-M-1 metabolite.[5][7]

G cluster_0 Administration and Activation Ceftaroline_Fosamil Ceftaroline Fosamil (Prodrug) (Intravenous Administration) Plasma_Phosphatasets Plasma_Phosphatasets Ceftaroline_Fosamil->Plasma_Phosphatasets Plasma_Phosphatases Plasma Phosphatases Ceftaroline_Active Ceftaroline (Active Metabolite) Plasma_Phosphatases->Ceftaroline_Active Hydrolysis Ceftaroline_M1 Ceftaroline-M1 (Inactive Metabolite) Ceftaroline_Active->Ceftaroline_M1 Metabolism Renal_Excretion Primary Renal Excretion Ceftaroline_Active->Renal_Excretion

Prodrug activation and metabolism of ceftaroline.

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] This is achieved through the covalent binding to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis.[7]

The unique feature of ceftaroline is its high binding affinity for PBP2a, the protein encoded by the mecA gene in MRSA that confers resistance to nearly all other β-lactams.[3][7] Ceftaroline binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site.[8][9] This allows a second ceftaroline molecule to bind to the now-accessible active site, thereby inhibiting the protein's function and leading to bacterial cell lysis.[8] Ceftaroline also demonstrates high affinity for PBP2x in Streptococcus pneumoniae, contributing to its efficacy against penicillin-resistant strains.[6][10]

G cluster_PBP2a PBP2a (in MRSA) cluster_Ceftaroline Ceftaroline Interaction PBP2a_closed PBP2a (Closed Active Site) PBP2a_open PBP2a (Open Active Site) PBP2a_closed->PBP2a_open Conformational change Inhibition Inhibition PBP2a_open->Inhibition Ceftaroline1 Ceftaroline (Molecule 1) Ceftaroline1->PBP2a_closed Binds to allosteric site Ceftaroline2 Ceftaroline (Molecule 2) Ceftaroline2->PBP2a_open Binds to open active site Cell_Wall Bacterial Cell Wall Synthesis Cell_Wall->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Mechanism of ceftaroline action on PBP2a in MRSA.

Quantitative Data

In Vitro Susceptibility

The following table summarizes the in vitro activity of ceftaroline against key Gram-positive and Gram-negative pathogens. Data are presented as the minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Organism (No. of Isolates)Ceftaroline MIC₅₀ (μg/mL)Ceftaroline MIC₉₀ (μg/mL)Comparator MIC₉₀ (μg/mL)
Gram-Positive
Staphylococcus aureus (MRSA)0.5 - 11 - 2Vancomycin: 1 - 2
Staphylococcus aureus (MSSA)0.250.25Ceftriaxone: 4
Streptococcus pneumoniae (penicillin-susceptible)≤0.015≤0.015-
Streptococcus pneumoniae (penicillin-resistant)0.12 - 0.250.12 - 0.25-
Streptococcus pyogenes≤0.008≤0.008-
Gram-Negative
Escherichia coli (non-ESBL)0.120.5-
Klebsiella pneumoniae (non-ESBL)0.250.25-
Data compiled from multiple surveillance studies.[7][11][12][13][14][15]
Pharmacokinetic Parameters

The pharmacokinetic properties of ceftaroline have been evaluated in healthy adults. The following table presents mean pharmacokinetic parameters following a 600 mg intravenous dose.

ParameterValue
Cmax (Peak Plasma Concentration)~19 µg/mL
AUC (Area Under the Curve)~57 µg*h/mL
Vd (Volume of Distribution)~20.3 L
CL (Total Clearance)~9.6 L/h
t½ (Elimination Half-life)~2.6 hours
Protein Binding~20%
Primary Route of EliminationRenal (88%)
Values are approximate and can vary based on patient population and renal function.[3][5][16][17]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) of ceftaroline are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilution: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth.

  • Plate Inoculation: A series of microtiter plate wells, containing serial twofold dilutions of ceftaroline, are inoculated with the diluted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.[11]

Neutropenic Murine Thigh Infection Model

This in vivo model is crucial for evaluating the efficacy of antimicrobial agents and determining their pharmacokinetic/pharmacodynamic (PK/PD) targets.[18]

  • Induction of Neutropenia: Mice (e.g., female ICR/CD-1 strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered, for instance, 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[18][19]

  • Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum (e.g., 0.1 mL of 10⁷ CFU/mL) of the target pathogen, such as S. aureus.[18]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Ceftaroline or a comparator agent is administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.[20]

  • Endpoint Analysis: At a predetermined time (e.g., 24 hours post-infection), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer.[18]

  • Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar. Following incubation, bacterial colonies are counted to determine the number of CFU per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to untreated controls.[18]

G cluster_workflow Neutropenic Murine Thigh Infection Model Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Day -4 & -1 Infection Intramuscular Thigh Infection (e.g., S. aureus) Neutropenia->Infection Day 0 Treatment Administer Ceftaroline (Varying Doses/Schedules) Infection->Treatment 2h post-infection Euthanasia Euthanize Mice (24h post-infection) Treatment->Euthanasia Homogenization Excise and Homogenize Thigh Tissue Euthanasia->Homogenization Plating Plate Serial Dilutions Homogenization->Plating Quantification Incubate and Quantify CFU/gram Plating->Quantification End End Quantification->End

References

The Pharmacokinetics and Metabolism of Ceftaroline Anhydrous Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftaroline, the active form of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A thorough understanding of its pharmacokinetic and metabolic profile is crucial for optimizing its clinical efficacy and safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of ceftaroline anhydrous base, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction

Ceftaroline fosamil is administered intravenously and is rapidly and completely converted to its active metabolite, ceftaroline, by plasma phosphatases.[1][2] Ceftaroline exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[3][4] Its high affinity for PBP2a is responsible for its activity against MRSA.[3] This document serves as a comprehensive resource for professionals in drug development and research, detailing the pharmacokinetic properties and metabolic fate of ceftaroline.

Pharmacokinetics

The pharmacokinetics of ceftaroline have been extensively studied in healthy adults and various patient populations. The drug exhibits linear pharmacokinetics, with proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC) with increasing doses.[5]

Absorption

As ceftaroline fosamil is administered intravenously, it has 100% bioavailability. The prodrug is rapidly hydrolyzed in the plasma to the active ceftaroline.[1][2]

Distribution

Ceftaroline is approximately 20% bound to plasma proteins and has a volume of distribution (Vd) of about 20.3 liters, suggesting it distributes primarily within the extracellular fluid.[6][7]

Metabolism

Ceftaroline undergoes minimal metabolism. The primary metabolic pathway involves the hydrolysis of the β-lactam ring to form the microbiologically inactive, open-ring metabolite, ceftaroline M-1.[2][3] In vitro studies have shown that ceftaroline and its prodrug do not significantly inhibit or induce major cytochrome P450 (CYP) isoenzymes, indicating a low potential for drug-drug interactions mediated by the CYP system.[2]

Excretion

The primary route of elimination for ceftaroline and its metabolite is renal excretion.[3] In healthy adults with normal renal function, the terminal half-life of ceftaroline is approximately 2.6 hours.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ceftaroline in healthy adults after single and multiple intravenous infusions of ceftaroline fosamil.

Table 1: Single-Dose Pharmacokinetics of Ceftaroline in Healthy Adults (600 mg IV Infusion)

ParameterValueReference(s)
Cmax (µg/mL)19.0 - 21.3[6]
Tmax (hr)~1.0[6]
AUC (µg·h/mL)56.8[3]
Half-life (t½) (hr)1.6 - 2.6[6][7]
Volume of Distribution (Vd) (L)20.3[6]
Total Clearance (CL) (L/hr)9.6[6]
Protein Binding (%)~20[6][7]

Table 2: Multiple-Dose Pharmacokinetics of Ceftaroline in Healthy Adults (600 mg IV Infusion every 12 hours)

ParameterValueReference(s)
Cmax (µg/mL)21.3[6]
Half-life (t½) (hr)2.6[6]

Table 3: Pharmacokinetics of Ceftaroline in Special Populations

PopulationDosing RegimenKey FindingsReference(s)
Renal Impairment (CrCl 30-50 mL/min)400 mg IV q12hDose adjustment required due to decreased clearance.[3]
Renal Impairment (CrCl 15-30 mL/min)300 mg IV q12hDose adjustment required due to decreased clearance.[3]
End-Stage Renal Disease (ESRD) on Hemodialysis200 mg IV q12hDose adjustment required; administer after hemodialysis.[3]
Obese SubjectsSingle 600 mg IV doseNo significant alteration in pharmacokinetics requiring dose adjustment.[8]

Experimental Protocols

Bioanalytical Methods for Ceftaroline Quantification

The concentration of ceftaroline in biological matrices is typically determined using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

A validated HPLC-UV method for the quantification of ceftaroline in human plasma has been described as follows[9][10]:

  • Sample Preparation: Protein precipitation is a common method for sample preparation. A 100 µL aliquot of a plasma sample is mixed with 200 µL of methanol. The mixture is then centrifuged at 10,000 x g for 10 minutes at 4°C. The resulting supernatant is collected for injection into the HPLC system.[9]

  • Chromatographic Conditions:

    • Column: A Symmetry C18 column (5 µm, 4.6 mm x 150 mm) is typically used.[9]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium dihydrogen phosphate buffer and acetonitrile (e.g., 85:15, v/v) is employed.[9]

    • Flow Rate: A constant flow rate is maintained.

    • Detection: Ultraviolet detection is performed at a wavelength of 238 nm.[9][10]

  • Validation: The method is validated according to FDA guidelines, assessing for selectivity, linearity, accuracy, precision, and stability.[5][9][11][12][13][14] The calibration curve is typically linear over a concentration range of 0.25 to 40 µg/mL.[9][10]

For higher sensitivity and selectivity, an LC-MS/MS method can be utilized[15]:

  • Sample Preparation: Similar to the HPLC-UV method, protein precipitation with methanol is a common extraction technique.[15]

  • Chromatographic Conditions:

    • Column: A C18 column is used for separation.[15]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 5 mM of ammonium formate and 0.1% formic acid.[15]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization in positive mode (ESI+).[15]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the precursor ion to a specific product ion (e.g., m/z 604.89 > 209.3).[15]

  • Validation: The method is validated for linearity, precision, accuracy, and stability in accordance with regulatory guidelines.[15]

Clinical Pharmacokinetic Study Protocol

A typical clinical trial to assess the pharmacokinetics of ceftaroline in healthy subjects would follow a design similar to this[16][17][18]:

  • Study Design: A Phase I, open-label, single-center study.[16]

  • Participants: Healthy male and female volunteers.[16][18]

  • Intervention: Administration of a single or multiple intravenous infusions of ceftaroline fosamil (e.g., 600 mg) over a specified duration (e.g., 60 minutes).[16][17]

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion. Urine samples may also be collected.[16]

  • Data Analysis: Plasma and/or urine concentrations of ceftaroline and its metabolite are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, Vd, and clearance are calculated using non-compartmental analysis.[16]

  • Safety and Tolerability: Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[17]

Visualizations

Metabolic Pathway of Ceftaroline Fosamil

Ceftaroline Metabolism cluster_0 Systemic Circulation cluster_1 Elimination Ceftaroline_Fosamil Ceftaroline Fosamil (Prodrug) Ceftaroline Ceftaroline (Active Drug) Ceftaroline_Fosamil->Ceftaroline Plasma Phosphatases Ceftaroline_M1 Ceftaroline M-1 (Inactive Metabolite) Ceftaroline->Ceftaroline_M1 Hydrolysis of β-lactam ring Renal_Excretion Renal Excretion Ceftaroline->Renal_Excretion Ceftaroline_M1->Renal_Excretion

Caption: Metabolic conversion of ceftaroline fosamil.

Experimental Workflow for a Pharmacokinetic Study

PK Study Workflow start Study Initiation screening Subject Screening (Inclusion/Exclusion Criteria) start->screening enrollment Informed Consent & Enrollment screening->enrollment dosing Ceftaroline Fosamil IV Administration enrollment->dosing sampling Serial Blood/Urine Sample Collection dosing->sampling processing Sample Processing & Storage (-80°C) sampling->processing analysis Bioanalysis (HPLC-UV or LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis report Final Study Report pk_analysis->report

Caption: Typical workflow of a clinical pharmacokinetic study.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftaroline Mechanism of Action cluster_bacterium Bacterial Cell Ceftaroline Ceftaroline PBP Penicillin-Binding Proteins (PBPs) Ceftaroline->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis Ceftaroline->CellWall Inhibits PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Ceftaroline's inhibition of bacterial cell wall synthesis.

Conclusion

This compound, the active form of ceftaroline fosamil, possesses a predictable pharmacokinetic profile characterized by rapid conversion from its prodrug, low protein binding, minimal metabolism, and primary renal elimination. Its linear pharmacokinetics and low potential for CYP450-mediated drug interactions make it a valuable therapeutic option. The provided data and methodologies offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation and optimal clinical application of this important antibiotic.

References

The Core Structure-Activity Relationship of Ceftaroline Anhydrous Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] A key feature that distinguishes ceftaroline from other β-lactams is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] This unique attribute is intrinsically linked to its molecular structure and its enhanced affinity for penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance in staphylococci.[3] This in-depth technical guide elucidates the core structure-activity relationships (SAR) of the ceftaroline anhydrous base, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Structure-Activity Relationship of Ceftaroline

The potent anti-MRSA activity of ceftaroline is not attributed to a single structural feature but rather to the synergistic interplay of several key moieties. The fundamental cephalosporin scaffold, a bicyclic system comprising a β-lactam ring fused to a dihydrothiazine ring, serves as the foundation for its antibacterial action. However, it is the specific substitutions at the C-3 and C-7 positions that confer its unique and expanded spectrum of activity.

A critical element for its anti-MRSA efficacy is the 1,3-thiazole ring at the C-3 position. This particular side chain is thought to play a pivotal role in the high-affinity binding of ceftaroline to PBP2a.[3]

Quantitative Pharmacological Data

The antibacterial efficacy of ceftaroline has been extensively quantified through determination of minimum inhibitory concentrations (MIC) against a wide range of bacterial isolates and its binding affinity for various penicillin-binding proteins (PBPs).

Antimicrobial Susceptibility

The following table summarizes the in vitro activity of ceftaroline and comparator agents against key Gram-positive pathogens. Data is presented as MIC50 and MIC90 (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Organism (Number of Isolates)Ceftaroline MIC50Ceftaroline MIC90Vancomycin MIC50Vancomycin MIC90Linezolid MIC50Linezolid MIC90Daptomycin MIC50Daptomycin MIC90
Staphylococcus aureus (MRSA)0.5111120.250.5
Staphylococcus aureus (MSSA)0.250.2511220.250.5
Streptococcus pneumoniae0.0080.120.250.5110.120.25
Streptococcus pyogenes≤0.0080.0080.250.511≤0.060.12
Streptococcus agalactiae0.0150.0150.250.511≤0.060.25

Data compiled from multiple surveillance studies.[4][5][6]

Penicillin-Binding Protein Affinity

The mechanism of action of ceftaroline is intimately tied to its high affinity for bacterial PBPs. The following table presents the 50% inhibitory concentrations (IC50 in μg/mL) of ceftaroline and comparator β-lactams for the PBPs of S. aureus and S. pneumoniae.

Organism and PBPCeftaroline IC50Ceftriaxone IC50Oxacillin/Penicillin G IC50
MSSA (ATCC 29213)
PBP10.10.10.05
PBP20.049>101.2
PBP30.0342.50.1
MRSA (67-0)
PBP2a0.16>10042
Penicillin-Susceptible S. pneumoniae (2041)
PBP1a/1b0.030.050.01
PBP2x/2a/2b0.010.040.01
PBP30.020.030.01
Penicillin-Resistant S. pneumoniae (2039)
PBP1a/1b0.10.51
PBP2x/2a/2b0.2>108
PBP30.10.50.5

Data adapted from studies on PBP binding affinities.[7][8]

Mechanism of Action: Allosteric Regulation of PBP2a

Ceftaroline's potent activity against MRSA is attributed to its unique interaction with PBP2a. Unlike many other β-lactams that are ineffective against this target, ceftaroline binds to an allosteric site on PBP2a, which is distinct from the active site.[9] This allosteric binding induces a conformational change in the protein, which in turn opens up the active site.[10] This opening allows a second molecule of ceftaroline to bind to the now accessible active site, leading to acylation of the serine residue and subsequent inhibition of the transpeptidase activity required for cell wall synthesis.[9] This ultimately results in bacterial cell death.

Ceftaroline_Mechanism_of_Action cluster_PBP2a Penicillin-Binding Protein 2a (PBP2a) PBP2a_inactive PBP2a (Closed Conformation) PBP2a_active PBP2a (Open Conformation) PBP2a_inactive->PBP2a_active Conformational change PBP2a_inhibited Inhibited PBP2a (Acylated) PBP2a_active->PBP2a_inhibited Acylation of active site Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP2a_inhibited->Cell_Wall_Synthesis Inhibition Ceftaroline1 Ceftaroline (Molecule 1) Ceftaroline1->PBP2a_inactive Binds to allosteric site Ceftaroline2 Ceftaroline (Molecule 2) Ceftaroline2->PBP2a_active Binds to active site Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Ceftaroline's allosteric inhibition of PBP2a.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of ceftaroline is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[4]

1. Preparation of Ceftaroline Stock Solution:

  • A stock solution of ceftaroline is prepared in a suitable solvent (e.g., water or DMSO) at a high concentration.

2. Serial Dilutions:

  • A two-fold serial dilution of the ceftaroline stock solution is performed in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculum Preparation:

  • The bacterial isolate to be tested is grown on an appropriate agar medium.

  • A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted ceftaroline is inoculated with the prepared bacterial suspension.

  • A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

5. MIC Determination:

  • The MIC is read as the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Ceftaroline Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Microtiter Plate with Bacteria Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h at 35-37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.
Penicillin-Binding Protein (PBP) Affinity Assay: Competitive Binding

The affinity of ceftaroline for specific PBPs is determined using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.

1. Membrane Preparation:

  • Bacterial cells are grown to mid-logarithmic phase and harvested.

  • The cells are lysed, and the cell membranes containing the PBPs are isolated by ultracentrifugation.

2. Competitive Binding:

  • A fixed amount of the membrane preparation is incubated with varying concentrations of ceftaroline for a short period to allow for binding to the PBPs.

3. Fluorescent Labeling:

  • A fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to the mixture. Bocillin FL will bind to any PBPs that are not already occupied by ceftaroline.

4. SDS-PAGE and Visualization:

  • The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The gel is visualized using a fluorescence imager. The intensity of the fluorescent band corresponding to a specific PBP will be inversely proportional to the amount of ceftaroline that has bound to it.

5. IC50 Determination:

  • The fluorescence intensity of each PBP band is quantified at each ceftaroline concentration.

  • The IC50 value, which is the concentration of ceftaroline required to inhibit 50% of the binding of the fluorescent penicillin, is calculated from the resulting dose-response curve.

PBP_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Bacterial Membrane Fraction Start->Membrane_Prep Competition Incubate Membranes with Varying [Ceftaroline] Membrane_Prep->Competition Labeling Add Fluorescent Penicillin (e.g., Bocillin FL) Competition->Labeling SDS_PAGE Separate Proteins by SDS-PAGE Labeling->SDS_PAGE Visualize Visualize Fluorescent PBP Bands SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Workflow for competitive PBP binding assay.

Conclusion

The structure-activity relationship of this compound is a testament to the power of targeted chemical modifications in overcoming antibiotic resistance. Its unique structural features, particularly the C-3 side chain, confer a high affinity for PBP2a, the primary driver of methicillin resistance in S. aureus. This interaction, characterized by an innovative allosteric mechanism, allows ceftaroline to effectively inhibit the growth of MRSA and other important pathogens. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and build upon the success of this important fifth-generation cephalosporin.

References

The Microbiological Spectrum of Ceftaroline Anhydrous Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides an in-depth overview of the microbiological profile of ceftaroline, including its in vitro activity against a wide range of clinically relevant pathogens, detailed experimental protocols for susceptibility testing, and an exploration of the underlying mechanisms of action and resistance.

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4] This is achieved through its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. A unique characteristic of ceftaroline is its potent binding to PBP2a, the protein encoded by the mecA gene, which is responsible for methicillin resistance in Staphylococcus aureus (MRSA).[4][5] This strong affinity for PBP2a allows ceftaroline to be effective against MRSA, a key differentiator from many other β-lactam antibiotics.[5] Ceftaroline also demonstrates a high affinity for PBP2x in Streptococcus pneumoniae, contributing to its activity against penicillin-resistant strains of this pathogen.[4]

In Vitro Microbiological Spectrum

The following tables summarize the in vitro activity of ceftaroline against a variety of clinically significant bacteria. Minimum Inhibitory Concentration (MIC) values, specifically MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are presented.

Gram-Positive Aerobes

Ceftaroline demonstrates potent activity against a wide array of Gram-positive aerobes, including multi-drug resistant strains.

OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Staphylococcus aureus (all)61,0450.015–640.51[6]
Staphylococcus aureus (MRSA)35,8370.015–640.52[6]
Staphylococcus aureus (MSSA)25,2080.015–20.250.25[6]
Coagulase-Negative Staphylococci1,593-0.250.5[7]
Streptococcus pneumoniae (all)8,768-≤0.0150.12[8]
Streptococcus pneumoniae (Penicillin-resistant)---0.25[9]
Streptococcus pyogenes--≤0.0150.015[9]
Streptococcus agalactiae--≤0.0150.015[9]
Viridans Group Streptococci840-0.030.06[10]
Enterococcus faecalis--2-[11]
Listeria monocytogenes----[9]
Corynebacterium spp.---2.0[12]
Gram-Negative Aerobes

Ceftaroline's activity against Gram-negative bacteria is generally comparable to that of third-generation cephalosporins. It is active against many common Enterobacteriaceae but has limited activity against non-fermenting Gram-negative bacilli and strains producing extended-spectrum β-lactamases (ESBLs).[2][13]

OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Escherichia coli---0.25 to >16[11]
Klebsiella pneumoniae---0.25 to >16[11]
Proteus mirabilis---0.25 to >16[11]
Haemophilus influenzae1,172-0.0080.03[11]
Moraxella catarrhalis613-0.060.25[11]
Pseudomonas aeruginosa--->16[14]
Anaerobic Bacteria

Ceftaroline exhibits good activity against many Gram-positive anaerobes but has limited activity against Gram-negative anaerobes, particularly the Bacteroides fragilis group.[15]

OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Clostridium perfringens----[5]
Clostridium difficile-0.125-16-4[13]
Peptostreptococcus spp.---0.5[11]
Propionibacterium acnes---≤0.06[11]
Bacteroides fragilis group---64[11]

Experimental Protocols

The determination of the in vitro microbiological spectrum of ceftaroline relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of ceftaroline anhydrous base at a high concentration in a suitable solvent.

  • Preparation of Microdilution Plates: Dispense serial two-fold dilutions of the ceftaroline stock solution into 96-well microtiter plates containing cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the broth is supplemented with lysed horse blood.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from an overnight culture in a sterile saline solution.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air. For capnophilic organisms like Haemophilus influenzae, incubate in an atmosphere of 5% CO₂.

  • Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method (CLSI M07)

This method involves incorporating the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of ceftaroline as described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of ceftaroline.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each agar plate.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Reading Results: The MIC is the lowest concentration of ceftaroline that prevents the growth of more than one colony or a faint haze.

Signaling Pathways and Resistance Mechanisms

Signaling Pathways for Methicillin Resistance in S. aureus

The expression of PBP2a, the primary determinant of methicillin resistance, is regulated by complex signaling pathways.

BlaR1_MecR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BlaR1 BlaR1 BlaI BlaI BlaR1->BlaI cleaves MecR1 MecR1 MecI MecI MecR1->MecI cleaves blaZ_promoter blaZ promoter BlaI->blaZ_promoter represses mecA_promoter mecA promoter MecI->mecA_promoter represses blaZ blaZ (β-lactamase) blaZ_promoter->blaZ transcription mecA mecA (PBP2a) mecA_promoter->mecA transcription BetaLactam β-lactam BetaLactam->BlaR1 binds BetaLactam->MecR1 binds

Caption: BlaR1/MecR1 signaling for β-lactamase and PBP2a expression.

In the absence of a β-lactam, the repressors BlaI and MecI bind to the promoter regions of the blaZ (encoding β-lactamase) and mecA genes, respectively, preventing their transcription.[14][16] Upon exposure to a β-lactam antibiotic, the membrane-bound sensor proteins BlaR1 and MecR1 are activated.[17] This activation leads to the cleavage of the repressors BlaI and MecI, allowing for the transcription of blaZ and mecA and subsequent production of β-lactamase and PBP2a.[18]

VraS/VraR Two-Component System and Cell Wall Stress Response

The VraS/VraR two-component system plays a crucial role in the bacterial response to cell wall stress induced by antibiotics like ceftaroline.

VraSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR phosphorylates VraR_P VraR-P VraR->VraR_P CellWallGenes Cell Wall Synthesis Genes VraR_P->CellWallGenes activates transcription CellWallStress Cell Wall Stress (e.g., β-lactam exposure) CellWallStress->VraS activates

Caption: The VraS/VraR two-component system response to cell wall stress.

When cell wall synthesis is inhibited, the sensor kinase VraS is activated, leading to the phosphorylation of the response regulator VraR.[10][19] Phosphorylated VraR then activates the transcription of a regulon of genes involved in cell wall synthesis, contributing to the bacterial stress response.[13][15]

Mechanisms of Resistance to Ceftaroline

While ceftaroline is a potent agent, resistance can emerge through several mechanisms:

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBP2a can reduce the binding affinity of ceftaroline, leading to decreased susceptibility.[20]

  • Enzymatic Inactivation: Ceftaroline can be hydrolyzed by certain β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][5][7]

  • Efflux Pumps: Although less common for cephalosporins, efflux pumps that actively transport the antibiotic out of the bacterial cell could potentially contribute to reduced susceptibility.[13]

Experimental Workflow for Microbiological Spectrum Evaluation

The comprehensive evaluation of the microbiological spectrum of a new antimicrobial agent like ceftaroline follows a structured workflow.

Antimicrobial_Spectrum_Workflow start Start: New Antimicrobial Agent isolate_collection Isolate Collection (Diverse clinical and geographical sources) start->isolate_collection identification Bacterial Identification (e.g., MALDI-TOF, 16S rRNA sequencing) isolate_collection->identification susceptibility_testing Antimicrobial Susceptibility Testing (e.g., Broth Microdilution - CLSI M07) identification->susceptibility_testing data_analysis Data Analysis (MIC₅₀, MIC₉₀, MIC ranges, % Susceptible) susceptibility_testing->data_analysis special_studies Specialized Studies (Time-kill assays, resistance mechanism studies) susceptibility_testing->special_studies reporting Reporting and Interpretation (Technical reports, publications) data_analysis->reporting special_studies->reporting end End: Microbiological Spectrum Profile reporting->end

References

ceftaroline anhydrous base stability and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Degradation of Ceftaroline

Disclaimer: The majority of publicly available stability data for ceftaroline pertains to its prodrug, ceftaroline fosamil. This guide synthesizes that information to discuss the intrinsic stability and degradation of the active ceftaroline molecule (referred to as ceftaroline anhydrous base or ceftaroline free base). The degradation of ceftaroline fosamil primarily involves the dephosphorylation to active ceftaroline, which can then undergo further degradation.

Introduction to Ceftaroline Stability

Ceftaroline is a fifth-generation cephalosporin antibiotic with potent activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] In its commercially available form, it is supplied as ceftaroline fosamil, a water-soluble N-phosphonoamino prodrug.[2] Upon administration, plasma phosphatases rapidly convert ceftaroline fosamil into the bioactive ceftaroline.[2][3] Understanding the stability and degradation profile of the active ceftaroline molecule is crucial for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

The stability of cephalosporins, including ceftaroline, is influenced by several factors such as pH, temperature, light, and the presence of oxidizing agents. The most common degradation pathway for β-lactam antibiotics is the hydrolysis of the β-lactam ring, which renders the molecule inactive.

Degradation Pathways and Products

Forced degradation studies on ceftaroline fosamil provide insight into the degradation pathways of the active ceftaroline moiety. The primary degradation products identified in these studies often result from the hydrolysis of the β-lactam ring and modifications to the side chains.

Key Degradation Products

While specific degradation studies on this compound are not extensively available, mass spectrometry analyses from forced degradation studies of ceftaroline fosamil have identified several degradation products.[4] The formation of these products suggests the intrinsic reactivity of the ceftaroline molecule.

Reported m/z Potential Structural Modification Stress Condition
622Open β-lactam ring of ceftarolineHydrolytic (Acidic, Basic), Thermal
483Further fragmentation post-β-lactam cleavageThermal
442Side-chain modificationsThermal
337Smaller fragments of the moleculeThermal
303Smaller fragments of the moleculeThermal

Note: The m/z values are derived from studies on ceftaroline fosamil, and some may represent fragments of the prodrug or its degradants.[4]

Visualizing Degradation Pathways

The following diagram illustrates a probable degradation pathway for ceftaroline, focusing on the hydrolysis of the β-lactam ring, a critical step in its inactivation.

G Ceftaroline Ceftaroline (Active) Inactive_Metabolite Inactive Metabolite (Open β-Lactam Ring) Ceftaroline->Inactive_Metabolite Hydrolysis (H₂O, Acid, Base) Further_Degradation Further Degradation Products Inactive_Metabolite->Further_Degradation Fragmentation G cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC_Analysis Analyze by Stability-Indicating HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolytic Photo->HPLC_Analysis API This compound (Solid and Solution) Stressed_Samples Generate Stressed Samples API->Stressed_Samples Stressed_Samples->Acid Stressed_Samples->Base Stressed_Samples->Oxidation Stressed_Samples->Thermal Stressed_Samples->Photo Data_Analysis Data Analysis and Degradant Identification HPLC_Analysis->Data_Analysis Report Generate Stability Report and Degradation Pathways Data_Analysis->Report

References

Ceftaroline Anhydrous Base for the Treatment of Community-Acquired Pneumonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ceftaroline anhydrous base, a fifth-generation cephalosporin, for the treatment of community-acquired pneumonia (CAP). It consolidates key data on its efficacy, safety, mechanism of action, and the pivotal clinical trial methodologies that have defined its clinical use.

Core Efficacy and Safety Data

Ceftaroline has demonstrated significant efficacy and a favorable safety profile in the treatment of CAP, primarily established in the integrated analysis of two pivotal Phase 3 trials, FOCUS 1 and FOCUS 2. These randomized, double-blind, multicenter trials compared ceftaroline fosamil (the prodrug of ceftaroline) with ceftriaxone in hospitalized adult patients with CAP of Pneumonia Outcomes Research Team (PORT) risk class III or IV.

Clinical Cure Rates

The primary efficacy endpoint in the FOCUS trials was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 8 to 15 days after the end of therapy.[1] The results consistently demonstrated the non-inferiority, and in some analyses, superiority of ceftaroline compared to ceftriaxone.

Table 1: Clinical Cure Rates in Pivotal Phase 3 FOCUS Trials (Integrated Analysis)

Patient PopulationCeftaroline (n/N, %)Ceftriaxone (n/N, %)Treatment Difference (95% CI)
Clinically Evaluable (CE)517/613 (84.3%)477/614 (77.7%)6.7% (1.6% to 11.8%)
Modified Intent-to-Treat Efficacy (MITTE)506/614 (82.6%)470/613 (76.6%)6.0% (1.4% to 10.7%)

Source: Adapted from integrated analysis of FOCUS 1 and FOCUS 2 trials.[2][3]

A meta-analysis of five randomized controlled trials further substantiated the superior clinical cure rate of ceftaroline compared to ceftriaxone at the TOC visit in various patient populations, including the modified intent-to-treat (MITT), clinically evaluable (CE), and microbiologically evaluable (ME) populations.[4]

Microbiological Efficacy

Ceftaroline has demonstrated robust activity against common CAP pathogens, including multidrug-resistant Streptococcus pneumoniae (MDRSP) and methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Table 2: Microbiological Response Rates in Pivotal Phase 3 FOCUS Trials (Integrated Analysis)

PathogenCeftaroline (Favorable Response, n/N, %)Ceftriaxone (Favorable Response, n/N, %)
Streptococcus pneumoniae59/69 (85.5%)48/70 (68.6%)
Staphylococcus aureus18/25 (72.0%)12/20 (60.0%)
Haemophilus influenzae50/59 (84.7%)51/61 (83.6%)
Klebsiella pneumoniae14/15 (93.3%)10/13 (76.9%)

Source: Adapted from integrated analysis of FOCUS 1 and FOCUS 2 trials.[7]

Safety and Tolerability

The integrated safety data from the FOCUS trials, encompassing over 1200 patients, showed that ceftaroline was well-tolerated, with a safety profile comparable to that of ceftriaxone and consistent with the cephalosporin class.[1]

Table 3: Summary of Adverse Events in Pivotal Phase 3 FOCUS Trials (Integrated Analysis)

Adverse Event CategoryCeftaroline (n=613, %)Ceftriaxone (n=615, %)
Any Treatment-Emergent Adverse Event (TEAE)288 (47.0%)281 (45.7%)
Serious Adverse Events (SAEs)69 (11.3%)72 (11.7%)
Discontinuation due to an AE27 (4.4%)25 (4.1%)
Deaths15 (2.4%)12 (2.0%)

Source: Adapted from integrated safety summary of FOCUS 1 and FOCUS 2 trials.[1]

The most commonly reported TEAEs for ceftaroline were diarrhea, headache, and insomnia.[1]

Mechanism of Action: PBP Inhibition and Allosteric Regulation

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[5][8] Its broad spectrum of activity, particularly against resistant Gram-positive organisms, is attributed to its high affinity for multiple PBP targets.

A key feature of ceftaroline's mechanism against MRSA is its ability to bind to PBP2a, the protein encoded by the mecA gene that confers resistance to most β-lactam antibiotics.[6][9] Ceftaroline binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site. This allows a second ceftaroline molecule to bind to the active site, thereby inhibiting the transpeptidase activity crucial for cell wall synthesis and leading to bacterial cell death.

G Ceftaroline Mechanism of Action against MRSA cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_intracellular Bacterial Cytoplasm Ceftaroline_ext Ceftaroline (Extracellular) PBP2a_inactive PBP2a (Inactive) - Closed Active Site Ceftaroline_ext->PBP2a_inactive Binds to allosteric site PBP2a_active PBP2a (Active) - Open Active Site Ceftaroline_ext->PBP2a_active Binds to active site PBP2a_inactive->PBP2a_active Conformational Change Ceftaroline_bound_active Ceftaroline-PBP2a (Active Site Binding) PBP2a_active->Ceftaroline_bound_active Ceftaroline_bound_allo Ceftaroline-PBP2a (Allosteric Binding) Inhibition Inhibition of Cell Wall Synthesis Ceftaroline_bound_active->Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: Ceftaroline's allosteric binding to PBP2a in MRSA.

Experimental Protocols: The FOCUS Trials

The FOCUS 1 and FOCUS 2 trials were pivotal in establishing the efficacy and safety of ceftaroline for CAP. The methodologies of these trials are outlined below.

Study Design
  • Trial Type: Two randomized, multicenter, multinational, double-blind, non-inferiority trials.

  • Study Population: 1231 hospitalized adults with a diagnosis of CAP, classified as PORT Risk Class III or IV.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either ceftaroline fosamil or ceftriaxone.[1]

Treatment Regimen
  • Ceftaroline Arm: 600 mg administered intravenously over 60 minutes every 12 hours for 5 to 7 days.

  • Ceftriaxone Arm: 1 g administered intravenously over 30 minutes every 24 hours for 5 to 7 days.

  • Adjunctive Therapy: In FOCUS 1, patients received two doses of oral clarithromycin 500 mg on day 1. No adjunctive macrolide therapy was administered in FOCUS 2.

Patient Populations for Analysis
  • Modified Intent-to-Treat (MITT): All randomized patients who received any amount of the study drug.

  • Modified Intent-to-Treat Efficacy (MITTE): All patients in the MITT population who were in PORT Risk Class III or IV at baseline.

  • Clinically Evaluable (CE): All patients in the MITTE population who demonstrated sufficient adherence to the protocol and had sufficient information available to determine their outcome.

  • Microbiologically Evaluable (ME): All patients in the CE population who had at least one typical bacterial pathogen identified at baseline from an appropriate microbiological specimen.

Microbiological Methods
  • Specimen Collection: Baseline microbiological assessments included cultures from respiratory specimens (e.g., sputum) and blood, as well as urinary antigen testing for S. pneumoniae and Legionella pneumophila, and serology for atypical pathogens.[4]

  • Pathogen Identification and Susceptibility Testing: Standard laboratory procedures were used for pathogen identification. Minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G Experimental Workflow of the FOCUS Trials cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Treatment cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Screening Patient Screening (Hospitalized with CAP, PORT Risk Class III/IV) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical & Microbiological) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Ceftaroline_Arm Ceftaroline Fosamil 600mg IV q12h Randomization->Ceftaroline_Arm Ceftriaxone_Arm Ceftriaxone 1g IV q24h Randomization->Ceftriaxone_Arm Treatment Treatment Duration: 5-7 days Ceftaroline_Arm->Treatment Ceftriaxone_Arm->Treatment End_of_Therapy End of Therapy (EOT) Visit Treatment->End_of_Therapy Test_of_Cure Test of Cure (TOC) Visit (8-15 days post-treatment) End_of_Therapy->Test_of_Cure Late_Follow_up Late Follow-up (LFU) Visit (21-35 days post-treatment) Test_of_Cure->Late_Follow_up Data_Collection Data Collection (Efficacy & Safety) Late_Follow_up->Data_Collection Statistical_Analysis Statistical Analysis (Non-inferiority) Data_Collection->Statistical_Analysis

References

A Deep Dive into the Anhydrous Base Activity of Ceftaroline Against Gram-Positive Cocci

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftaroline, a fifth-generation cephalosporin, exhibits potent bactericidal activity against a wide spectrum of gram-positive cocci, including challenging resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[1] This technical guide provides an in-depth analysis of the anhydrous base activity of ceftaroline, focusing on its mechanism of action, in vitro potency, and the experimental methodologies used for its evaluation.

Mechanism of Action: Overcoming Resistance

Like other β-lactam antibiotics, ceftaroline's primary mechanism of action is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][3] What distinguishes ceftaroline is its high affinity for PBP2a, the protein encoded by the mecA gene, which is responsible for methicillin resistance in staphylococci.[3][4] This strong binding affinity allows ceftaroline to effectively inhibit the transpeptidase activity of PBP2a, a function that is poorly targeted by other β-lactams, thereby restoring activity against MRSA.[2][4]

In addition to its potent activity against PBP2a, ceftaroline also demonstrates high affinity for other essential PBPs in both Staphylococcus aureus and Streptococcus pneumoniae, such as PBP1, PBP2, and PBP3 in methicillin-susceptible S. aureus (MSSA) and PBP2x in S. pneumoniae.[4][5] This broad PBP binding profile contributes to its potent bactericidal activity against a range of gram-positive pathogens.[2]

Recent computational simulations have further elucidated the unique interaction between ceftaroline and PBP2a. Ceftaroline can bind to an allosteric site on PBP2a, which induces a conformational change that opens the active site. This allows a second ceftaroline molecule to access and inhibit the active site, effectively overcoming the structural defenses of PBP2a against other β-lactams.[6]

Mechanism of Ceftaroline Action Against MRSA Ceftaroline Ceftaroline (Anhydrous Base) PBP2a_allosteric PBP2a Allosteric Site Ceftaroline->PBP2a_allosteric Binds to PBP2a_active_open PBP2a Active Site (Open Conformation) Ceftaroline->PBP2a_active_open Binds to and Inhibits PBP2a_active_closed PBP2a Active Site (Closed Conformation) PBP2a_allosteric->PBP2a_active_closed Induces Conformational Change PBP2a_active_closed->PBP2a_active_open Opens CellWall_synthesis Peptidoglycan Cross-linking PBP2a_active_open->CellWall_synthesis Inhibition of CellLysis Bacterial Cell Lysis CellWall_synthesis->CellLysis Leads to

Ceftaroline's allosteric binding and inhibition of PBP2a.

In Vitro Activity: A Quantitative Overview

The in vitro activity of ceftaroline is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for ceftaroline against key gram-positive cocci from various studies.

Table 1: Ceftaroline Activity Against Staphylococcus aureus
Isolate TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
MSSA0.250.25 - 0.5≤0.03 - 1[1][7][8]
MRSA0.5 - 11 - 20.125 - 4[1][8][9][10][11][12]
VISA/hVISA--0.125 - 2[1][13]
VRSA--0.125 - 2[1]

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of isolates are inhibited, respectively. VISA: Vancomycin-Intermediate S. aureus; hVISA: heterogeneous VISA; VRSA: Vancomycin-Resistant S. aureus*

Table 2: Ceftaroline Activity Against Streptococcus pneumoniae
Isolate PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Penicillin-Susceptible≤0.008 - 0.0150.008 - 0.12≤0.008 - 0.06[10][14][15]
Penicillin-Intermediate-0.120.06 - 0.5[14]
Penicillin-Resistant0.060.250.06 - 0.5[14][15]
Multidrug-Resistant0.06 - 0.120.25-[15]
Table 3: Ceftaroline Activity Against Enterococcus Species
SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Enterococcus faecalis--2 - 64[16][17]
Enterococcus faecium--0.25 - 2[18]

Note: Ceftaroline generally exhibits limited activity against Enterococcus species, and there are no established susceptibility breakpoints.

Experimental Protocols

The determination of ceftaroline's in vitro activity relies on standardized and reproducible experimental protocols. The most common method is broth microdilution, performed according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing serial twofold dilutions of ceftaroline in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours), and the MIC is read as the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Ceftaroline_prep Prepare Serial Dilutions of Ceftaroline Inoculation Inoculate Microtiter Plate Wells Ceftaroline_prep->Inoculation Inoculum_prep Prepare Standardized Bacterial Inoculum Inoculum_prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_reading Visually Inspect for Growth and Determine MIC Incubation->MIC_reading

A generalized workflow for determining Minimum Inhibitory Concentrations.
Penicillin-Binding Protein (PBP) Affinity Assays

The affinity of ceftaroline for various PBPs is a key determinant of its antimicrobial activity. PBP binding assays are typically performed using a competitive format.

  • Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated.

  • Competition: The membrane preparations are incubated with varying concentrations of ceftaroline.

  • Labeling: A fluorescently labeled β-lactam (e.g., Bocillin FL) is added to the mixture. This label will bind to any PBPs not already occupied by ceftaroline.

  • Detection: The proteins are separated by SDS-PAGE, and the fluorescently labeled PBPs are visualized.

  • Quantification: The intensity of the fluorescent signal at each ceftaroline concentration is measured to determine the 50% inhibitory concentration (IC₅₀), which is the concentration of ceftaroline required to inhibit 50% of the binding of the fluorescent probe. A lower IC₅₀ indicates a higher binding affinity.[19]

Resistance Mechanisms

While ceftaroline is a potent agent, resistance can emerge. The primary mechanism of high-level ceftaroline resistance in MRSA involves specific mutations within the PBP2a protein.[20] Studies have identified amino acid substitutions, such as Y446N and E447K, in the ceftaroline-binding pocket of the transpeptidase region of PBP2a, which lead to reduced binding affinity and increased MIC values.[20] In some cases, mutations outside of the PBP2a gene, potentially involving other PBPs, may also contribute to reduced ceftaroline susceptibility.[21]

Conclusion

The anhydrous base of ceftaroline demonstrates potent in vitro activity against a broad range of clinically important gram-positive cocci, including resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. Its unique mechanism of action, centered on its high affinity for PBP2a, allows it to overcome methicillin resistance. The standardized methodologies for determining MIC values and PBP affinity are crucial for the continued evaluation of its efficacy and for monitoring the emergence of resistance. This in-depth understanding of ceftaroline's activity is vital for researchers and drug development professionals working to combat the ongoing challenge of antimicrobial resistance.

References

The Repurposing of Ceftaroline: A Novel Strategy Against Vancomycin-Resistant Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vancomycin-resistant Enterococcus faecalis (VRE faecalis) poses a significant therapeutic challenge in clinical settings. While ceftaroline, a broad-spectrum cephalosporin, exhibits limited intrinsic activity against VRE faecalis, compelling in vitro evidence demonstrates its potent synergistic effects when combined with other antimicrobial agents, notably daptomycin and ampicillin. This guide provides a comprehensive technical overview of the current understanding of ceftaroline's activity against VRE faecalis, focusing on the mechanistic basis of its synergistic interactions, quantitative data from in vitro studies, and detailed experimental methodologies.

Introduction

Enterococcus faecalis is a Gram-positive bacterium that can cause a variety of healthcare-associated infections, including bacteremia, endocarditis, and urinary tract infections. The emergence of vancomycin resistance in E. faecalis has severely limited treatment options, necessitating the exploration of novel therapeutic strategies. Ceftaroline, an advanced-generation cephalosporin, is not typically indicated for the treatment of enterococcal infections. However, recent research has unveiled a promising role for ceftaroline as a synergistic agent, capable of restoring the efficacy of other antibiotics against VRE faecalis. This guide delves into the scientific underpinnings of this phenomenon, providing researchers and drug development professionals with a detailed understanding of ceftaroline's potential in combating this resilient pathogen.

Mechanism of Action: The Synergistic Effect of Ceftaroline

The primary mechanism by which ceftaroline exerts its effect against VRE faecalis is through synergy with other antibiotics, most notably daptomycin and ampicillin. This synergistic activity is not due to direct bactericidal action of ceftaroline alone at clinically achievable concentrations, but rather its ability to modify the bacterial cell envelope, rendering it more susceptible to the partner antibiotic.

Interaction with Penicillin-Binding Proteins (PBPs)

Ceftaroline has a notable affinity for various penicillin-binding proteins (PBPs) in Gram-positive bacteria. In Enterococcus species, the low-affinity PBP5 is a key determinant of resistance to many β-lactam antibiotics. While ceftaroline's binding to PBP5 is not sufficient to induce cell death on its own, it is thought to be a crucial initiating step in the synergistic process. This interaction is believed to alter the normal process of cell wall synthesis.

Alteration of the Cell Surface and Potentiation of Daptomycin Activity

The binding of ceftaroline to enterococcal PBPs leads to significant biophysical changes in the bacterial cell membrane. In vitro studies have shown that ceftaroline treatment can lead to:

  • Increased Membrane Fluidity: This alteration is thought to facilitate the insertion of daptomycin into the cell membrane, a critical step for its bactericidal activity.

  • Altered Net Surface Charge: Ceftaroline exposure has been associated with an increase in the net negative surface charge of the bacterial cell. This change is believed to enhance the binding of the positively charged daptomycin-calcium complex to the cell surface.

These ceftaroline-induced modifications effectively lower the minimum inhibitory concentration (MIC) of daptomycin, restoring its activity against daptomycin-non-susceptible VRE strains.

Synergy_Mechanism Ceftaroline Ceftaroline PBP PBP Ceftaroline->PBP Binds to CellWall CellWall PBP->CellWall Inhibits Membrane Membrane CellWall->Membrane Alters Structure SurfaceCharge SurfaceCharge Membrane->SurfaceCharge Increases MembraneFluidity MembraneFluidity Membrane->MembraneFluidity Increases CellDeath Bacterial Cell Death Membrane->CellDeath Leads to Daptomycin Daptomycin SurfaceCharge->Daptomycin Enhances Binding MembraneFluidity->Daptomycin Facilitates Insertion Daptomycin->Membrane Depolarizes

Quantitative Data from In Vitro Studies

The following tables summarize the in vitro activity of ceftaroline, both alone and in combination with other antibiotics, against vancomycin-resistant Enterococcus faecalis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftaroline and Comparator Agents against VRE faecalis

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Ceftaroline>32--
Vancomycin>256--
Daptomycin2 - 128--
Ampicillin>64--

Table 2: Synergistic Activity of Ceftaroline in Combination with Daptomycin against VRE faecalis

VRE faecalis StrainDaptomycin MIC (µg/mL)Daptomycin MIC with Ceftaroline (µg/mL)Fold Reduction in Daptomycin MICReference
R698140.12532
R780840.0664
Average (15 strains)--19.1

Table 3: Time-Kill Assay Results for Ceftaroline Combinations against VRE faecalis

CombinationBacterial StrainLog10 CFU/mL Reduction at 24hSynergy ObservedReference
Daptomycin + CeftarolineR6981>3Yes
Daptomycin + CeftarolineR7808>3Yes
Ampicillin + CeftarolineMultiple StrainsSignificant killingYes

Experimental Protocols

The following sections provide a summary of the methodologies used in the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

MICs are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: VRE faecalis isolates are grown overnight on appropriate agar plates.

  • Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a microtiter plate.

  • Antimicrobial Agents: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Synergy Assays

Time-kill assays are performed to assess the bactericidal activity of antimicrobial agents over time and to evaluate for synergy between two or more drugs.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL is prepared in a suitable broth medium.

  • Antimicrobial Concentrations: The antibiotics are tested alone and in combination at concentrations that are clinically relevant and/or at fractions of their MICs (e.g., 0.25x or 0.5x MIC).

  • Sampling: Aliquots are removed from each culture tube at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Quantification of Viable Bacteria: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Time_Kill_Workflow start Start inoculum Prepare VRE faecalis Inoculum (~5x10^5 CFU/mL) start->inoculum setup Set up Test Tubes with: - Growth Control - Drug A alone - Drug B alone - Drug A + Drug B inoculum->setup incubate Incubate at 37°C setup->incubate sampling Sample at 0, 4, 8, 12, 24 hours incubate->sampling Time points plating Serial Dilution and Plating sampling->plating count Incubate Plates and Count CFU/mL plating->count plot Plot log10 CFU/mL vs. Time count->plot analyze Analyze for Synergy and Bactericidal Activity plot->analyze end End analyze->end

Penicillin-Binding Protein (PBP) Affinity Assays

The affinity of ceftaroline for specific PBPs in E. faecalis can be determined using competition assays with a fluorescently labeled β-lactam, such as Bocillin FL.

  • Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from cultured E. faecalis.

  • Competition Reaction: The membrane preparations are incubated with varying concentrations of ceftaroline to allow for binding to the PBPs.

  • Fluorescent Labeling: A fixed concentration of Bocillin FL is then added, which binds to the PBPs that are not already occupied by ceftaroline.

  • Detection: The PBP-Bocillin FL complexes are separated by SDS-PAGE and visualized using a fluorescence scanner.

  • Analysis: The intensity of the fluorescent bands at different ceftaroline concentrations is quantified to determine the concentration of ceftaroline required to inhibit 50% of Bocillin FL binding (IC50), which is a measure of binding affinity.

Conclusion and Future Directions

The available in vitro data strongly suggest that ceftaroline, while ineffective as a monotherapy, can serve as a potent synergistic agent in combination with daptomycin or ampicillin against vancomycin-resistant Enterococcus faecalis. The underlying mechanism appears to be a ceftaroline-induced alteration of the bacterial cell envelope, which enhances the activity of the partner antibiotic.

For drug development professionals, this presents an opportunity for repurposing an existing therapeutic to address a critical unmet medical need. Further research is warranted in the following areas:

  • In Vivo Efficacy: Animal models of VRE faecalis infection are needed to validate the in vitro synergy observed with ceftaroline combinations.

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of ceftaroline-based combination therapies in patients with serious VRE faecalis infections.

  • Resistance Development: Studies should be conducted to assess the potential for the development of resistance to these combination regimens.

  • Optimization of Dosing: Pharmacokinetic and pharmacodynamic studies are required to determine the optimal dosing for ceftaroline when used in combination therapy for VRE faecalis infections.

Methodological & Application

Application Notes: Ceftaroline Anhydrous Base for In vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftaroline, the active form of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic. It exhibits a broad spectrum of bactericidal activity against many Gram-positive and Gram-negative bacteria. Notably, it is one of the few β-lactam antibiotics effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae.[1][2] These application notes provide a comprehensive overview of the use of ceftaroline anhydrous base for in vitro susceptibility testing, a critical procedure in clinical microbiology laboratories to guide appropriate antimicrobial therapy.

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline's bactericidal effect is mediated by the inhibition of bacterial cell wall synthesis.[2][3] Ceftaroline binds to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a disruption of cell wall integrity, and ultimately, cell lysis and death.[2][3] A key feature of ceftaroline is its high affinity for PBP2a, the modified PBP encoded by the mecA gene in MRSA, which is responsible for resistance to most other β-lactams.[4]

Mechanism of Action of Ceftaroline Ceftaroline Ceftaroline PBP Penicillin-Binding Proteins (PBPs) Ceftaroline->PBP Binds to and inhibits PBP2a PBP2a (in MRSA) Ceftaroline->PBP2a High affinity binding and inhibition CellWall Bacterial Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Catalyzes PBP2a->CellWall Catalyzes (in MRSA) Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

Figure 1: Mechanism of action of ceftaroline.

Spectrum of Activity

Ceftaroline has demonstrated in vitro activity against a wide range of pathogens, including:

  • Gram-positive aerobes: Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-susceptible and resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus dysgalactiae.[2][5]

  • Gram-negative aerobes: Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, and Haemophilus influenzae.[6]

While active against some Gram-negative organisms, its efficacy is comparatively weaker than some later-generation cephalosporins.[3] It is important to note that ceftaroline is not typically active against Pseudomonas aeruginosa.[7]

Data Presentation

The susceptibility of a bacterial isolate to ceftaroline is determined by comparing the minimal inhibitory concentration (MIC) or zone of inhibition to established breakpoints. These breakpoints are published by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: CLSI Interpretive Criteria for Ceftaroline

OrganismMethodMIC (µg/mL) Interpretive CriteriaZone Diameter (mm) Interpretive Criteria
S SDD
Staphylococcus aureusMIC≤12-4
Disk Diffusion (30 µg)--

S = Susceptible; SDD = Susceptible-Dose Dependent; R = Resistant. Data from CLSI M100 documents.[8][9][10]

Table 2: EUCAST Interpretive Criteria for Ceftaroline

OrganismMethodMIC (µg/mL) Interpretive CriteriaZone Diameter (mm) Interpretive Criteria
S R
Staphylococcus aureusMIC≤1>1
Disk Diffusion (5 µg)--

S = Susceptible; R = Resistant. Data from EUCAST breakpoint tables.[11][12][13]

Table 3: Quality Control Ranges for Ceftaroline Susceptibility Testing

Quality Control StrainMethodMIC (µg/mL)Zone Diameter (mm)
Staphylococcus aureus ATCC® 29213Broth Microdilution0.12 - 0.5-
Staphylococcus aureus ATCC® 25923Disk Diffusion (30 µg)-26 - 35
Staphylococcus aureus ATCC® 29213Disk Diffusion (5 µg)-24 - 30

Data from CLSI and EUCAST guidelines.[9][13][14]

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is paramount for clinical decision-making. The following are detailed protocols for determining the susceptibility of bacterial isolates to this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Ceftaroline Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution to prepare a series of working solutions in CAMHB.

  • Preparation of Microtiter Plates: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the highest concentration ceftaroline working solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of ceftaroline concentrations in the wells.

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 100 µL.

  • Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only) for each isolate tested.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ceftaroline at which there is no visible growth (turbidity) in the well.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Ceftaroline disks (5 µg for EUCAST, 30 µg for CLSI)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation of MHA Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[6] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution of the inoculum.[6]

  • Application of Disks: Aseptically apply the ceftaroline disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.[6] Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the ceftaroline disk to the nearest millimeter.

  • Interpretation: Compare the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST to determine if the isolate is susceptible, intermediate/susceptible-dose dependent, or resistant.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Stock Prepare Ceftaroline Stock Solution Dilution Perform Serial Dilutions of Ceftaroline in Microtiter Plate Stock->Dilution Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->Dilution Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate Wells with Standardized Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC as Lowest Concentration with No Visible Growth Incubate->Read Interpret Interpret Results using CLSI/EUCAST Breakpoints Read->Interpret

Figure 2: Workflow for MIC determination.

References

Application Notes and Protocols for the Use of Ceftaroline Anhydrous Base in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic with broad-spectrum bactericidal activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative pathogens.[1][2][3] Its unique mechanism, particularly its high affinity for penicillin-binding protein 2a (PBP2a) in MRSA, makes it a valuable agent in treating challenging infections.[1][4] Animal infection models are indispensable for the preclinical evaluation of ceftaroline, providing critical data on its pharmacokinetics (PK), pharmacodynamics (PD), and efficacy. These models allow for the determination of optimal dosing regimens and the prediction of clinical success.

This document provides detailed application notes and protocols for utilizing ceftaroline in various established animal infection models.

Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[3][5] Its potent activity against MRSA is attributed to its strong affinity for PBP2a.[4]

cluster_0 Ceftaroline Action Ceftaroline Ceftaroline PBP2a PBP2a (MRSA) Ceftaroline->PBP2a Other_PBPs Other PBPs (e.g., S. pneumoniae) Ceftaroline->Other_PBPs Inhibition Inhibition of Transpeptidation PBP2a->Inhibition Other_PBPs->Inhibition Lysis Bacterial Cell Lysis & Death Inhibition->Lysis Disruption CellWall Peptidoglycan Cell Wall Synthesis CellWall->Inhibition cluster_workflow Experimental Workflow Acclimatization 1. Animal Acclimatization (e.g., ICR mice, 5-6 weeks old) Immunosuppression 2. Immunosuppression (Optional, e.g., cyclophosphamide) Acclimatization->Immunosuppression Infection 3. Intranasal Inoculation (e.g., 10^8 CFU S. aureus) Immunosuppression->Infection Treatment 4. Ceftaroline Administration (Subcutaneous, 2h post-infection) Infection->Treatment Monitoring 5. Monitoring & Endpoint (24h post-treatment) Treatment->Monitoring Analysis 6. Lung Homogenization & CFU Enumeration Monitoring->Analysis Data 7. Data Analysis (Log10 CFU reduction) Analysis->Data cluster_pkpd Pharmacokinetic/Pharmacodynamic Relationship Dose Ceftaroline Dose (e.g., 600mg q12h) PK Pharmacokinetics (PK) Plasma Concentration over Time Dose->PK determines PD_Target PD Target %fT > MIC PK->PD_Target achieves Efficacy Efficacy Bacterial Killing PD_Target->Efficacy predicts

References

Application Notes and Protocols: Ceftaroline Anhydrous Base Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceftaroline is a fifth-generation cephalosporin antibiotic with broad-spectrum bactericidal activity.[1] It is notably effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae.[2][3] Ceftaroline is administered intravenously as the prodrug, ceftaroline fosamil, which is rapidly converted by plasma phosphatases to its active form, ceftaroline.[2][4] For in vitro research and cell culture applications, preparing a stable and soluble solution of the active ceftaroline anhydrous base is crucial. These application notes provide detailed protocols for the preparation and use of ceftaroline solutions in a research setting.

Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3] A key feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus, and PBP2x in Streptococcus pneumoniae.[2][3] This binding disrupts cell wall integrity, leading to cell lysis and death.[5]

G cluster_0 Extracellular Space cluster_1 Bacterial Cell Prodrug Ceftaroline Fosamil (Prodrug) Phosphatases Plasma Phosphatases Prodrug->Phosphatases Conversion Ceftaroline Ceftaroline (Active Drug) Phosphatases->Ceftaroline PBP2a Penicillin-Binding Protein 2a (PBP2a) Ceftaroline->PBP2a Inhibits Ceftaroline->PBP2a CellWall Cell Wall Synthesis PBP2a->CellWall Enables Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Ceftaroline Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data for ceftaroline.

Table 1: Solubility and Reconstitution of Ceftaroline Fosamil

Parameter Details Reference
Commercial Form Ceftaroline fosamil (prodrug) as a powder for injection. [6]
Recommended Solvents Sterile Water for Injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection, Lactated Ringer's Injection. [6][7]
Reconstitution 400 mg and 600 mg vials are typically reconstituted with 20 mL of a recommended solvent. [7]

| Ceftaroline Free Base | The active form is insoluble in aqueous solutions; requires an organic solvent like DMSO for solubilization after isolation. |[8] |

Table 2: Stability of Ceftaroline Solutions

Diluent Storage Temperature Stability Duration Reference
Infusion Bag (NS or D5W) Room Temperature ≤ 6 hours [9][10]
Infusion Bag (NS or D5W) 2°C to 8°C (Refrigerated) ≤ 24 hours [9][10]
Elastomeric Device (NS or D5W) 4°C 144 hours [11]
Elastomeric Device (NS or D5W) 25°C 24 hours [11]
Elastomeric Device (NS or D5W) 30°C 12 hours [11]
Elastomeric Device (NS) 35°C 12 hours [11]

| Elastomeric Device (D5W) | 35°C | 6 hours |[11] |

Table 3: In Vitro Activity of Ceftaroline (Minimum Inhibitory Concentration - MIC)

Organism MIC Range (µg/mL) Reference
Streptococcus pneumoniae MIC₉₀ < 0.25 [3]
Staphylococcus aureus (MRSA) MIC₉₀ ≤ 2 [3][12]
Haemophilus influenzae MIC₉₀ ≤ 0.03 [5]

| Pseudomonas aeruginosa | Generally poor activity (MIC₉₀ ≥ 32) |[5][13] |

Experimental Protocols

Protocol 1: Preparation of this compound from Ceftaroline Fosamil

This protocol describes a non-enzymatic method to convert the commercially available prodrug, ceftaroline fosamil, into the active ceftaroline free base for in vitro experiments.[8]

Materials:

  • Ceftaroline fosamil for injection (e.g., Teflaro®)

  • Sterile water for injection

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Low-bind microcentrifuge tubes

  • Incubator or heat block (45°C, 60°C, or 75°C)

  • Centrifuge (capable of 12,000 x g)

  • Lyophilizer (optional)

  • Sterile filters (0.22 µm)

Methodology:

  • Resuspend Prodrug: In a low-bind microcentrifuge tube, resuspend ceftaroline fosamil powder in sterile water for injection. A concentration of ~160 mg/mL can be used (e.g., 32.5 mg of Teflaro® in 200 µL water).[8]

  • Thermal Hydrolysis: Incubate the tube at a selected temperature (e.g., 60°C) for a set duration (e.g., 1-3 hours) to accelerate the conversion of the prodrug to the free base.[8]

  • Precipitate Free Base: After incubation, chill the suspension on ice to minimize the solubility of the ceftaroline free base.[8]

  • Isolate by Centrifugation: Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the insoluble ceftaroline free base.[8]

  • Remove Supernatant: Carefully aspirate and discard the supernatant, which contains the soluble excipients and any remaining prodrug.[8]

  • Wash Pellet (Optional): Resuspend the pellet in cold sterile water, centrifuge again, and discard the supernatant to remove residual impurities.

  • Dry the Product: The resulting pellet of ceftaroline free base can be lyophilized to yield a dry powder or used immediately.

  • Prepare Stock Solution: Dissolve the ceftaroline free base pellet or powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).[8] Mix thoroughly until all solids are dissolved.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible filter. Aliquot and store at -20°C or -80°C, protected from light.

G start Start: Ceftaroline Fosamil Powder resuspend 1. Resuspend in Sterile Water start->resuspend heat 2. Incubate at 60°C (Thermal Hydrolysis) resuspend->heat chill 3. Chill on Ice to Precipitate Free Base heat->chill centrifuge 4. Centrifuge at 12,000 x g (Pellet Free Base) chill->centrifuge wash 5. Discard Supernatant & Wash Pellet centrifuge->wash dissolve 6. Dissolve Pellet in 100% DMSO wash->dissolve store 7. Filter-Sterilize & Store at -80°C dissolve->store end End: Ceftaroline Stock Solution store->end

Caption: Workflow for Preparing this compound.
Protocol 2: General Protocol for Cell Culture Treatment

This protocol provides a general workflow for treating mammalian cells with the prepared ceftaroline stock solution to evaluate its effects.

Materials:

  • Mammalian cell line of interest (e.g., THP-1 monocytes, HeLa, etc.).[14]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Multi-well cell culture plates (e.g., 96-well, 24-well).

  • CO₂ incubator (37°C, 5% CO₂).

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay duration (e.g., 1 x 10⁴ cells/well for a 96-well plate). Allow cells to adhere and grow overnight.

  • Prepare Working Solutions: Thaw the ceftaroline stock solution. Prepare serial dilutions of the stock in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells. Add the medium containing the ceftaroline working solutions to the appropriate wells. Include a "vehicle control" well containing medium with the same final concentration of DMSO but no ceftaroline.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assay, such as a cytotoxicity assay (Protocol 3), gene expression analysis, or protein analysis.

Protocol 3: Cell Viability/Cytotoxicity Assessment (MTS/MTT Assay)

This protocol describes a colorimetric assay to measure cell viability based on the metabolic reduction of a tetrazolium salt by living cells.[15] This can be used to assess the cytotoxic potential of ceftaroline on mammalian cells.

Materials:

  • Treated cells in a 96-well plate (from Protocol 2).

  • MTS or MTT reagent.

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol).

  • Microplate reader.

Methodology:

  • Add Reagent: At the end of the treatment period, add the MTS/MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).

  • Incubate: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the reagent into a colored formazan product.[16]

  • Solubilize Crystals (for MTT): If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. This step is not required for MTS.

  • Measure Absorbance: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT).[15]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the ceftaroline concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

References

Application Note: Quantification of Ceftaroline Anhydrous Base in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria.[1] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of ceftaroline are crucial for optimizing dosing regimens, especially in critically ill patients, to ensure efficacy while minimizing toxicity.[2][3] This application note describes a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of ceftaroline in human plasma. Two common detection methods are presented: Ultraviolet (UV) detection for its simplicity and cost-effectiveness, and tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[1][4]

Experimental Protocols

A detailed protocol for a robust and reproducible HPLC-UV method is provided below. Modifications for an LC-MS/MS system are also included for laboratories requiring lower limits of quantification.

1. Materials and Reagents

  • Ceftaroline dihydrochloride standard (Pfizer Inc. or other certified supplier)[1]

  • HPLC grade methanol and acetonitrile

  • Ammonium dihydrogen phosphate

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Drug-free human plasma (with K3EDTA as anticoagulant)[5]

2. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of ceftaroline dihydrochloride in a 1:1 (v/v) mixture of water and methanol to achieve a final concentration of 1 mg/mL. This solution should be prepared fresh daily.[1]

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with ultrapure water to concentrations ranging from 2.5 µg/mL to 400 µg/mL for the HPLC-UV method.[1] For the LC-MS/MS method, a wider range of concentrations may be prepared to achieve a lower limit of quantification.

3. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike 900 µL of drug-free human plasma with 100 µL of each working solution to obtain final calibration standards with concentrations ranging from 0.25 µg/mL to 40 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.75, 15, and 30 µg/mL).

4. Sample Preparation from Plasma

The following protein precipitation method is simple and effective for preparing plasma samples for HPLC analysis:

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of ice-cold methanol.[1][5]

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant and transfer it to an HPLC vial.

  • Inject an appropriate volume (e.g., 20 µL for HPLC-UV or 2-10 µL for LC-MS/MS) into the chromatography system.[1][4][6]

Chromatographic Conditions

The following tables summarize the chromatographic conditions for both HPLC-UV and LC-MS/MS methods for the analysis of ceftaroline in plasma.

Table 1: HPLC-UV Chromatographic Conditions [1]

ParameterCondition
HPLC System Waters™ 1525 Binary HPLC Pump or equivalent
Column Symmetry C18, 5 µm, 4.6 mm x 150 mm
Mobile Phase Ammonium dihydrogen phosphate buffer : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detector UV/Visible Detector
Detection Wavelength 238 nm
Run Time < 5 minutes

Table 2: LC-MS/MS Chromatographic Conditions [4]

ParameterCondition
LC System Sciex ExionLC AC system or equivalent
Column Phenomenex Luna C18, 3 µm, 50 mm x 2.0 mm
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Acetonitrile with 5 mM ammonium formate and 0.1% formic acid
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Sciex Triple Quad™ 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 604.89 > 209.3 m/z
Run Time 6 minutes

Method Validation

The analytical methods were validated according to the guidelines of the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4] The key validation parameters are summarized in the table below.

Table 3: Method Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.25 - 40 µg/mL[1]0.5 - 2500 ng/mL[4][7]
Correlation Coefficient (r²) > 0.99[1]≥ 0.997[4][7]
Lower Limit of Quantification (LLOQ) 0.25 µg/mL[1]0.5 ng/mL[4]
Intra-day Precision (CV%) < 4%[1]Within acceptable limits[4]
Inter-day Precision (CV%) < 6%[1]Within acceptable limits[4]
Intra-day Accuracy (RE%) 1.35% to 3.52%[1]88.9% - 107.8%[4]
Inter-day Accuracy (RE%) 2.37% to 6.47%[1]Within acceptable limits[4]
Recovery Not explicitly stated, but protein precipitation is a standard method with generally good recovery.[1][5]Good recovery and ionization efficiency reported.[6]
Stability (Freeze-Thaw, Room Temp) Stable after three freeze-thaw cycles and for 2 hours at room temperature.[1]Stability assessed and found to be in accordance with international guidelines.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_methanol Add Methanol (200 µL) plasma->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Ceftaroline calibration_curve->quantification

Caption: Experimental workflow for ceftaroline analysis in plasma.

validation_parameters cluster_parameters Key Validation Parameters method_validation Bioanalytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision selectivity Selectivity method_validation->selectivity stability Stability method_validation->stability recovery Recovery method_validation->recovery lloq LLOQ method_validation->lloq

Caption: Key parameters for bioanalytical method validation.

The HPLC methods described provide a reliable and reproducible means for the quantification of ceftaroline in human plasma. The HPLC-UV method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies where high concentrations are expected.[1] For studies requiring higher sensitivity, such as those involving microdialysate samples or low dosage, the LC-MS/MS method is the preferred choice.[4] The simple protein precipitation sample preparation method allows for high-throughput analysis.[1][5] Both methods have been validated to meet regulatory standards, ensuring the accuracy and precision of the results.[1][4]

References

Application Notes and Protocols for Studying Bacterial Resistance Using Ceftaroline Anhydrous Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ceftaroline anhydrous base in the study of bacterial resistance. This document outlines ceftaroline's mechanism of action, summarizes its in vitro activity against key bacterial pathogens, and provides detailed protocols for susceptibility testing, resistance induction, and mechanistic studies.

Introduction to Ceftaroline

Ceftaroline is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its clinical significance is underscored by its efficacy against otherwise resistant strains, most notably methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Ceftaroline's unique activity against MRSA is attributed to its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the protein encoded by the mecA gene that confers resistance to most other β-lactam antibiotics.[1][4][5] The prodrug, ceftaroline fosamil, is administered intravenously and is rapidly converted to the active ceftaroline metabolite in the plasma by phosphatases.[6]

Understanding the mechanisms by which bacteria develop resistance to ceftaroline is crucial for its continued clinical efficacy and for the development of new antimicrobial agents. These notes provide the foundational data and methodologies to investigate these resistance mechanisms.

Data Presentation: In Vitro Activity of Ceftaroline

The following tables summarize the minimum inhibitory concentration (MIC) values of ceftaroline against a range of clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

OrganismResistance PhenotypeCeftaroline MIC50 (µg/mL)Ceftaroline MIC90 (µg/mL)Ceftaroline MIC Range (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.250.25≤0.03 - 0.5
Staphylococcus aureusMethicillin-Resistant (MRSA)0.510.12 - 2
Staphylococcus aureusVancomycin-Intermediate (VISA)0.510.25 - 2
Staphylococcus aureusVancomycin-Resistant (VRSA)120.5 - 4
Streptococcus pneumoniaePenicillin-Susceptible≤0.0150.03≤0.004 - 0.06
Streptococcus pneumoniaePenicillin-Intermediate0.060.120.03 - 0.25
Streptococcus pneumoniaePenicillin-Resistant0.120.250.06 - 0.5
Haemophilus influenzaeβ-lactamase negative≤0.03≤0.03≤0.03 - 0.06
Haemophilus influenzaeβ-lactamase positive≤0.030.06≤0.03 - 0.12
Escherichia coli-0.120.5≤0.03 - >32
Klebsiella pneumoniae-0.120.5≤0.03 - >32

Data compiled from multiple sources.[3][7][8]

Signaling Pathway and Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The high affinity of ceftaroline for PBP2a in MRSA is a key differentiator from other cephalosporins.[4][5]

Ceftaroline_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall / Periplasmic Space cluster_intracellular Intracellular Space Ceftaroline Ceftaroline PBP2a_MRSA PBP2a (MRSA) Ceftaroline->PBP2a_MRSA High Affinity Binding PBPs_MSSA PBPs (e.g., PBP1, 2, 3 in MSSA) Ceftaroline->PBPs_MSSA Binding Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP2a_MRSA->Peptidoglycan_Synthesis Inhibition PBPs_MSSA->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis / Death Cell_Wall_Integrity->Cell_Lysis Loss leads to

Ceftaroline's mechanism of action against S. aureus.

Experimental Protocols

The following protocols are provided as a guide for studying ceftaroline resistance in a laboratory setting. These should be adapted based on the specific bacterial species and research questions.

Antimicrobial Susceptibility Testing (AST)

Determining the MIC of ceftaroline is the first step in assessing bacterial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for AST.[9]

Protocol: Broth Microdilution

  • Prepare Ceftaroline Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Inoculum: Culture the bacterial isolate overnight on an appropriate agar plate. Select several colonies and suspend them in saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Microtiter Plate: Dispense the diluted ceftaroline solutions into a 96-well microtiter plate to create a two-fold serial dilution of the antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate Plate: Add the diluted bacterial inoculum to each well (except the sterility control).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.

AST_Workflow start Start prep_stock Prepare Ceftaroline Stock Solution start->prep_stock prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_abx Serially Dilute Ceftaroline in Microtiter Plate prep_stock->dilute_abx inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate dilute_abx->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end Resistance_Investigation_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis start Start with Ceftaroline-Resistant Strain pbp_assay PBP Competition Assay start->pbp_assay dna_extraction Genomic DNA Extraction start->dna_extraction determine_affinity Determine Binding Affinity (IC50) pbp_assay->determine_affinity end Correlate Genotype with Phenotype determine_affinity->end pcr PCR Amplification of PBP Genes (e.g., mecA) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Alignment and Mutation Identification sequencing->analysis analysis->end

References

Application Notes and Protocols for Testing Ceftaroline and Daptomycin Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of ceftaroline anhydrous base in combination with daptomycin against various bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The information presented is intended to guide researchers in the setup, execution, and interpretation of in vitro synergy studies.

Mechanism of Synergy

The combination of ceftaroline and daptomycin has demonstrated synergistic and bactericidal activity against daptomycin-nonsusceptible MRSA strains. The proposed mechanism for this synergy involves ceftaroline-mediated cell wall thinning, which enhances the binding of the daptomycin-calcium complex to the bacterial cell membrane. This increased binding leads to greater membrane depolarization and ultimately, bacterial cell death.[1] Ceftaroline's ability to damage the bacterial cell wall may also increase the rigidity of the cell membrane, restoring susceptibility to daptomycin.[2] Additionally, some β-lactams, like ceftaroline, can enhance the activity of host-defense peptides, further contributing to bacterial killing.[2]

Proposed Mechanism of Ceftaroline and Daptomycin Synergy Ceftaroline Ceftaroline PBP2a Penicillin-Binding Protein 2a (PBP2a) Ceftaroline->PBP2a binds to & inhibits CellWall Bacterial Cell Wall PBP2a->CellWall inhibition leads to cell wall thinning Daptomycin Daptomycin CellWall->Daptomycin thinned wall enhances Daptomycin binding CellMembrane Cell Membrane Daptomycin->CellMembrane binds to Depolarization Membrane Depolarization CellMembrane->Depolarization causes CellDeath Bacterial Cell Death Depolarization->CellDeath leads to

Caption: Proposed mechanism of ceftaroline and daptomycin synergy.

Data Presentation: Summary of In Vitro Synergy Data

The following tables summarize quantitative data from various studies investigating the synergistic effects of ceftaroline and daptomycin.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Ceftaroline and Daptomycin Alone and in Combination

OrganismCeftaroline MIC (mg/L)Daptomycin MIC (mg/L)Ceftaroline + Daptomycin MIC (mg/L)Reference
MRSA0.38 - 10.125 - 10.094 - 0.5[3]
Daptomycin-nonsusceptible MRSA1.52Not specified[1]
Daptomycin-nonsusceptible MRSA (R6063)22Not specified[4]
Daptomycin-nonsusceptible MRSA (R5563)10.5Not specified[4]

Table 2: Time-Kill Assay Results for Ceftaroline and Daptomycin Combinations

OrganismCombinationLog10 CFU/mL Reduction at 24hSynergy ObservedReference
Daptomycin-nonsusceptible MRSADaptomycin + Ceftaroline>2-log10 decrease compared to most active single agentYes[5]
Biofilm-producing MRSADaptomycin + Ceftaroline4.02 ± 0.59Yes[6]
Daptomycin-nonsusceptible S. aureusDaptomycin + Ceftaroline≥ 2 log10 CFU/ml reduction over the most active single agentYes[7]

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a common method to assess antibiotic synergy. It involves testing a matrix of antibiotic concentrations to determine the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • This compound stock solution

  • Daptomycin stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with calcium to a final concentration of 50 mg/L for daptomycin testing

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator (35°C)

  • Microplate reader (optional)

Protocol:

  • Prepare Antibiotic Dilutions:

    • Prepare serial twofold dilutions of ceftaroline and daptomycin in CAMHB. The concentration range should span from below to above the expected Minimum Inhibitory Concentration (MIC) of each drug.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the ceftaroline dilutions horizontally across the plate.

    • Add 50 µL of the daptomycin dilutions vertically down the plate. This creates a matrix of antibiotic combinations.

    • Include rows and columns with each antibiotic alone to determine their individual MICs. Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 18-24 hours.

  • Reading Results:

    • Determine the MIC of each antibiotic alone and in combination by visually inspecting for the lowest concentration that inhibits bacterial growth (no turbidity).

  • FIC Index Calculation:

    • The FIC index is calculated using the following formula: FIC Index = FICa + FICb = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[8][9]

    • Interpretation of FIC Index: [8][10]

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Checkerboard Assay Workflow start Start prep_abx Prepare Antibiotic Serial Dilutions start->prep_abx plate_setup Set up 96-well Plate with Antibiotic Matrix prep_abx->plate_setup inoculate Inoculate with Standardized Bacterial Suspension plate_setup->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Determine MICs of Individual Drugs & Combinations incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents alone and in combination.

Materials:

  • This compound and daptomycin

  • CAMHB (supplemented with 50 mg/L calcium for daptomycin)

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Culture tubes or flasks

  • Incubator with shaking capabilities (35°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Protocol:

  • Prepare Test Conditions:

    • Prepare tubes or flasks containing CAMHB with the following:

      • No antibiotic (growth control)

      • Ceftaroline alone at a specific concentration (e.g., 0.5x MIC)[11]

      • Daptomycin alone at a specific concentration (e.g., 0.5x MIC)[11]

      • Ceftaroline and daptomycin in combination at the same concentrations.

  • Inoculation:

    • Inoculate each tube/flask with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the cultures at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Colony Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 35°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).[5]

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[5]

Time-Kill Assay Workflow start Start prep_cultures Prepare Cultures with Antibiotics (Alone & Combined) start->prep_cultures inoculate Inoculate with Standardized Bacterial Suspension prep_cultures->inoculate incubate_sample Incubate and Collect Samples at Timed Intervals inoculate->incubate_sample serial_dilute Perform Serial Dilutions of Samples incubate_sample->serial_dilute plate_count Plate Dilutions and Count Colonies (CFU/mL) serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time and Analyze for Synergy plate_count->plot_data end End plot_data->end

Caption: Workflow for the time-kill assay.

References

Application Notes and Protocols for Time-Kill Curve Analysis of Ceftaroline Anhydrous Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing time-kill curve experiments for ceftaroline anhydrous base. The protocols outlined below are intended to ensure robust and reproducible data for the evaluation of the bactericidal activity of this novel cephalosporin antibiotic.

Introduction

Ceftaroline is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is administered intravenously as the prodrug ceftaroline fosamil, which is rapidly converted in the plasma by phosphatases to its active form, ceftaroline.[3][4][5] The anhydrous base of ceftaroline is the active moiety responsible for its antimicrobial effect. Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.

Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[6] A key feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus.[6][7] The binding of ceftaroline to an allosteric site on PBP2a induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and inhibit the enzyme's transpeptidase activity.[6][8] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.

Ceftaroline Signaling Pathway in MRSA

Ceftaroline_Pathway cluster_membrane Bacterial Cell Membrane PBP2a_closed PBP2a (Closed Conformation) PBP2a_open PBP2a (Open Conformation) PBP2a_closed->PBP2a_open Conformational Change Inhibition Inhibition of Transpeptidation PBP2a_open->Inhibition Ceftaroline_out Ceftaroline (Extracellular) Allosteric_Binding Allosteric Site Binding Ceftaroline_out->Allosteric_Binding Molecule 1 Active_Site_Binding Active Site Binding Ceftaroline_out->Active_Site_Binding Molecule 2 Allosteric_Binding->PBP2a_closed Active_Site_Binding->PBP2a_open Cell_Lysis Cell Lysis and Death Inhibition->Cell_Lysis Time_Kill_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (Logarithmic Phase) start->prep_inoculum setup_assay Set Up Assay Tubes: - Growth Control - Ceftaroline Concentrations prep_inoculum->setup_assay add_inoculum Inoculate Tubes with Bacteria setup_assay->add_inoculum add_ceftaroline Add Ceftaroline to Test Tubes add_inoculum->add_ceftaroline incubate Incubate at 37°C with Shaking add_ceftaroline->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate on Agar serial_dilution->plating incubate_plates Incubate Plates at 37°C plating->incubate_plates colony_count Count Colonies (CFU/mL) incubate_plates->colony_count data_analysis Plot Log10 CFU/mL vs. Time colony_count->data_analysis end End data_analysis->end

References

Application Note: Quantification of Ceftaroline Anhydrous Base in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and performance characteristics for the quantification of ceftaroline anhydrous base in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ceftaroline is a fifth-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative pathogens. Accurate quantification of ceftaroline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a sensitive and robust LC-MS/MS method for the determination of ceftaroline in human plasma.

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of ceftaroline in human plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled ceftaroline or a structurally similar compound)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate (≥99%)

  • Drug-free human plasma (with K3EDTA as anticoagulant)

Instrument and Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient:

    • Start with 5% B.

    • Increase to 95% B over 0.5 minutes.

    • Hold at 95% B for 1.8 minutes.

    • Return to 5% B in 0.1 minutes.

    • Re-equilibrate for 1.6 minutes.[1]

  • Injection Volume: 2-10 µL.[1][2]

  • Column Temperature: 40 °C.[1]

  • Autosampler Temperature: 10 °C.[1]

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • MRM Transition:

    • Ceftaroline: 604.9 > 209.3 m/z.

  • Key MS Parameters:

    • Ion Spray Voltage: 5.5 kV.[1]

    • Source Temperature: 500 °C.[1]

    • Collision Gas: Nitrogen.[1]

    • Dwell Time: 50 ms.[1]

Sample Preparation

Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of ceftaroline in methanol.

  • Prepare working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

Calibration and QC Samples in Plasma:

  • Spike drug-free human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).

Protein Precipitation:

  • To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add 200 µL of cold methanol.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.[3]

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

Experimental Workflow Diagram

workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) working Working Solutions (Serial Dilutions) stock->working spike Spike Plasma (Calibration & QC Samples) working->spike plasma Drug-Free Plasma plasma->spike precipitate Protein Precipitation (Add cold Methanol) spike->precipitate sample Patient Plasma Sample sample->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 Column, Gradient) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition ms->data quant Quantification (Calibration Curve) data->quant report Generate Report quant->report

Caption: Experimental workflow for ceftaroline quantification.

Quantitative Data

The method was validated according to international guidelines.[1]

Linearity

The method demonstrated excellent linearity over the following concentration ranges in plasma:

MatrixLinearity RangeCoefficient of Determination (r²)
Human Plasma0.2 - 40 mg/L≥0.99
Plasma Microdialysate0.5 - 2500 ng/mL≥0.997[1]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High) and at the Lower Limit of Quantification (LLOQ).

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ (0.2 mg/L)3.1 - 6.77.0 - 18.187.5 - 112.5[2]
Low QC (0.25 mg/L)1.2 - 9.41.6 - 9.485 - 115[2]
Medium QC (3.2 mg/L)1.2 - 9.41.6 - 9.485 - 115[2]
High QC (32 mg/L)1.2 - 9.41.6 - 9.485 - 115[2]

Note: Data synthesized from multiple sources for illustrative purposes. Precision is reported as the coefficient of variation (%CV), and accuracy as the percentage of the nominal concentration.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.

ParameterResult
Extraction Recovery Good and consistent across QC levels.
Matrix Effect Minimal to no significant matrix effects were observed.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method meets the validation criteria for bioanalytical methods, ensuring accurate and precise results.

References

Application Notes and Protocols for Molecular Docking Simulations of Ceftaroline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ceftaroline in molecular docking simulations. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for performing these computational studies.

Introduction

Ceftaroline is a fifth-generation cephalosporin antibiotic with potent activity against a broad spectrum of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its efficacy stems from its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[1][4] Molecular docking simulations are a powerful computational tool to investigate the binding interactions between ceftaroline and its PBP targets at a molecular level, aiding in the understanding of its mechanism of action and the design of new, more effective antibiotics.

Ceftaroline is administered as a prodrug, ceftaroline fosamil, which is rapidly converted to the active form, ceftaroline, in the body by plasma phosphatases.[1][5][6] For in silico studies such as molecular docking, the active form, ceftaroline (often referred to as ceftaroline anhydrous base in computational contexts to denote the unsolvated, non-salt form), is the ligand of interest.

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the transpeptidase activity of PBPs.[7][8] This inhibition blocks the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis and death.[4][9]

A key feature of ceftaroline is its high binding affinity for PBP2a of MRSA, a protein that confers resistance to most other β-lactam antibiotics.[1][9][10] Ceftaroline's unique structure allows it to bind to an allosteric site on PBP2a, inducing a conformational change that opens the active site for a second ceftaroline molecule to bind and inhibit the enzyme.[11][12]

Quantitative Data Summary

The following tables summarize the binding affinities of ceftaroline for various PBPs from different bacterial species. This data is crucial for validating docking results and understanding the spectrum of ceftaroline's activity.

Table 1: Ceftaroline Binding Affinities (IC50) for Staphylococcus aureus PBPs

PBP TargetStrain TypeIC50 (μg/mL)Reference
PBP2aMRSA0.01 - 1[7][13]
PBP1MSSA~0.1[9]
PBP2MSSA0.034 - 0.049[9]
PBP3MSSA0.034 - 0.049[9]

Table 2: Ceftaroline Binding Affinities (IC50) for Streptococcus pneumoniae PBPs

PBP TargetStrain TypeIC50 (μg/mL)Reference
PBP1aPenicillin-Resistant0.125 - 0.25[7][13]
PBP2bPenicillin-Resistant0.5 - 4[7][13]
PBP2xPenicillin-Resistant0.1 - 1[7][13]

Experimental Protocols

This section provides a detailed methodology for performing molecular docking simulations of ceftaroline with its target PBPs.

Protocol 1: Preparation of Receptor and Ligand for Docking

1. Receptor Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target PBP (e.g., PBP2a from S. aureus, PDB ID: 3ZG0) from the Protein Data Bank (PDB).
  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
  • Add Hydrogens: Add polar hydrogens to the protein structure.
  • Assign Charges: Assign appropriate partial charges to the protein atoms.
  • Define Binding Site: Identify the active site and/or allosteric site residues based on literature or crystal structure information. Define the grid box for docking to encompass this binding region.

2. Ligand Preparation:

  • Obtain Ligand Structure: Obtain the 3D structure of ceftaroline. This can be done by searching public databases like PubChem (CID: 9852981) or by sketching the molecule in a chemical drawing tool.
  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.
  • Assign Charges and Torsion Angles: Assign appropriate partial charges and define rotatable bonds for the ligand.

Protocol 2: Molecular Docking Simulation

1. Docking Software:

  • Utilize molecular docking software such as AutoDock Vina, GOLD, or Glide.[11][14][15]

2. Docking Procedure:

  • Input Files: Provide the prepared receptor and ligand files as input.
  • Grid Box Definition: Specify the coordinates and dimensions of the grid box defining the search space for the ligand binding.
  • Docking Algorithm: Select the appropriate search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
  • Exhaustiveness: Set the exhaustiveness of the search to ensure a thorough exploration of the conformational space. An exhaustiveness of 50 is a reasonable starting point.[15]
  • Execution: Run the docking simulation.

3. Analysis of Results:

  • Binding Affinity: Analyze the predicted binding affinities (docking scores), typically reported in kcal/mol. More negative values indicate stronger binding.
  • Binding Pose: Visualize the predicted binding poses of the ligand within the receptor's binding site.
  • Intermolecular Interactions: Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between ceftaroline and the PBP.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G Ceftaroline Mechanism of Action cluster_0 Bacterial Cell Ceftaroline Ceftaroline PBP Penicillin-Binding Protein (PBP) Ceftaroline->PBP Inhibition CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to G Molecular Docking Workflow Start ReceptorPrep Receptor Preparation (PBP) Start->ReceptorPrep LigandPrep Ligand Preparation (Ceftaroline) Start->LigandPrep Docking Molecular Docking Simulation ReceptorPrep->Docking LigandPrep->Docking Analysis Analysis of Results (Binding Affinity, Pose, Interactions) Docking->Analysis End Analysis->End G Ceftaroline Allosteric Inhibition of PBP2a Ceftaroline1 Ceftaroline (Molecule 1) AllostericSite PBP2a (Allosteric Site) Ceftaroline1->AllostericSite Binds to ConformationalChange Conformational Change (Active Site Opens) AllostericSite->ConformationalChange ActiveSite PBP2a (Active Site) ConformationalChange->ActiveSite Allows binding of Ceftaroline2 Ceftaroline (Molecule 2) Ceftaroline2->ActiveSite Inhibition Inhibition of Transpeptidase Activity ActiveSite->Inhibition

References

Application Notes and Protocols: Ceftaroline Anhydrous Base for the Treatment of Skin and Skin-Structure Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, a fifth-generation cephalosporin, is a potent bactericidal agent with a broad spectrum of activity against Gram-positive and many Gram-negative bacteria.[1] It is the active metabolite of the prodrug ceftaroline fosamil, which was developed to increase aqueous solubility for intravenous administration.[2] Ceftaroline exhibits a unique mechanism of action that allows it to effectively target and inhibit penicillin-binding proteins (PBPs) in bacteria, including the PBP2a of methicillin-resistant Staphylococcus aureus (MRSA), a common cause of complicated skin and skin-structure infections (cSSSIs).[3][4] These notes provide detailed information and protocols for researchers utilizing ceftaroline anhydrous base in preclinical studies for the treatment of skin and skin-structure infections.

Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] Like other β-lactam antibiotics, it binds to and inactivates essential penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis.[6] What distinguishes ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus.[3][4] By binding to PBP2a, ceftaroline overcomes MRSA's primary resistance mechanism, leading to cell lysis and death.[5] It also demonstrates strong binding to PBP2x in Streptococcus pneumoniae, contributing to its efficacy against this pathogen as well.[5]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP2a in MRSA) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Inhibition leads to Ceftaroline This compound Ceftaroline->PBP Binds to and Inhibits

Caption: Mechanism of action of Ceftaroline.

Data Presentation

Clinical Efficacy

Clinical trials have demonstrated the efficacy of ceftaroline fosamil in treating complicated skin and skin-structure infections (cSSSIs), including those caused by MRSA. The following table summarizes the clinical cure rates from key studies.

Study Treatment Group Comparator Clinical Cure Rate (Modified Intent-to-Treat Population) Clinical Cure Rate (Clinically Evaluable Population) Pathogen-Specific Cure Rate (MRSA)
CANVAS 1 & 2 (Pooled Analysis)Ceftaroline fosamil 600 mg IV q12hVancomycin + Aztreonam82.9%89.6%93.4% (vs. 94.2% for comparator)[3]
Meta-Analysis of 5 RCTsCeftarolineComparators82.9%89.6%91.4% (vs. 93.3% for comparator in CANVAS 2)[3]
Microbiological Efficacy

The microbiological response to ceftaroline treatment has also been evaluated in clinical trials.

Study Treatment Group Comparator Microbiological Eradication Rate
CANVAS 1 & 2 (Pooled Analysis)Ceftaroline fosamil 600 mg IV q12hVancomycin + Aztreonam92.2%
Meta-Analysis of 5 RCTsCeftarolineComparators92.2%
In Vitro Activity

Ceftaroline demonstrates potent in vitro activity against a wide range of pathogens implicated in skin and skin-structure infections. The following table presents the minimum inhibitory concentrations (MICs) for key isolates.

Organism Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Susceptibility (%)
Staphylococcus aureus (all)--196.8
Staphylococcus aureus (MRSA)-0.5289.8
Streptococcus pyogenes--0.008-0.015100
Streptococcus agalactiae--0.015-0.03100
Escherichia coli----
Klebsiella pneumoniae----

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound has low solubility in water. A stock solution in dimethyl sulfoxide (DMSO) is recommended for in vitro assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • This compound stock solution

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial isolates to be tested

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer

    • 0.5 McFarland turbidity standard

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Inoculum Preparation:

      • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

      • Suspend the colonies in sterile saline or PBS.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

      • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

    • Drug Dilution:

      • Perform serial two-fold dilutions of the ceftaroline stock solution in CAMHB in the wells of the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

    • Inoculation:

      • Add the diluted bacterial inoculum to each well containing the ceftaroline dilutions.

      • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

    • Incubation:

      • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

    • Interpretation:

      • The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

Start Start Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution Serial Dilution of Ceftaroline in Microtiter Plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read End End Read->End

Caption: Workflow for MIC Determination.
Time-Kill Assay

This assay determines the rate of bactericidal activity of ceftaroline over time.

  • Materials:

    • This compound stock solution

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial isolates to be tested

    • Sterile culture tubes or flasks

    • Incubator with shaking capabilities (35°C ± 2°C)

    • Sterile saline or PBS for dilutions

    • Agar plates for colony counting (e.g., Tryptic Soy Agar)

    • Micropipettes and sterile tips

    • Timer

  • Procedure:

    • Inoculum Preparation:

      • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL.

    • Assay Setup:

      • Prepare culture tubes or flasks containing CAMHB with ceftaroline at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

      • Include a growth control tube (no drug).

    • Inoculation and Sampling:

      • Inoculate each tube with the prepared bacterial suspension.

      • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Colony Counting:

      • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

      • Plate the dilutions onto agar plates.

      • Incubate the plates at 35°C ± 2°C for 18-24 hours.

      • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.

    • Data Analysis:

      • Plot the log10 CFU/mL versus time for each ceftaroline concentration and the growth control. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal.

cluster_dev Ceftaroline Development and Application Mechanism Mechanism of Action: PBP Inhibition InVitro In Vitro Efficacy: MIC & Time-Kill Assays Mechanism->InVitro InVivo In Vivo Efficacy: Animal Models of Infection InVitro->InVivo Clinical Clinical Trials: Phase I, II, III (e.g., CANVAS) InVivo->Clinical Approval Regulatory Approval (e.g., FDA) Clinical->Approval Application Clinical Application: Treatment of cSSSI Approval->Application

Caption: Ceftaroline Development Pathway.

References

Application Notes and Protocols: Ceftaroline Anhydrous Base in Combination Therapy for MRSA Bacteremia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftaroline anhydrous base in combination therapy for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) bacteremia. The information presented summarizes key clinical data, details essential experimental protocols for evaluating synergistic activity, and illustrates the underlying mechanisms of action.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) bacteremia is a serious and often life-threatening infection associated with significant morbidity and mortality.[1] While vancomycin has traditionally been the mainstay of therapy, concerns over its efficacy and the emergence of resistant strains have necessitated the exploration of alternative and combination treatment strategies. Ceftaroline, a fifth-generation cephalosporin with intrinsic activity against MRSA, has emerged as a promising agent for combination therapy, particularly with daptomycin.[2] In vitro and clinical studies have demonstrated that combining ceftaroline with other anti-MRSA agents can lead to synergistic bactericidal activity and improved clinical outcomes in patients with persistent or refractory MRSA bacteremia.

Data Presentation: Clinical Outcomes of Ceftaroline Combination Therapy

The following tables summarize the quantitative data from clinical studies evaluating the efficacy of ceftaroline in combination with daptomycin or vancomycin for the treatment of MRSA bacteremia compared to standard monotherapy.

Table 1: Ceftaroline and Daptomycin Combination Therapy Outcomes

Outcome MeasureCombination Therapy (Ceftaroline + Daptomycin)Monotherapy (Vancomycin or Daptomycin)Study/Reference
In-Hospital Mortality0% (0/17)26% (6/23)Geriak et al.[3]
30-Day Mortality8.3%14.2%Retrospective cohort study[4]
Clinical Failure Composite ¹21% (14/66)24% (18/74)Retrospective study[5]
Bacteremia RecurrenceLower in combination group (OR=2.95)Higher in monotherapy groupMeta-analysis[3]
Median Duration of Bacteremia3 days3 daysGeriak et al.

¹ Clinical failure composite included inpatient infection-related mortality, 60-day readmission, and 60-day bacteremia recurrence.[5]

Table 2: Ceftaroline and Vancomycin Combination Therapy Outcomes

Outcome MeasureCombination Therapy (Ceftaroline + Vancomycin)Monotherapy (Vancomycin)Study/Reference
30-Day Mortality10.8%15%Waked et al. (2024)[6]
Bacteremia Recurrence10.8%15%Waked et al. (2024)[6]
Treatment Failure ²51% (23/45)58% (48/83)Bitterman et al. (2025)[7]

² Treatment failure was a composite of 90-day mortality or microbiological failure.[7]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • MRSA isolate(s)

  • This compound stock solution

  • Daptomycin (or other comparator antibiotic) stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

b. Protocol:

  • Prepare Bacterial Inoculum: From an overnight culture of the MRSA isolate on a non-selective agar plate, suspend several colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Prepare serial twofold dilutions of ceftaroline and the comparator antibiotic in CAMHB in separate tubes. The concentration range should span from well below to well above the minimum inhibitory concentration (MIC) of each drug.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the ceftaroline dilutions horizontally across the plate, creating a gradient of concentrations.

    • Add 50 µL of the comparator antibiotic dilutions vertically down the plate, creating a second concentration gradient.

    • The final volume in each well will be 100 µL, containing various combinations of the two antibiotics. Include wells with each antibiotic alone as controls.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring absorbance.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Assay

Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.

a. Materials:

  • Flasks or tubes with CAMHB

  • MRSA isolate(s)

  • This compound stock solution

  • Daptomycin (or other comparator antibiotic) stock solution

  • Sterile saline

  • Non-selective agar plates (e.g., Tryptic Soy Agar)

  • Incubator with shaking capabilities

b. Protocol:

  • Prepare Bacterial Inoculum: Prepare a starting inoculum of the MRSA isolate in CAMHB at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare Test Conditions: Set up flasks or tubes containing CAMHB with the following conditions:

    • Growth control (no antibiotic)

    • Ceftaroline alone (at a specified concentration, e.g., 0.5 x MIC)

    • Comparator antibiotic alone (at a specified concentration, e.g., 0.5 x MIC)

    • Ceftaroline + comparator antibiotic (at the same specified concentrations)

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C with continuous shaking.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial tenfold dilutions in sterile saline and plate a known volume of each dilution onto agar plates.

  • Colony Counting: Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU) to determine the viable bacterial concentration at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Signaling Pathways and Mechanisms of Action

The synergistic effect of ceftaroline in combination with daptomycin against MRSA is multifactorial and involves key interactions at the bacterial cell wall and membrane.

Synergy_Mechanism cluster_cell MRSA Cell cluster_dapto Daptomycin Action cluster_cefta Ceftaroline Action PBP2a PBP2a (mecA) CellWall Peptidoglycan Cell Wall PBP2a->CellWall Reduced Synthesis & Altered Structure Dapto Daptomycin CellWall->Dapto Increased Binding CellMembrane Cell Membrane MembraneDepol Membrane Depolarization & Ion Efflux CellMembrane->MembraneDepol Pore Formation Dapto->CellMembrane Insertion CellDeath Bacterial Cell Death MembraneDepol->CellDeath Cefta Ceftaroline Cefta->PBP2a Inhibition Experimental_Workflow start Start: MRSA Isolate Selection mic MIC Determination (Ceftaroline & Comparator) start->mic checkerboard Checkerboard Assay (In Vitro Synergy) mic->checkerboard timekill Time-Kill Assay (Bactericidal Synergy) mic->timekill data_analysis Data Analysis & Interpretation checkerboard->data_analysis timekill->data_analysis animal_model In Vivo Efficacy Model (e.g., Murine Bacteremia Model) end Conclusion on Combination Efficacy animal_model->end data_analysis->animal_model

References

Application Notes and Protocols: Ceftaroline Anhydrous Base for Treating Staphylococcus aureus Bacteremia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, for the treatment of Staphylococcus aureus bacteremia, with a particular focus on methicillin-resistant Staphylococcus aureus (MRSA). This document includes summaries of in vitro activity, clinical efficacy, pharmacokinetic properties, and detailed experimental protocols.

Mechanism of Action

Ceftaroline is a fifth-generation cephalosporin antibiotic that exhibits bactericidal activity by inhibiting bacterial cell wall synthesis.[1][2][3] Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] A key feature of ceftaroline is its high affinity for PBP2a, a modified penicillin-binding protein encoded by the mecA gene in MRSA that is responsible for resistance to most other β-lactam antibiotics.[2][5] By binding to and inhibiting PBP2a, ceftaroline effectively disrupts cell wall synthesis in MRSA, leading to bacterial cell lysis and death.[1][4] Ceftaroline also demonstrates a strong binding affinity for other staphylococcal PBPs (PBP 1-4).[2]

Mechanism of Action of Ceftaroline Against MRSA cluster_bacterium Staphylococcus aureus (MRSA) Ceftaroline Ceftaroline PBP2a PBP2a (mecA) Ceftaroline->PBP2a High-affinity binding Peptidoglycan_Synthesis Peptidoglycan Cell Wall Synthesis PBP2a->Peptidoglycan_Synthesis Inhibition of transpeptidation Cell_Lysis Bacterial Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Mechanism of Action of Ceftaroline

Quantitative Data Summary

In Vitro Activity of Ceftaroline against Staphylococcus aureus

The following tables summarize the minimum inhibitory concentration (MIC) data for ceftaroline against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Organism MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL) Susceptibility (%) Reference
S. aureus (overall)0.25 - 0.510.015 - 6493.7% - 97.2%[6][7]
MSSA0.250.25Not specified99.9% - 100%[6][7][8]
MRSA0.5 - 11 - 20.015 - 6489.3% - 93.4%[6][7]

MIC50 and MIC90 are the MICs at which 50% and 90% of isolates are inhibited, respectively.

Pharmacokinetic Properties of Ceftaroline

Ceftaroline is administered intravenously as the prodrug ceftaroline fosamil, which is rapidly converted to the active form, ceftaroline, by plasma phosphatases.[9][10]

Parameter Value Reference
Prodrug Ceftaroline fosamil[9]
Active Metabolite Ceftaroline[9]
Administration Intravenous[3]
Protein Binding ~20%[11]
Elimination Half-life ~2.6 hours[11]
Excretion Primarily renal[3][9]
Clinical Efficacy in S. aureus Bacteremia

The clinical success of ceftaroline in treating S. aureus bacteremia secondary to acute bacterial skin and skin structure infections (ABSSSI) or community-acquired bacterial pneumonia (CABP) has been evaluated.

Infection Type Pathogen Clinical Success Rate (%) Reference
SAB secondary to ABSSSIS. aureus (overall)52%[12]
MRSA50%[12]
MSSA55%[12]
SAB secondary to CABPS. aureus (overall)67%[12]
MRSA63%[12]
MSSA80%[12]

SAB: Staphylococcus aureus bacteremia; ABSSSI: Acute bacterial skin and skin structure infections; CABP: Community-acquired bacterial pneumonia.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of ceftaroline against S. aureus isolates, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC Determination Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plate Wells Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of Ceftaroline Serial_Dilution->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC Determination

Materials:

  • Ceftaroline anhydrous base powder

  • Staphylococcus aureus isolates (clinical or reference strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

  • S. aureus ATCC 29213 (for quality control)

Procedure:

  • Preparation of Ceftaroline Stock Solution:

    • Prepare a stock solution of ceftaroline in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 morphologically similar colonies of the S. aureus isolate.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Serial Dilution of Ceftaroline:

    • Perform a two-fold serial dilution of the ceftaroline stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.015 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.

    • The growth control well should show distinct turbidity, and the sterility control should remain clear. The quality control strain should yield an MIC within the established acceptable range.

Protocol 2: In Vitro Time-Kill Curve Analysis

This protocol describes the methodology for performing a time-kill curve analysis to assess the bactericidal activity of ceftaroline against S. aureus over time.

Materials:

  • This compound

  • Staphylococcus aureus isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Incubator with shaking capability (35-37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

Procedure:

  • Preparation of Inoculum:

    • Prepare a starting inoculum of S. aureus in CAMHB with a density of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Exposure to Ceftaroline:

    • Prepare culture tubes with CAMHB containing ceftaroline at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C with constant shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto TSA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each ceftaroline concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Logical Workflow for Drug Development and Evaluation

The following diagram illustrates a typical workflow for the evaluation of an antibiotic like ceftaroline for the treatment of S. aureus bacteremia.

Ceftaroline Evaluation Workflow for S. aureus Bacteremia Preclinical Preclinical Phase In_Vitro In Vitro Studies (MIC, Time-Kill) Preclinical->In_Vitro Animal_Models Animal Models of Bacteremia In_Vitro->Animal_Models Clinical Clinical Phases Animal_Models->Clinical Phase_I Phase I Trials (Safety, PK/PD) Clinical->Phase_I Phase_II_III Phase II/III Trials (Efficacy vs. Standard of Care) Phase_I->Phase_II_III Approval Regulatory Approval Phase_II_III->Approval Post_Marketing Post-Marketing Surveillance (Real-world effectiveness, Resistance monitoring) Approval->Post_Marketing

Drug Evaluation and Development Workflow

This workflow begins with preclinical in vitro and in vivo studies to establish the initial activity and safety profile of the drug.[13][14][15] This is followed by phased clinical trials in humans to further evaluate safety, pharmacokinetics, and efficacy against the target indication.[16] Post-approval, ongoing surveillance is crucial for monitoring real-world effectiveness and the emergence of any potential resistance.[5][6]

References

Troubleshooting & Optimization

improving solubility of ceftaroline anhydrous base in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and using ceftaroline anhydrous base in their experiments, with a specific focus on DMSO as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is the difference between ceftaroline fosamil and this compound?

A1: Ceftaroline fosamil is the water-soluble prodrug of ceftaroline.[1][2] In the body, it is rapidly converted by plasma phosphatases into its active form, ceftaroline, which exhibits antibacterial activity.[1][3] this compound is the active form of the drug and has lower aqueous solubility.[4]

Q2: Is DMSO a suitable solvent for this compound?

Q3: What is the mechanism of action of ceftaroline?

A3: Ceftaroline is a fifth-generation cephalosporin antibiotic.[6] Its bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[1] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the formation of the peptidoglycan layer of the cell wall.[1][7] Notably, ceftaroline has a high affinity for PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), making it effective against this resistant strain.[1][6] This binding disrupts cell wall synthesis, leading to cell lysis and bacterial death.[3][7]

Q4: Can I use water to dissolve this compound?

A4: this compound is poorly soluble in aqueous solutions.[4] Therefore, it is not recommended to use water as the primary solvent. For aqueous-based assays, it is common practice to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution into the aqueous buffer.

Troubleshooting Guide: Improving Solubility of this compound in DMSO

Researchers may encounter challenges in completely dissolving this compound in DMSO, especially when preparing high-concentration stock solutions. The following troubleshooting guide provides potential solutions to these issues.

Issue Potential Cause Recommended Solution
Incomplete Dissolution The concentration of this compound exceeds its solubility limit in DMSO at room temperature.- Gentle Warming: Warm the solution gently in a water bath (37-50°C) for a short period. Avoid excessive heat, which could degrade the compound.- Sonication: Use a bath sonicator to provide mechanical energy to aid in dissolution.- Vortexing: Vigorous vortexing can also help to break up any aggregates and promote dissolution.
Precipitation Upon Dilution in Aqueous Buffer The concentration of the DMSO stock solution is too high, leading to precipitation when the solvent environment changes.- Lower the DMSO Stock Concentration: Prepare a more dilute stock solution in DMSO before adding it to the aqueous buffer.- Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your specific cell line or assay to DMSO.- Stepwise Dilution: Add the DMSO stock to the aqueous buffer in a stepwise manner with constant stirring or vortexing to allow for gradual mixing.
Cloudy or Hazy Solution Presence of impurities or degradation of the compound.- Use High-Purity Solvents: Ensure that the DMSO used is of high purity and anhydrous.- Proper Storage: Store this compound and its DMSO stock solutions under appropriate conditions (cool, dry, and protected from light) to prevent degradation.[2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol provides a general methodology for dissolving this compound in DMSO. The final concentration may need to be adjusted based on experimental requirements and the observed solubility.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Troubleshooting (if necessary):

    • If particles are still visible, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Alternatively, place the tube in a bath sonicator for 5-10 minutes.

  • Final Check: Once the solution is clear, it is ready for use or for further dilution in an appropriate buffer for your experiment.

  • Storage: For short-term storage, keep the DMSO stock solution at 4°C. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

Mechanism of Action of Ceftaroline

Ceftaroline_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftaroline Ceftaroline PBP Penicillin-Binding Proteins (e.g., PBP2a in MRSA) Ceftaroline->PBP Binds to and inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Dissolution_Workflow Start Start: Weigh Ceftaroline Anhydrous Base Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Vortex Vortex Vigorously Add_DMSO->Vortex Check_Solubility Completely Dissolved? Vortex->Check_Solubility Troubleshoot Apply Gentle Heat (37°C) or Sonicate Check_Solubility->Troubleshoot No Stock_Solution Stock Solution Ready Check_Solubility->Stock_Solution Yes Troubleshoot->Vortex Dilute Dilute in Aqueous Buffer for Experiment Stock_Solution->Dilute End End Dilute->End

References

Ceftaroline Anhydrous Base Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ceftaroline anhydrous base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening and what is the recommended procedure for preparing a stock solution?

A1: this compound is known to be poorly soluble in aqueous solutions. Direct dissolution in aqueous buffers will likely result in incomplete solubilization and the presence of particulate matter. For in vitro testing, the recommended procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into the desired aqueous buffer.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-bind microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but prolonged exposure to high temperatures should be avoided.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

When preparing your working solution, the final concentration of DMSO in the aqueous buffer should be kept to a minimum (typically <1%) to avoid solvent-induced effects in your experiment.

Q2: What are the main factors that affect the stability of this compound in aqueous buffers?

A2: The stability of this compound in aqueous solutions is primarily influenced by the following factors:

  • pH: Ceftaroline, like other β-lactam antibiotics, is susceptible to hydrolysis, particularly at neutral to alkaline pH. The β-lactam ring is the primary site of hydrolytic degradation.

  • Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, solutions should be kept at refrigerated temperatures (2-8°C) or frozen for long-term storage.

  • Buffer Composition: Certain buffer species can catalyze the degradation of cephalosporins. For instance, phosphate buffers have been shown to catalyze the degradation of some cephalosporins.[1] It is advisable to evaluate the stability of ceftaroline in your specific buffer system.

  • Light Exposure: Photodegradation can also contribute to the degradation of ceftaroline.[2] It is recommended to protect solutions from direct light exposure.

Q3: What is the expected degradation pathway for this compound in an aqueous buffer?

A3: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the four-membered β-lactam ring. This process leads to the formation of an inactive, open-ring metabolite. Further degradation can occur, but the initial hydrolysis of the β-lactam ring is the critical step leading to loss of antibacterial activity. While specific degradation products of the anhydrous base in various buffers are not extensively detailed in publicly available literature, studies on the prodrug, ceftaroline fosamil, have identified several degradation products.[3] The conversion of ceftaroline fosamil to the active ceftaroline is a key step, and subsequent degradation of ceftaroline would follow a similar path of β-lactam ring cleavage.[2][4]

G Ceftaroline This compound (Active) Hydrolysis Hydrolysis (H₂O, OH⁻) Ceftaroline->Hydrolysis OpenRing Open-Ring Metabolite (Inactive) Hydrolysis->OpenRing FurtherDeg Further Degradation Products OpenRing->FurtherDeg G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Ceftaroline DMSO Stock Solution C Dilute Stock into Buffer to Working Concentration A->C B Prepare Novel Aqueous Buffer B->C D Aliquot into Samples for Different Time Points C->D E Incubate at Controlled Temperature(s) D->E F Withdraw Samples at Defined Time Intervals E->F G Analyze by Stability-Indicating HPLC-UV Method F->G H Quantify Remaining Ceftaroline and Degradation Products G->H I Calculate Degradation Rate and Half-Life H->I G cluster_0 Primary Factors cluster_1 Secondary Factors Ceftaroline Ceftaroline Stability pH pH pH->Ceftaroline Temp Temperature Temp->Ceftaroline Buffer Buffer Composition Buffer->Ceftaroline Light Light Exposure Light->Ceftaroline

References

Technical Support Center: Optimizing Ceftaroline Anhydrous Base Concentration for MIC Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceftaroline anhydrous base for Minimum Inhibitory Concentration (MIC) testing.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and execution of ceftaroline MIC assays.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or Unexpected MIC Results - Inaccurate preparation of ceftaroline stock solution.- Improper serial dilutions.- Contamination of media or reagents.- Variation in inoculum density.- Difficulty in interpreting MIC endpoints, especially around the 1-2 µg/mL breakpoint.[1]- Verify Stock Solution: Prepare a fresh stock solution following the detailed protocol below. Ensure the anhydrous base is fully dissolved.- Review Dilution Technique: Ensure accurate and consistent pipetting during serial dilutions. Use calibrated pipettes.- Aseptic Technique: Maintain strict aseptic technique throughout the procedure to prevent contamination.- Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration.- Endpoint Interpretation: Read plates under consistent lighting conditions. For staphylococci, the MIC is the lowest concentration that inhibits visible growth. When results are ambiguous, consider retesting or using an alternative method like E-test for comparison, though be aware of potential discrepancies.[2][3]
Precipitation of Ceftaroline in Stock or Working Solutions - this compound has low aqueous solubility.- Incorrect solvent used for initial stock solution.- Supersaturation of the solution.- Use Appropriate Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.- Check Concentration: Do not exceed the solubility limit of ceftaroline in the chosen solvent.- Gentle Mixing: Ensure the compound is completely dissolved by gentle vortexing before making further dilutions.
Quality Control (QC) Strain MIC Out of Range - Procedural error (e.g., incorrect inoculum preparation, incubation conditions).- Degradation of ceftaroline stock solution.- Issue with the QC strain (e.g., contamination, loss of expected phenotype).- Review Protocol: Carefully review the entire experimental protocol to identify any deviations.- Prepare Fresh Stock: If the stock solution is old or has been stored improperly, prepare a fresh solution.- Subculture QC Strain: Subculture the QC strain from a fresh stock to ensure its purity and viability.- Verify Incubation: Ensure the incubator is maintaining the correct temperature and atmosphere.
Discrepancies Between Broth Microdilution and Other Methods (e.g., E-test, Disk Diffusion) - Inherent differences in methodologies.- Challenges in reading zone edges or ellipse intersections, particularly for MRSA.- Reference Method: Broth microdilution is the reference method according to CLSI guidelines.[4][5]- Method-Specific Interpretation: Be aware of the potential for minor discrepancies between methods and interpret results according to the specific guidelines for each. For critical results, confirmation with the reference broth microdilution method is recommended.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound for MIC testing?

This compound is sparingly soluble in water. Therefore, it is recommended to prepare the initial high-concentration stock solution in Dimethyl Sulfoxide (DMSO). Subsequent dilutions into the appropriate broth for MIC testing should be made from this DMSO stock.

2. What are the CLSI-recommended quality control (QC) strains and their expected MIC ranges for ceftaroline?

According to the Clinical and Laboratory Standards Institute (CLSI), the following QC strains and their corresponding ceftaroline MIC ranges should be used to ensure the accuracy of the testing procedure.

QC Strain CLSI-Recommended Ceftaroline MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™0.12 - 0.5
Escherichia coli ATCC® 25922™0.12 - 0.5
Haemophilus influenzae ATCC® 49247™0.008 - 0.03
Streptococcus pneumoniae ATCC® 49619™0.004 - 0.015

3. How should I store the ceftaroline stock solution?

The ceftaroline stock solution prepared in DMSO should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for several months. Diluted solutions in broth are less stable and should be prepared fresh on the day of the experiment.

4. What are the current CLSI MIC breakpoints for ceftaroline against Staphylococcus aureus?

The CLSI has established the following MIC breakpoints for ceftaroline against S. aureus.

Interpretation MIC Breakpoint (µg/mL) Associated Dosing Regimen
Susceptible (S)≤ 1600 mg every 12 hours
Susceptible-Dose Dependent (SDD)2 - 4600 mg every 8 hours (2-hour infusion)
Resistant (R)≥ 8N/A

Source: CLSI M100 documents.[6][7][8]

5. Why is there a "Susceptible-Dose Dependent" (SDD) category for ceftaroline?

The SDD category indicates that isolates with these MICs may be effectively treated with a higher, more frequent dosing regimen of ceftaroline.[7] This is based on pharmacokinetic and pharmacodynamic analyses that show a higher dosage is needed to achieve the desired therapeutic effect against these less susceptible isolates.[6]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol follows the general guidelines outlined in CLSI document M07 for preparing stock solutions of antimicrobial agents with limited aqueous solubility.[4][5][9]

  • Calculate the required mass of this compound to prepare a stock solution with a concentration of at least 1000 µg/mL (e.g., 1280 µg/mL or 10 times the highest concentration to be tested).

  • Aseptically weigh the calculated amount of this compound powder.

  • Dissolve the powder in 100% DMSO to the desired stock concentration.

  • Ensure complete dissolution by gentle vortexing.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the sterile stock solution into sterile, cryo-storage vials.

  • Store the aliquots at -20°C or below until use.

Broth Microdilution MIC Assay Workflow

This workflow outlines the key steps for performing a broth microdilution MIC assay according to CLSI guidelines.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_stock Prepare Ceftaroline Stock (in DMSO) serial_dilute Perform 2-fold Serial Dilutions of Ceftaroline in CAMHB prep_stock->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microplate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate controls Include Sterility and Growth Controls incubate Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_mic Read MICs as the Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for Ceftaroline Broth Microdilution MIC Assay.

Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting out-of-range QC MIC results.

TroubleshootingMIC action_node action_node result_node result_node start QC MIC Out of Range? check_protocol Review Protocol for Errors? start->check_protocol Yes check_reagents Check Reagents & Media? check_protocol->check_reagents No Errors Found repeat_assay Repeat Assay check_protocol->repeat_assay Error Found & Corrected check_qc_strain Check QC Strain Viability? check_reagents->check_qc_strain No Issues Found prepare_fresh Prepare Fresh Stock & Reagents check_reagents->prepare_fresh Issue Found check_qc_strain->prepare_fresh No Issues Found re_streak_qc Re-streak QC Strain check_qc_strain->re_streak_qc Issue Suspected prepare_fresh->repeat_assay re_streak_qc->repeat_assay in_range Result In Range repeat_assay->in_range Yes contact_support Contact Support/ Investigate Further repeat_assay->contact_support No

Caption: Decision Tree for Troubleshooting Out-of-Range QC MICs.

References

troubleshooting ceftaroline anhydrous base degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ceftaroline Anhydrous Base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of potential degradation issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the difference between ceftaroline fosamil and this compound?

Ceftaroline fosamil is the water-soluble prodrug of ceftaroline. In vivo, plasma phosphatases rapidly convert the prodrug into the active form, ceftaroline.[1][2] this compound is the active pharmaceutical ingredient (API) itself, without the phosphono group and any associated water molecules.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

While specific solid-state stability data for this compound is limited, based on its chemical structure as a cephalosporin, the primary factors contributing to degradation are likely:

  • Moisture: Cephalosporins are generally susceptible to hydrolysis, which can lead to the opening of the β-lactam ring and loss of antibacterial activity.

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • pH: In solution, ceftaroline is unstable in basic conditions. While this is less of a concern for the solid base, exposure to basic environments should be avoided.

Q3: What are the recommended storage conditions for this compound powder?

Q4: I have been using ceftaroline fosamil in my experiments. Can I generate the ceftaroline free base from it?

Yes, ceftaroline free base can be generated from its prodrug, ceftaroline fosamil, through thermal degradation.[8] One study demonstrated that heating an aqueous solution of ceftaroline fosamil at 90°C for 15 minutes can result in approximately 50% conversion to the ceftaroline free base, which then precipitates out of the solution.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Change in powder color (e.g., yellowing) Photodegradation or thermal degradation.Store the powder in an amber or opaque container, protected from light. Ensure storage is at the recommended cool temperature.
Clumping or caking of the powder Moisture absorption (hygroscopicity).Store in a tightly sealed container with a desiccant. Handle in a low-humidity environment (e.g., a glove box).
Reduced potency or inconsistent results in experiments Chemical degradation of the anhydrous base.Re-evaluate storage conditions. Consider performing a purity analysis of the stored material using a validated HPLC method.
Appearance of new peaks in HPLC analysis Formation of degradation products.Characterize the degradation products using LC-MS. Review storage and handling procedures to identify the cause of degradation.

Data Presentation

Table 1: Stability of Ceftaroline in Solution (Derived from Ceftaroline Fosamil)

ConcentrationDiluentStorage TemperatureStability DurationReference
6 mg/mL0.9% NaCl4°C144 hours (6 days)[9]
6 mg/mL5% Dextrose4°C144 hours (6 days)[9]
6 mg/mL0.9% NaCl25°C24 hours[9]
6 mg/mL5% Dextrose25°C24 hours[9]
6 mg/mL0.9% NaCl30°C12 hours[9]
6 mg/mL5% Dextrose30°C12 hours[9]
6 mg/mL0.9% NaCl35°C12 hours[9]
6 mg/mL5% Dextrose35°C6 hours[9]

Experimental Protocols

Protocol 1: Generation of Ceftaroline Free Base from Ceftaroline Fosamil via Thermal Degradation

This protocol is adapted from a published study and should be performed with appropriate safety precautions.[8]

  • Preparation: Resuspend ceftaroline fosamil in sterile water for injection in a low-bind microcentrifuge tube.

  • Incubation: Incubate the solution at 90°C for 15 minutes. This will induce thermal degradation of the prodrug to the active ceftaroline free base.

  • Precipitation: The ceftaroline free base is insoluble in the aqueous solution and will precipitate. To maximize precipitation, the reaction mixture can be frozen and then thawed on ice.

  • Isolation: Centrifuge the suspension (e.g., 12,000 x g at 4°C for 10 minutes) to pellet the ceftaroline free base.

  • Washing (Optional): Carefully remove the supernatant and wash the pellet with cold sterile water to remove any remaining soluble impurities.

  • Drying: The isolated pellet can be lyophilized to obtain a dry powder of ceftaroline free base.

  • Storage: Store the dried ceftaroline free base in a tightly sealed, light-protected container at a cool temperature (refrigeration recommended).

Protocol 2: Forced Degradation Study of Ceftaroline in Solution

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of ceftaroline in solution under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of ceftaroline in a suitable solvent (e.g., water or a buffer).

  • Stress Conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., HCl) to the stock solution to achieve a final concentration of 0.1 N to 1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add a strong base (e.g., NaOH) to the stock solution to achieve a final concentration of 0.1 N to 1 N NaOH. Incubate at room temperature for a defined period (basic conditions often lead to rapid degradation).

    • Oxidative Degradation: Add a solution of hydrogen peroxide to the stock solution (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

degradation_pathway Conversion of Ceftaroline Fosamil to Ceftaroline Ceftaroline_Fosamil Ceftaroline Fosamil (Prodrug) Water-Soluble Plasma_Phosphatases Plasma Phosphatases (in vivo) or Heat (in vitro) Ceftaroline_Fosamil->Plasma_Phosphatases Hydrolysis Ceftaroline_Base This compound (Active Drug) Poorly Water-Soluble Plasma_Phosphatases->Ceftaroline_Base

Caption: Conversion of the prodrug to the active form.

troubleshooting_workflow Troubleshooting this compound Degradation start Degradation Observed (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No implement_changes Implement Correct Storage: - Cool, dry, dark - Tightly sealed container - Consider inert atmosphere improper_storage->implement_changes retest Re-test Material Purity (HPLC) implement_changes->retest investigate_handling Investigate Handling Procedures (e.g., exposure to air/humidity) proper_storage->investigate_handling improper_handling Improper Handling investigate_handling->improper_handling Yes proper_handling Proper Handling investigate_handling->proper_handling No revise_protocol Revise Handling Protocol: - Minimize exposure to atmosphere - Use of glove box improper_handling->revise_protocol revise_protocol->retest characterize_degradants Characterize Degradants (LC-MS) proper_handling->characterize_degradants

Caption: A logical workflow for troubleshooting degradation.

References

Technical Support Center: Ceftaroline Anhydrous Base and Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceftaroline anhydrous base and its interactions with resistant bacterial mutants. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with ceftaroline.

IssuePotential CausesRecommended Solutions
Inconsistent Minimum Inhibitory Concentration (MIC) Results for Ceftaroline 1. Inoculum Preparation: Variation in inoculum density can significantly impact MIC values.2. Media Variability: Differences in cation concentration in Mueller-Hinton Broth (MHB) can affect ceftaroline activity.3. Incubation Conditions: Fluctuations in temperature or incubation time.4. Testing Method Discrepancies: Differences between broth microdilution, disk diffusion, and Etest methods can lead to varied results, especially for isolates with MICs near the breakpoint.[1][2]1. Standardize Inoculum: Strictly adhere to CLSI or EUCAST guidelines for preparing the inoculum to a 0.5 McFarland standard.[3] Use the inoculum within 15 minutes of preparation.[4]2. Use Quality-Controlled Media: Utilize cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier.[5]3. Ensure Consistent Incubation: Incubate plates at a stable 35°C ± 2°C for 16-20 hours.[3]4. Method Confirmation: If results are ambiguous, confirm with a reference method like broth microdilution as outlined by CLSI.[6]
Unexpected Ceftaroline Resistance in Methicillin-Susceptible Staphylococcus aureus (MSSA) 1. Non-PBP2a Mediated Resistance: Mutations in other penicillin-binding proteins (PBPs) such as PBP2 and PBP3 can increase ceftaroline MICs.[7]2. Overexpression of PBP4: Changes in the pbp4 promoter region can lead to increased PBP4 production, which is not effectively inhibited by ceftaroline.[7]1. Sequence Key Genes: Perform whole-genome or targeted sequencing of pbp2 and pbp3 to identify potential mutations.[7]2. Assess PBP4 Expression: Quantify pbp4 transcript levels using qRT-PCR.[7] Consider synergy testing with low levels of methicillin or meropenem, which can inhibit PBP4 and may restore ceftaroline susceptibility.[7]
High-Level Ceftaroline Resistance (MIC >32 µg/mL) in Methicillin-Resistant S. aureus (MRSA) 1. PBP2a Mutations: Specific amino acid substitutions within the transpeptidase pocket of PBP2a, such as Y446N and E447K, are known to cause high-level resistance.[8][9]2. Allosteric Site Mutations: Changes in the allosteric binding site of PBP2a can impair the conformational change required for ceftaroline to access the active site.[4][10]1. Sequence the mecA Gene: Analyze the entire mecA gene, paying close attention to the transpeptidase and allosteric domains to identify mutations.[4][8]2. Perform PBP2a Binding Assays: Conduct in vitro binding studies with purified PBP2a to confirm reduced affinity of ceftaroline for the mutated protein.[8]
Poor Correlation Between Disk Diffusion Zone Diameters and MIC Values 1. Systematic Bias: Variations in laboratory procedures, such as agar depth and inoculum preparation, can lead to consistently large or small zones.[2]2. Reagent Variability: Differences between manufacturers of Mueller-Hinton agar and ceftaroline disks can impact results.[11]1. Review and Standardize Procedures: Ensure strict adherence to standardized protocols (e.g., CLSI, EUCAST) for disk diffusion testing.[11]2. Use Quality-Controlled Reagents: Consistently use high-quality reagents and perform regular quality control with reference strains.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ceftaroline?

A1: Ceftaroline is the active metabolite of the prodrug ceftaroline fosamil.[12] It is a fifth-generation cephalosporin that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[12] It achieves this by binding to essential penicillin-binding proteins (PBPs).[12] Uniquely, ceftaroline has a high affinity for PBP2a in MRSA and PBP2x in Streptococcus pneumoniae, which are key resistance determinants to other β-lactam antibiotics.[12]

Q2: What are the main mechanisms of resistance to ceftaroline in S. aureus?

A2: The primary mechanism of ceftaroline resistance in S. aureus involves mutations in the mecA gene, which encodes for PBP2a.[13] These mutations can occur both within the penicillin-binding domain (PBD) and outside of it (nPBD).[13] Mutations in the PBD are often associated with non-susceptibility, while nPBD mutations can lead to higher levels of resistance.[13] Other mechanisms include mutations in PBP2, PBP3, and the overexpression of PBP4.[7]

Q3: What are the established MIC breakpoints for ceftaroline against S. aureus?

A3: The MIC breakpoints for ceftaroline against S. aureus vary slightly between regulatory bodies. It is crucial to consult the latest guidelines from the specific agency (e.g., CLSI, EUCAST) being followed.

Regulatory BodySusceptibleIntermediate/Susceptible-Dose Dependent (SDD)Resistant
CLSI (2019) [14]≤ 1 µg/mL2-4 µg/mL (SDD)≥ 8 µg/mL
EUCAST [1]≤ 1 µg/mL-> 1 µg/mL

Q4: Can ceftaroline resistance be induced in the laboratory?

A4: Yes, laboratory studies have demonstrated that resistance to ceftaroline can be induced by serially passaging bacterial strains in the presence of increasing concentrations of the antibiotic.[13] This suggests that bacteria can adapt and survive therapeutic concentrations if they have been previously exposed.[13]

Q5: Is there a difference in activity between ceftaroline fosamil and this compound?

A5: Ceftaroline fosamil is the inactive prodrug form that is administered intravenously.[12] It is rapidly converted in the plasma by phosphatases to its active metabolite, ceftaroline, which is the anhydrous base form that possesses antibacterial activity.[12] For in vitro experiments, the active this compound should be used.

Experimental Protocols

Broth Microdilution for Ceftaroline MIC Determination (CLSI Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ceftaroline using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and quality control strains (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or water

  • Spectrophotometer

Procedure:

  • Ceftaroline Stock Solution Preparation: Prepare a stock solution of ceftaroline in a suitable solvent as recommended by the manufacturer. Make serial twofold dilutions to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or water.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate ceftaroline dilution into each well of the 96-well plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

Whole-Genome Sequencing of MRSA for Resistance Mutation Identification

This protocol provides a general workflow for identifying mutations associated with ceftaroline resistance in MRSA using whole-genome sequencing.

Materials:

  • MRSA isolates

  • DNA extraction kit

  • Sequencing platform (e.g., Illumina, Nanopore)

  • Bioinformatics software for data analysis

Procedure:

  • Bacterial Culture and DNA Extraction:

    • Culture the MRSA isolate on an appropriate agar medium overnight at 37°C.

    • Isolate genomic DNA from a single colony using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the extracted genomic DNA following the protocol for the chosen sequencing platform.

    • Sequence the prepared library to generate raw sequencing reads.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

    • Genome Assembly: Assemble the quality-filtered reads into a draft genome.

    • Variant Calling: Align the assembled genome or raw reads to a reference S. aureus genome (e.g., N315). Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Gene Annotation: Annotate the assembled genome to identify genes, particularly those known to be involved in ceftaroline resistance (e.g., mecA, pbp2, pbp3, pbp4).

    • Mutation Analysis: Analyze the identified variants within the candidate resistance genes to determine their potential impact on protein structure and function.

In Vitro PBP2a-Ceftaroline Binding Assay

This protocol describes a competitive binding assay to determine the affinity of ceftaroline for PBP2a.

Materials:

  • Purified recombinant PBP2a (wild-type and mutant)

  • This compound

  • Bocillin FL (a fluorescent penicillin)

  • Reaction buffer

  • SDS-PAGE apparatus and reagents

  • Fluorescence imager

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, incubate a fixed concentration of purified PBP2a (e.g., 1 µM) with varying concentrations of ceftaroline.

    • Incubate at room temperature for 30 minutes to allow for binding.

  • Fluorescent Labeling:

    • Add Bocillin FL to each reaction mixture to a final concentration that is known to saturate the PBP2a.

    • Incubate for an additional 30 minutes at room temperature to allow the fluorescent penicillin to bind to any PBP2a not bound by ceftaroline.

  • SDS-PAGE and Imaging:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Visualize the fluorescently labeled PBP2a using a fluorescence imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of the PBP2a band in each lane.

    • The intensity of the fluorescent signal will be inversely proportional to the amount of ceftaroline bound to PBP2a.

    • Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of ceftaroline required to inhibit 50% of the Bocillin FL binding. This value is an indicator of the binding affinity.

Visualizations

Ceftaroline_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall Ceftaroline_Fosamil Ceftaroline Fosamil (Prodrug) Ceftaroline_Active Ceftaroline (Active Drug) Ceftaroline_Fosamil->Ceftaroline_Active Plasma Phosphatases PBPs Penicillin-Binding Proteins (PBP1, PBP2, PBP3) Ceftaroline_Active->PBPs Binds to PBP2a PBP2a (in MRSA) Ceftaroline_Active->PBP2a Binds to Cell_Wall_Synthesis Cell Wall Synthesis Ceftaroline_Active->Cell_Wall_Synthesis Inhibits PBPs->Cell_Wall_Synthesis PBP2a->Cell_Wall_Synthesis Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of ceftaroline.

Ceftaroline_Resistance_Mechanisms cluster_PBP2a PBP2a-Mediated Resistance cluster_Non_PBP2a Non-PBP2a-Mediated Resistance Ceftaroline Ceftaroline Reduced_Binding Reduced Ceftaroline Binding Affinity Other_PBP_Mutations Mutations in other PBPs (PBP2, PBP3) PBP4_Overexpression Overexpression of PBP4 PBP2a_Mutations Mutations in mecA gene PBD_Mutations Penicillin-Binding Domain (PBD) Mutations PBP2a_Mutations->PBD_Mutations nPBD_Mutations Non-PBD (Allosteric) Mutations PBP2a_Mutations->nPBD_Mutations PBD_Mutations->Reduced_Binding nPBD_Mutations->Reduced_Binding Resistance Ceftaroline Resistance Reduced_Binding->Resistance Other_PBP_Mutations->Resistance PBP4_Overexpression->Resistance

Caption: Major mechanisms of ceftaroline resistance in S. aureus.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Preparation (0.5 McFarland, use within 15 min) Start->Check_Inoculum Inoculum_OK Inoculum OK Check_Inoculum->Inoculum_OK Yes Correct_Inoculum Action: Re-standardize Inoculum Protocol Check_Inoculum->Correct_Inoculum No Check_Media Confirm Use of Cation-Adjusted MHB Media_OK Media OK Check_Media->Media_OK Yes Correct_Media Action: Use QC-tested CAMHB Check_Media->Correct_Media No Check_Incubation Validate Incubation (35°C ± 2°C, 16-20h) Incubation_OK Incubation OK Check_Incubation->Incubation_OK Yes Correct_Incubation Action: Calibrate Incubator and Timers Check_Incubation->Correct_Incubation No Review_Method Review Testing Method (e.g., broth vs. Etest) Method_OK Method OK Review_Method->Method_OK No Discrepancy Confirm_MIC Action: Confirm with Reference Broth Microdilution Method Review_Method->Confirm_MIC Discrepancy Found Inoculum_OK->Check_Media Media_OK->Check_Incubation Incubation_OK->Review_Method End Consistent Results Method_OK->End Correct_Inoculum->Start Retry Correct_Media->Start Retry Correct_Incubation->Start Retry Confirm_MIC->End

Caption: Troubleshooting workflow for inconsistent MIC results.

References

minimizing off-target effects of ceftaroline anhydrous base in eukaryotic cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of ceftaroline anhydrous base in eukaryotic cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of antibiotics like ceftaroline in eukaryotic cells?

A1: While ceftaroline is designed to target bacterial cell wall synthesis, antibiotics can sometimes have unintended effects on eukaryotic cells.[1] These off-target effects can include alterations in gene expression, cellular metabolism, proliferation rates, and differentiation.[1][2] Some antibiotics have also been shown to induce mitochondrial dysfunction and oxidative stress.[3][4] It is crucial to consider these potential effects when designing and interpreting experiments.

Q2: At what concentration are off-target effects of ceftaroline likely to become a concern in my eukaryotic cell culture?

A2: The concentration at which off-target effects may appear is cell-type dependent and must be determined empirically. As a starting point, it is advisable to use concentrations relevant to the intended antibacterial application, which are typically informed by the Minimum Inhibitory Concentration (MIC) for the target bacteria.[5][6] Exceeding these concentrations significantly increases the risk of off-target effects. A dose-response experiment is recommended to determine the highest concentration that does not affect the viability or key functions of your specific eukaryotic cell line.

Q3: Can ceftaroline affect gene expression in my eukaryotic cell line?

A3: While specific data on ceftaroline is limited, studies on other antibiotics, such as penicillin-streptomycin, have demonstrated significant alterations in gene expression in mammalian cell lines.[7][8] These changes can involve genes related to cell differentiation, metabolism, and drug response.[9] Therefore, it is plausible that ceftaroline could also influence gene expression, and this should be considered when analyzing experimental results, particularly in sensitive applications like transcriptomics.

Q4: Is it necessary to use ceftaroline continuously in my cell culture?

A4: Continuous prophylactic use of antibiotics in cell culture is generally discouraged as it can lead to the development of resistant bacteria and may mask low-level contamination.[2] For experiments where ceftaroline is being investigated for its antibacterial properties against intracellular pathogens, its presence is necessary. However, for general cell culture maintenance, it is best to adhere to strict aseptic techniques to prevent contamination, making routine antibiotic use unnecessary.[1]

Troubleshooting Guide

Issue 1: I'm observing unexpected changes in my cells' morphology and reduced proliferation after treating them with ceftaroline.

  • Question: Could ceftaroline be causing cytotoxicity in my cell line?

  • Answer: Yes, at certain concentrations, ceftaroline may exert cytotoxic effects on eukaryotic cells. It is recommended to perform a dose-response cytotoxicity assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion) to determine the IC50 (half-maximal inhibitory concentration) of ceftaroline for your specific cell line. This will help you establish a non-toxic working concentration for your experiments.

Issue 2: My experimental results are inconsistent, and I suspect an off-target effect of ceftaroline.

  • Question: How can I confirm if ceftaroline is affecting a specific cellular pathway in my experiment?

  • Answer: To investigate if ceftaroline is impacting a particular pathway, you can include several controls in your experimental design. These could include:

    • A vehicle control (the solvent used to dissolve ceftaroline).

    • A positive control for the pathway of interest (a known activator or inhibitor).

    • Performing the experiment at multiple concentrations of ceftaroline to observe a dose-dependent effect.

    • If possible, using a structurally related but biologically less active analogue of ceftaroline as a negative control.

Issue 3: I am studying mitochondrial function, and my results are altered in the presence of ceftaroline.

  • Question: How can I assess if ceftaroline is causing mitochondrial toxicity?

  • Answer: Several in vitro assays can be used to assess drug-induced mitochondrial toxicity.[1][9][10][11] A common method involves comparing cell viability and ATP levels in cells cultured in media containing glucose versus galactose.[1][10] Cells grown in galactose are more reliant on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants.[1][10] A significant decrease in viability in galactose medium compared to glucose medium in the presence of ceftaroline would suggest mitochondrial toxicity. Additionally, techniques like Seahorse XF analysis can directly measure changes in mitochondrial respiration.

Data Presentation

Table 1: Antibacterial Activity of Ceftaroline Against Common Pathogens

This table provides a reference for the concentrations of ceftaroline required for effective antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.250.25
Staphylococcus aureus (MRSA)0.52
Streptococcus pneumoniae≤0.0150.25
Streptococcus pyogenes≤0.015≤0.015
Haemophilus influenzae≤0.0150.03
Escherichia coli0.5>32
Klebsiella pneumoniae0.251

Data is compiled from multiple sources and represents a general summary. Actual MICs can vary between strains.[6][12][13]

Table 2: Hypothetical Dose-Response of Ceftaroline on Eukaryotic Cell Viability

This table illustrates the type of data you would generate from a cytotoxicity assay to determine a suitable working concentration of ceftaroline for your experiments.

Ceftaroline Conc. (µg/mL)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
595.64.8
1091.35.5
2582.16.2
5065.77.1
10048.98.3
20023.46.9

Experimental Protocols

Protocol 1: Assessment of Ceftaroline Cytotoxicity using a Resazurin-Based Assay (e.g., PrestoBlue™)

  • Cell Seeding: Seed your eukaryotic cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well). Incubate for 24 hours.

  • Ceftaroline Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and add 100 µL of the ceftaroline dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of PrestoBlue™ reagent to each well. Incubate for 1-2 hours at 37°C.

  • Measurement: Read the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Dysfunction via the Glucose/Galactose Assay

  • Media Preparation: Prepare two types of cell culture media: one containing 10 mM glucose and another where glucose is replaced with 10 mM galactose.

  • Cell Seeding: Seed cells into two separate 96-well plates. Allow cells to attach and grow for 24 hours in standard glucose-containing medium.

  • Media Exchange and Treatment: After 24 hours, wash the cells with PBS and replace the medium in one plate with the glucose-containing medium and in the other with the galactose-containing medium. Add serial dilutions of ceftaroline to both plates.

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Assessment: Assess cell viability in both plates using an ATP-based assay (e.g., CellTiter-Glo®) as ATP levels are a direct indicator of metabolic activity.

  • Analysis: Compare the viability curves for ceftaroline in glucose versus galactose media. A significantly greater reduction in viability in the galactose medium suggests mitochondrial toxicity.

Visualizations

Hypothetical Signaling Pathway for Antibiotic-Induced Oxidative Stress Ceftaroline Ceftaroline Mitochondria Mitochondria Ceftaroline->Mitochondria Off-target interaction ROS Increased ROS Production Mitochondria->ROS Antioxidant_Defense Cellular Antioxidant Defense (e.g., Nrf2) ROS->Antioxidant_Defense Overwhelms Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Workflow for Investigating and Mitigating Ceftaroline Off-Target Effects Start Start: Plan Experiment with Ceftaroline Dose_Response 1. Determine Non-Toxic Working Concentration (Cytotoxicity Assay) Start->Dose_Response Is_Toxic Cytotoxicity Observed? Dose_Response->Is_Toxic Select_Conc 2. Select Concentration Below Toxic Threshold Is_Toxic->Select_Conc No Optimize_Protocol 5. Optimize Protocol (e.g., Reduce Concentration, Shorten Exposure Time) Is_Toxic->Optimize_Protocol Yes Main_Experiment 3. Perform Main Experiment with Appropriate Controls Select_Conc->Main_Experiment Unexpected_Results Unexpected Results? Main_Experiment->Unexpected_Results Investigate_Off_Target 4. Investigate Specific Off-Target Effects (e.g., Mitochondrial Assay, Gene Expression Analysis) Unexpected_Results->Investigate_Off_Target Yes End End: Validated Experimental Results Unexpected_Results->End No Investigate_Off_Target->Optimize_Protocol Optimize_Protocol->Main_Experiment

References

Technical Support Center: Ceftaroline Anhydrous Base Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by ceftaroline anhydrous base in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is ceftaroline and why might it interfere with my fluorescence-based assay?

Ceftaroline is a fifth-generation cephalosporin antibiotic.[1][2] Like other cephalosporins, its molecular structure contains a β-lactam ring and other conjugated systems.[3][4][5] Molecules with such chemical features have the potential to interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength of the fluorophore used in the assay and emit light at a wavelength that overlaps with the emission of the fluorophore, leading to falsely high signals.

  • Fluorescence Quenching: The compound may absorb the excitation light or accept energy from the excited fluorophore, leading to a decrease in the measured fluorescence signal (falsely low readings). Studies have shown that some cephalosporins can quench the fluorescence of certain molecules.[3][5][6][7]

Q2: At what concentrations is ceftaroline interference likely to be a problem?

The concentration at which a compound may interfere with a fluorescence assay is highly dependent on the specific assay conditions, including the fluorophore used, the filter sets on the plate reader, and the concentration of the fluorophore itself.[8] Interference is more likely to be observed at higher concentrations of the test compound. It is crucial to experimentally determine the potential for interference at the working concentrations of ceftaroline planned for your experiment.

Q3: My assay is showing unexpected results when I use ceftaroline. How can I determine if it's due to interference?

The first step is to perform a series of control experiments to isolate the effect of ceftaroline on the fluorescence signal. This involves measuring the fluorescence of ceftaroline alone in the assay buffer and also in the presence of the assay's fluorescent probe without the biological target (e.g., enzyme or cells). The troubleshooting guides below provide detailed protocols for these control experiments.

Q4: Can I correct for ceftaroline interference in my data?

Yes, in many cases, it is possible to correct for compound interference. This typically involves subtracting the background fluorescence of ceftaroline from the experimental wells.[9][10] For quenching effects, correction can be more complex and may involve mathematical models or the use of an internal standard. The experimental protocols section below outlines a method for background subtraction.

Troubleshooting Guides

Issue 1: Unexpected Increase in Fluorescence Signal

This may indicate that ceftaroline is autofluorescent under your experimental conditions.

Possible Cause Troubleshooting Step Expected Outcome
Ceftaroline AutofluorescenceRun a "Compound-Only" control experiment (see Protocol 1).If ceftaroline is autofluorescent, you will observe a concentration-dependent increase in fluorescence in the absence of the assay's fluorophore.
Spectral OverlapCheck the excitation and emission spectra of your fluorophore and compare them with the potential spectral properties of ceftaroline.If there is significant overlap, consider using a fluorophore with a red-shifted spectrum.[8]
Issue 2: Unexpected Decrease in Fluorescence Signal

This could be due to fluorescence quenching by ceftaroline.

Possible Cause Troubleshooting Step Expected Outcome
Fluorescence QuenchingPerform a "Compound + Probe" control experiment (see Protocol 2).A concentration-dependent decrease in the fluorophore's signal in the presence of ceftaroline (without the biological target) suggests quenching.
Inner Filter EffectMeasure the absorbance spectrum of ceftaroline at the excitation and emission wavelengths of your fluorophore.Significant absorbance at these wavelengths can indicate an inner filter effect, which is a form of quenching.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in your primary assay.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your primary experiment)

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates suitable for fluorescence measurements

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your primary experiment.

  • Add the ceftaroline dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a negative control.

  • Set the microplate reader to the same excitation and emission wavelengths and gain settings as your primary assay.

  • Measure the fluorescence intensity in all wells.

  • Subtract the average fluorescence of the buffer-only wells from all other readings.

  • Plot the background-subtracted fluorescence intensity against the concentration of ceftaroline.

Data Interpretation:

A concentration-dependent increase in fluorescence indicates that ceftaroline is autofluorescent under your assay conditions. This data can be used to correct the data from your primary experiment by subtracting the fluorescence value of the corresponding ceftaroline concentration.

Protocol 2: Evaluating Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the probe used in your assay.

Materials:

  • This compound

  • Your fluorescent probe (e.g., AlamarBlue, fluorescein-labeled substrate)

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Prepare a solution of your fluorescent probe in the assay buffer at the same concentration used in your primary assay.

  • In the microplate, add the fluorescent probe solution to all wells.

  • Add the ceftaroline dilutions to the wells containing the fluorescent probe.

  • Include control wells with the fluorescent probe in buffer only (no ceftaroline).

  • Incubate the plate for the same duration as your primary assay.

  • Measure the fluorescence intensity in all wells using the appropriate excitation and emission wavelengths.

  • Calculate the percentage of fluorescence signal relative to the control wells (probe only).

  • Plot the percentage of fluorescence signal against the concentration of ceftaroline.

Data Interpretation:

A concentration-dependent decrease in the fluorescence signal indicates that ceftaroline is quenching the fluorescence of your probe.

Visualizations

experimental_workflow Troubleshooting Workflow for Fluorescence Interference start Unexpected Assay Results with Ceftaroline decision1 Is there an unexpected increase in fluorescence? start->decision1 decision2 Is there an unexpected decrease in fluorescence? start->decision2 protocol1 Protocol 1: Assess Autofluorescence decision1->protocol1 Yes no_interference No significant interference detected decision1->no_interference No protocol2 Protocol 2: Evaluate Quenching decision2->protocol2 Yes decision2->no_interference No result1 Ceftaroline is Autofluorescent protocol1->result1 result2 Ceftaroline is a Quencher protocol2->result2 correction Apply Data Correction (e.g., Background Subtraction) result1->correction result2->correction

Caption: Troubleshooting workflow for identifying fluorescence interference.

signaling_pathway_interference Mechanisms of Fluorescence Assay Interference cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching excitation1 Excitation Light ceftaroline1 Ceftaroline excitation1->ceftaroline1 emission1 Interfering Emission ceftaroline1->emission1 detector1 Detector emission1->detector1 False Positive excitation2 Excitation Light fluorophore Fluorophore excitation2->fluorophore ceftaroline2 Ceftaroline (Quencher) fluorophore->ceftaroline2 Energy Transfer no_emission Reduced/No Emission ceftaroline2->no_emission detector2 Detector no_emission->detector2 False Negative

Caption: Mechanisms of assay interference by ceftaroline.

References

improving ceftaroline anhydrous base bioavailability for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of ceftaroline anhydrous base.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

Ceftaroline is administered intravenously as a prodrug, ceftaroline fosamil, because the active base form has poor oral bioavailability.[1][2][3] This is a common challenge for many β-lactam antibiotics.[4] The primary reasons for low oral bioavailability are typically a combination of poor aqueous solubility and low intestinal permeability.[5][6] Factors affecting oral bioavailability include the drug's dissolution rate, aqueous solubility, permeability through the intestinal wall, susceptibility to efflux mechanisms, and pre-systemic metabolism.[5][7]

Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble drug like ceftaroline?

Enhancing the bioavailability of poorly soluble drugs involves overcoming the dual hurdles of dissolution and permeation.[8] Key strategies can be categorized as follows:

  • Physicochemical Modifications: Reducing the particle size of the drug to the micron or nano scale increases the surface area, which can significantly improve the dissolution rate.[5][9]

  • Prodrug Approach: Synthesizing a new, orally absorbable prodrug of ceftaroline. This involves chemically modifying the molecule to create a more permeable version that, once absorbed, converts back to the active ceftaroline. This approach has been successfully used for other cephalosporins to utilize active transport systems in the gut.[10]

  • Formulation-Based Strategies:

    • Solid Dispersions: Dispersing the drug in an amorphous state within a polymer carrier can prevent crystallization and enhance dissolution.[5][8]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can keep the drug in a solubilized state within the gastrointestinal tract, bypassing the dissolution step.[8][11]

    • Nanotechnology: Encapsulating the drug in nanocarriers such as nanoparticles, liposomes, or nanoemulsions can improve solubility, protect the drug from degradation, and enhance absorption.[6][12]

Q3: Which in vitro models are essential for screening potential oral formulations of ceftaroline?

Effective in vitro screening is crucial to predict in vivo performance and reduce reliance on animal testing.[13] The most critical models for this application are:

  • Dissolution and Solubility Studies: These fundamental tests determine the drug's solubility in simulated gastric and intestinal fluids and the rate at which it is released from its formulation.[13]

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium.[14][15] It is widely used to predict a drug's intestinal permeability and to determine if the drug is a substrate of efflux transporters like P-glycoprotein (P-gp).[14][16]

Q4: How can I determine if my ceftaroline formulation is being affected by efflux transporters like P-glycoprotein (P-gp)?

Efflux transporters are proteins in the intestinal wall that can pump drugs back into the gut lumen, reducing net absorption. A bi-directional Caco-2 permeability assay is the standard in vitro method to investigate this.[14] The experiment involves measuring the transport of ceftaroline in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction. An efflux ratio, calculated as Papp(B-A) / Papp(A-B), greater than two indicates that active efflux is occurring.[14]

Troubleshooting Experimental Issues

Problem: My ceftaroline formulation shows poor dissolution in simulated intestinal fluid.

  • Possible Causes:

    • The crystalline form of the drug has very low aqueous solubility.

    • The drug particles have poor wettability, causing them to float or agglomerate.

    • The drug is re-crystallizing from an amorphous formulation during the dissolution test.

  • Troubleshooting Steps:

    • Reduce Particle Size: Employ micronization or high-pressure homogenization to create nanoparticles, which increases the surface-area-to-volume ratio and can enhance dissolution rates.[9]

    • Formulate a Solid Dispersion: Create an amorphous solid dispersion using a suitable hydrophilic polymer (e.g., PVP, HPMC). This can improve solubility and prevent re-crystallization.[8]

    • Incorporate Surfactants: Add a pharmaceutically acceptable surfactant (e.g., Tween 80) to the formulation to improve the wettability of the drug powder.

    • Develop a Lipid-Based System: Formulate a SMEDDS. These systems form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, presenting the drug in a solubilized form that can be more readily absorbed.[11]

Problem: The formulation has good dissolution but shows low permeability in our Caco-2 assay.

  • Possible Causes:

    • Ceftaroline has inherently low transcellular permeability.

    • The drug is a substrate for efflux transporters (e.g., P-gp), which actively pump it out of the cells.[14]

  • Troubleshooting Steps:

    • Quantify Efflux: Perform a bi-directional Caco-2 assay to calculate the efflux ratio. If the ratio is significantly greater than 2, active efflux is a likely contributor to poor permeability.[14]

    • Incorporate Permeation Enhancers: Investigate the use of GRAS (Generally Regarded As Safe) status excipients known to act as permeation enhancers.

    • Explore Alternative Transport Pathways: Review the prodrug strategy. Many cephalosporins are absorbed via the dipeptide transport system in the gut.[10] A different prodrug moiety might be designed to leverage this or other active uptake transporters.

Problem: Our in vivo pharmacokinetic study in rats shows a low Cmax and AUC, despite promising in vitro dissolution and permeability results.

  • Possible Causes:

    • High First-Pass Metabolism: The drug is being extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation.[5]

    • In Vivo Precipitation: The formulation fails to keep the drug in a solubilized state in the complex environment of the GI tract, leading to precipitation and reduced absorption.

    • Food Effects: The bioavailability of some formulations can be significantly influenced by the presence or absence of food.[10]

  • Troubleshooting Steps:

    • Assess Pre-systemic Metabolism: Use in vitro models like liver microsomes or S9 fractions to determine the metabolic stability of ceftaroline.

    • Evaluate Food Effect: Conduct in vivo studies in both fed and fasted states. Lipid-based formulations, in particular, often show enhanced absorption when administered with food.[10]

    • Improve Formulation Stability: For amorphous solid dispersions, ensure the chosen polymer is adequate to prevent precipitation in vivo. For lipid-based systems, ensure the microemulsion is stable under physiological conditions.

    • Consider Enteric Coating: If ceftaroline is found to be unstable in the acidic environment of the stomach, an enteric-coated dosage form can protect the drug until it reaches the more neutral pH of the small intestine.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Different Oral this compound Formulations in a Rat Model.

This table presents hypothetical data to illustrate the potential improvements in oral bioavailability with advanced formulation strategies. Actual results will vary based on the specific formulation and experimental conditions.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)Oral Bioavailability (F%)
Aqueous Suspension 501501.0450< 2%
Micronized Suspension 504001.01,200~5%
Amorphous Solid Dispersion 501,8001.57,200~25%
SMEDDS Formulation 503,5000.7511,500~40%

Experimental Protocols

Protocol: Bi-directional Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability and potential efflux of a ceftaroline formulation.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells (passage number 40-60) in appropriate media (e.g., DMEM with FBS, NEAA, and penicillin-streptomycin).[14]

  • Seed cells onto semi-permeable filter supports (e.g., 12-well Transwell® plates) at a specified density.

  • Culture the cells for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[14]

2. Monolayer Integrity Verification:

  • Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each cell monolayer using a voltmeter.

  • Only use monolayers with TEER values within the laboratory's established range, indicating a confluent and intact barrier.[15][17]

  • Additionally, confirm monolayer integrity by measuring the permeability of a low-permeability marker, such as Lucifer yellow or atenolol.[14]

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Transport: Add the ceftaroline formulation (e.g., at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[14][15]

  • Basolateral to Apical (B-A) Transport: Add the ceftaroline formulation to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]

  • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of ceftaroline in all samples using a validated analytical method, typically LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of drug transport (mass/time).

      • A is the surface area of the filter membrane (cm²).

      • C0 is the initial concentration in the donor compartment.[14]

  • Calculate the Efflux Ratio (ER):

    • ER = Papp(B-A) / Papp(A-B)

    • An ER > 2 is indicative of active efflux.[14]

Visualizations

Caption: Experimental workflow for developing an oral formulation of ceftaroline.

Caption: Troubleshooting flowchart for low permeability in Caco-2 assays.

References

Technical Support Center: Ceftaroline Dosage Adjustment in Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage adjustment of ceftaroline for patients with renal impairment.

Frequently Asked Questions (FAQs)

Q1: Is dosage adjustment of ceftaroline required for all patients with renal impairment?

A1: Yes, dosage adjustment is necessary for adult patients with moderate (Creatinine Clearance [CrCl] >30 to ≤50 mL/min) or severe (CrCl ≥15 to ≤30 mL/min) renal impairment, as well as for those with end-stage renal disease (ESRD, CrCl <15 mL/min).[1] No dosage adjustment is needed for adult patients with a CrCl > 50 mL/min.[2][3][4]

Q2: How should creatinine clearance be determined for dosage adjustment?

A2: For adult patients, creatinine clearance should be estimated using the Cockcroft-Gault formula.[1][2] For pediatric patients, the Schwartz equation is recommended for estimating CrCl.[2]

Q3: What is the recommended dosage for adult patients with renal impairment?

A3: The recommended dosage for adult patients is based on their estimated CrCl. Please refer to the detailed dosage adjustment table below.

Q4: What about pediatric patients with renal impairment?

A4: There is insufficient information to recommend a specific dosage regimen for pediatric patients with a CrCl < 50 mL/min/1.73 m².[2] However, a physiologically based pharmacokinetic (PBPK) modeling study has proposed potential dosage adjustments for different pediatric age groups with varying degrees of renal impairment.[5] Researchers should refer to this study for investigational guidance.

Q5: How should ceftaroline be administered to patients on hemodialysis?

A5: Ceftaroline is hemodialyzable. Therefore, it should be administered after hemodialysis on hemodialysis days.[1][2][6] The recommended dose for adult patients with ESRD, including those on hemodialysis, is 200 mg administered as an intravenous infusion every 12 hours.[1][3][7]

Q6: Have any neurological adverse events been reported in patients with renal impairment receiving ceftaroline?

A6: Yes, neurological adverse reactions, including encephalopathy and seizures, have been reported.[1][7] These cases were most common in patients with renal impairment who did not receive appropriate dosage adjustments. If such reactions occur, discontinuation of the drug or appropriate dosage adjustment should be considered.[1]

Ceftaroline Dosage Adjustment in Adult Patients with Renal Impairment

The following table summarizes the recommended dosage of Teflaro® (ceftaroline fosamil) for adult patients with renal impairment.[1][2][3][7]

Estimated Creatinine Clearance (CrCl) (mL/min)Recommended Ceftaroline Fosamil Dosage Regimen
> 50600 mg IV every 12 hours (No adjustment necessary)
> 30 to ≤ 50400 mg IV every 12 hours
≥ 15 to ≤ 30300 mg IV every 12 hours
< 15 (End-Stage Renal Disease), including hemodialysis200 mg IV every 12 hours

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected Adverse Events (e.g., neurological) Inappropriate dosage for the patient's renal function.Immediately reassess the patient's renal function by calculating their creatinine clearance using the Cockcroft-Gault formula. Adjust the ceftaroline dosage according to the guidelines in the table above. Consider discontinuing the drug if adverse events are severe.[1]
Sub-optimal Therapeutic Effect Dosage may be too low due to an overestimation of renal impairment, or the infection is caused by a resistant pathogen.Re-evaluate the patient's CrCl. Obtain appropriate specimens for microbiological examination to confirm the susceptibility of the causative pathogen to ceftaroline.[1][6]
Difficulty in Dosing Patients on Continuous Renal Replacement Therapy (CRRT) Lack of specific dosing guidelines for CRRT.Data for ceftaroline dosing in patients undergoing Continuous Venous Hemofiltration (CVVHD) is limited. Some sources suggest a dose of 400-600 mg IV every 12 hours, with consideration for higher doses with higher dialysis flow rates. It is advisable to consult with an infectious diseases pharmacist for individualized dosing recommendations.[8]

Experimental Protocols

Protocol: Estimation of Creatinine Clearance in Adult Subjects

This protocol describes the method for estimating creatinine clearance (CrCl) to guide ceftaroline dosage adjustment in adult clinical research subjects.

Objective: To estimate glomerular filtration rate for the purpose of appropriate drug dosage adjustment.

Procedure:

  • Data Collection:

    • Record the subject's age (in years).

    • Measure the subject's weight (in kilograms).

    • Determine the subject's serum creatinine level (in mg/dL).

    • Note the subject's sex.

  • Calculation (Cockcroft-Gault Formula):

    • For Males: CrCl (mL/min) = [ (140 - age) × weight (kg) ] / [ 72 × serum creatinine (mg/dL) ]

    • For Females: CrCl (mL/min) = [ (140 - age) × weight (kg) ] / [ 72 × serum creatinine (mg/dL) ] × 0.85

Note: This formula is intended for use in adults with stable renal function.

Visualizations

Ceftaroline_Dosage_Adjustment_Workflow start Patient Requiring Ceftaroline Therapy assess_renal Assess Renal Function: Estimate Creatinine Clearance (CrCl) using Cockcroft-Gault Formula start->assess_renal crcl_decision CrCl > 50 mL/min? assess_renal->crcl_decision crcl_30_50 CrCl >30 to <=50 mL/min? crcl_decision->crcl_30_50 No dose_600 Administer 600 mg every 12 hours crcl_decision->dose_600 Yes crcl_15_30 CrCl >=15 to <=30 mL/min? crcl_30_50->crcl_15_30 No dose_400 Administer 400 mg every 12 hours crcl_30_50->dose_400 Yes esrd CrCl < 15 mL/min (End-Stage Renal Disease)? crcl_15_30->esrd No dose_300 Administer 300 mg every 12 hours crcl_15_30->dose_300 Yes dose_200 Administer 200 mg every 12 hours esrd->dose_200 Yes end_workflow Monitor Patient dose_600->end_workflow dose_400->end_workflow dose_300->end_workflow hemodialysis_check Patient on Hemodialysis? dose_200->hemodialysis_check admin_after_hd Administer Dose After Hemodialysis Session hemodialysis_check->admin_after_hd Yes hemodialysis_check->end_workflow No admin_after_hd->end_workflow

Caption: Workflow for Ceftaroline Dosage Adjustment in Adults.

Experimental_PK_Workflow start Study Initiation: Define Population with Varying Renal Function subject_screening Subject Screening and Baseline CrCl Measurement start->subject_screening drug_admin Administer Standardized Dose of Ceftaroline subject_screening->drug_admin pk_sampling Serial Blood Sampling at Pre-defined Timepoints drug_admin->pk_sampling sample_analysis Quantify Ceftaroline Concentration in Plasma Samples (e.g., LC-MS/MS) pk_sampling->sample_analysis pk_modeling Pharmacokinetic (PK) Modeling: Calculate Parameters (AUC, CL, Vd) sample_analysis->pk_modeling dose_sim Perform Dose-Response Simulations Based on PK/PD Targets pk_modeling->dose_sim recommendation Develop Renal Impairment Dosage Recommendations dose_sim->recommendation end_point Validation in Clinical Trials recommendation->end_point

Caption: Conceptual Workflow for a Pharmacokinetic Study.

References

Technical Support Center: Ceftaroline in Bloodstream Infection Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceftaroline for the treatment of bloodstream infections (BSIs). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when treating bloodstream infections with ceftaroline?

A1: The main challenges in treating bloodstream infections with ceftaroline include the emergence of resistance, managing adverse drug reactions, and optimizing dosing regimens, particularly in critically ill patients with altered pharmacokinetics. For methicillin-resistant Staphylococcus aureus (MRSA) BSIs, while ceftaroline is a valuable option, treatment failures can occur. Combination therapy, often with daptomycin, is sometimes employed to address persistent infections.[1][2]

Q2: What is the mechanism of action of ceftaroline, and how does resistance develop?

A2: Ceftaroline is a fifth-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] Its potent activity against MRSA is due to its high affinity for PBP2a, a protein that confers resistance to other β-lactam antibiotics.[3][4] Resistance to ceftaroline in MRSA can emerge through mutations in the mecA gene, which encodes PBP2a. These mutations can occur in either the allosteric or penicillin-binding domains of PBP2a, reducing ceftaroline's binding affinity.[5]

Q3: What are the common adverse effects associated with ceftaroline in the context of BSI treatment?

A3: Common adverse effects observed in clinical trials and post-marketing surveillance include diarrhea, nausea, and rash.[6][7] More severe, though less common, adverse reactions can include Clostridioides difficile-associated diarrhea (CDAD), hypersensitivity reactions, and neurological events such as encephalopathy and seizures, particularly in patients with renal impairment who do not receive appropriate dosage adjustments.[6][7][8] Hematologic abnormalities like neutropenia have also been reported, especially with prolonged therapy.[9]

Q4: How should ceftaroline dosage be adjusted for patients with renal impairment?

A4: Dosage adjustments for ceftaroline are necessary for patients with moderate to severe renal impairment and those with end-stage renal disease (ESRD). As ceftaroline is primarily cleared by the kidneys, reduced renal function can lead to drug accumulation and an increased risk of adverse effects.[4] Specific dosage recommendations based on creatinine clearance (CrCl) are available and should be strictly followed.[6][7]

Q5: Is combination therapy with ceftaroline recommended for bloodstream infections?

A5: Combination therapy, particularly with daptomycin, has shown promise for persistent MRSA bloodstream infections.[1][10] In vitro studies have demonstrated synergistic effects between ceftaroline and daptomycin.[11] Clinical case series suggest that this combination can be an effective salvage therapy for patients who have failed previous treatments.[1][2] However, it's important to note that combination therapy may also be associated with a higher incidence of adverse events.[12]

Troubleshooting Guides

In Vitro Susceptibility Testing
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) Results - Variation in testing methodology (e.g., broth microdilution vs. Etest).- Inoculum effect.- Issues with media preparation or storage.- Instability of ceftaroline in solution.- Standardize the MIC testing method according to CLSI or EUCAST guidelines.- Ensure a standardized inoculum is used for each experiment.- Prepare fresh media for each batch of experiments and store it under appropriate conditions.- Prepare ceftaroline solutions fresh for each use, as it can degrade over time in solution.[3][13]
Discrepancies Between Disk Diffusion and MIC Results - Different breakpoints for disk diffusion and MIC testing.- Inherent variability in disk diffusion methodology.- Refer to the latest CLSI or EUCAST guidelines for interpretative criteria.- For critical isolates, confirm disk diffusion results with a reference method like broth microdilution.
Unexpectedly High MICs in Known Susceptible Strains - Contamination of the bacterial culture.- Spontaneous mutation leading to resistance.- Inaccurate drug concentration.- Re-isolate the bacterial strain from a single colony and confirm its identity.- Sequence the mecA gene to check for resistance-conferring mutations.- Verify the concentration and purity of the ceftaroline stock solution.
In Vivo Animal Models
Problem Possible Cause(s) Troubleshooting Steps
Lack of Efficacy in a Murine BSI Model - Suboptimal dosing regimen.- Rapid clearance of the drug in the animal model.- High bacterial inoculum leading to an overwhelming infection.- Perform pharmacokinetic studies in the specific animal model to determine the optimal dose and frequency.- Consider using a continuous infusion model to maintain drug concentrations above the MIC.- Titrate the bacterial inoculum to establish a reproducible infection model.
High Variability in Animal Outcomes - Inconsistent infection establishment.- Differences in animal age, weight, or health status.- Refine the infection protocol to ensure consistent bacterial delivery.- Use age- and weight-matched animals and ensure they are healthy before infection.
Adverse Events Observed in Animals - Drug toxicity at the administered dose.- Formulation issues (e.g., pH, osmolarity).- Perform a dose-ranging toxicity study to determine the maximum tolerated dose.- Ensure the drug formulation is biocompatible and within physiological ranges for pH and osmolarity.

Data Presentation

Table 1: Clinical Efficacy of Ceftaroline in Bloodstream Infections
Study/Analysis Patient Population Comparator(s) Primary Outcome Key Findings
Multicentre retrospective cohort study[12]429 patients with MRSA-BSIs (133 ceftaroline, 296 SOC)Vancomycin or daptomycin (Standard of Care - SOC)30-day all-cause mortalityNo statistically significant difference in 30-day mortality between ceftaroline and SOC groups (23.3% vs. 16.2%, p=0.08).
Multicenter observational study[14]126 patients with MRSA BSI in efficacy populationN/A (observational)Clinical successClinical success was observed in 68.3% of patients.
Pooled analysis of six Phase III trials[15]138 patients with secondary bacteremia (72 ceftaroline, 66 comparator)Various (ceftriaxone, vancomycin + aztreonam)Clinical cure rates in bacteremic patientsClinical cure rates were similar between ceftaroline and comparators (76.4% vs. 77.3%).
Multicenter retrospective cohort study[16]270 patients with MRSA BSI (83 ceftaroline, 187 daptomycin)DaptomycinComposite treatment failure (30-day mortality, BSI duration ≥7 days, 60-day recurrence)No difference in composite treatment failure between ceftaroline and daptomycin.
Table 2: Common Adverse Reactions Associated with Ceftaroline
Adverse Reaction Frequency in Adults (%) [6]Frequency in Pediatrics (%) [8]
Diarrhea58
Nausea43
Rash37
Vomiting25
Increased transaminases2<3
Hypokalemia2N/A
Phlebitis2N/A
PyrexiaN/A3

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a generalized procedure based on CLSI guidelines. Researchers should consult the latest CLSI documents for detailed instructions.

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Ceftaroline stock solution of known concentration.

  • Prepare Ceftaroline Dilutions:

    • Perform serial two-fold dilutions of the ceftaroline stock solution in CAMHB directly in the microtiter plate to achieve the desired concentration range.

  • Inoculate Plates:

    • Add the diluted bacterial suspension to each well containing the ceftaroline dilutions and to a growth control well (no antibiotic).

    • Include a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Time-Kill Assay

This protocol provides a general framework for conducting a time-kill assay.

  • Prepare Materials:

    • Log-phase bacterial culture in CAMHB.

    • Ceftaroline at desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Sterile saline for dilutions.

    • Agar plates for colony counting.

  • Experimental Setup:

    • Inoculate flasks containing pre-warmed CAMHB with the log-phase culture to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Add ceftaroline to the test flasks at the desired concentrations. Include a growth control flask without antibiotic.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each ceftaroline concentration and the growth control.

    • A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal.

Mandatory Visualizations

Ceftaroline_Resistance_Pathway Mechanism of Ceftaroline Action and Resistance in MRSA cluster_action Ceftaroline Action cluster_resistance Resistance Mechanism Ceftaroline Ceftaroline PBP2a_Allosteric_Site PBP2a Allosteric Site Ceftaroline->PBP2a_Allosteric_Site Binds PBP2a_Active_Site_Open PBP2a Active Site (Open) Ceftaroline->PBP2a_Active_Site_Open Binds PBP2a_Active_Site PBP2a Active Site (Closed) PBP2a_Allosteric_Site->PBP2a_Active_Site Induces Conformational Change PBP2a_Active_Site->PBP2a_Active_Site_Open Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PBP2a_Active_Site_Open->Cell_Wall_Synthesis_Inhibition Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Lysis mecA_Mutation mecA Gene Mutation Altered_PBP2a Altered PBP2a mecA_Mutation->Altered_PBP2a Reduced_Binding Reduced Ceftaroline Binding Affinity Altered_PBP2a->Reduced_Binding Continued_Cell_Wall_Synthesis Continued Cell Wall Synthesis Reduced_Binding->Continued_Cell_Wall_Synthesis

Caption: Ceftaroline action and MRSA resistance pathway.

Experimental_Workflow Workflow for Investigating Ceftaroline Efficacy and Resistance Start Start Isolate_Bacteria Isolate and Identify Bacterial Strain Start->Isolate_Bacteria MIC_Determination Determine Ceftaroline MIC (Broth Microdilution) Isolate_Bacteria->MIC_Determination Time_Kill_Assay Perform Time-Kill Assay MIC_Determination->Time_Kill_Assay In_Vivo_Model Evaluate in Animal BSI Model Time_Kill_Assay->In_Vivo_Model Resistance_Screening Screen for Resistance (e.g., plating on drug-containing agar) In_Vivo_Model->Resistance_Screening Data_Analysis Analyze and Interpret Data In_Vivo_Model->Data_Analysis Genotypic_Analysis Sequence mecA Gene Resistance_Screening->Genotypic_Analysis If resistance emerges Genotypic_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for ceftaroline studies.

References

Validation & Comparative

The Prodrug and Its Active Form: A Comparative Guide to Ceftaroline Fosamil and Ceftaroline Anhydrous Base In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A crucial distinction in understanding the antibacterial action of ceftaroline lies in recognizing the relationship between its two forms: ceftaroline fosamil and ceftaroline anhydrous base. Ceftaroline fosamil is a prodrug, an inactive compound that, upon administration, is rapidly converted in the body into its microbiologically active form, ceftaroline, by plasma phosphatases.[1] Consequently, in vitro efficacy studies are conducted using the active form, ceftaroline, which is equivalent to the this compound, to determine its direct antibacterial properties.

This guide provides a comprehensive comparison of the in vitro efficacy of ceftaroline, detailing its activity against key bacterial pathogens. The data presented is derived from studies utilizing standardized methodologies to ascertain the minimum inhibitory concentrations (MICs) of ceftaroline against a range of clinically relevant bacteria.

In Vitro Potency of Ceftaroline

Ceftaroline demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is particularly notable against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[2][3]

Quantitative In Vitro Efficacy Data

The following table summarizes the minimum inhibitory concentration (MIC) values of ceftaroline against various bacterial species, providing a quantitative measure of its in vitro potency. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesNo. of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Susceptibility (%)
Staphylococcus aureus
Methicillin-susceptible (MSSA)22,7520.250.25100
Methicillin-resistant (MRSA)22,7521.02.093.6
Streptococcus pneumoniae 22,7520.0150.1299.7
Haemophilus influenzae 22,752≤0.03≤0.0399.7
Escherichia coli 4,546≤0.120.592.2
Klebsiella pneumoniae 4,5460.120.594.1
Proteus mirabilis 4,5460.120.597.7

Data compiled from multiple surveillance studies.[1][4]

Experimental Protocols

The in vitro efficacy data for ceftaroline is primarily determined through standardized antimicrobial susceptibility testing methods, as outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

A widely used technique for determining the MIC of an antimicrobial agent is the broth microdilution method. This method involves the following key steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ colony-forming units/mL).

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent (ceftaroline) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 16-20 hours) to allow for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Mechanism of Action and Prodrug Conversion

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][5] This is achieved through its high affinity for and binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] A key feature of ceftaroline is its strong binding to PBP2a, the protein responsible for methicillin resistance in S. aureus.[2]

The following diagram illustrates the conversion of the inactive prodrug, ceftaroline fosamil, to the active drug, ceftaroline, and its subsequent mechanism of action.

G cluster_0 In Vivo Conversion cluster_1 Mechanism of Action Prodrug Ceftaroline Fosamil (Inactive Prodrug) ActiveDrug Ceftaroline (Active Drug) Prodrug->ActiveDrug Plasma Phosphatases PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP2a in MRSA) ActiveDrug->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis and Death CellWall->Lysis Disruption leads to

Prodrug conversion and mechanism of action of ceftaroline.

Conclusion

The in vitro efficacy of ceftaroline is a critical determinant of its clinical utility. As ceftaroline fosamil is a prodrug, it is the active metabolite, ceftaroline (anhydrous base), that exhibits direct antibacterial activity. The extensive in vitro data demonstrates the potent and broad-spectrum activity of ceftaroline against a wide array of clinically significant pathogens, including resistant strains. The standardized methodologies used to generate this data ensure its reliability and relevance for researchers, scientists, and drug development professionals in the field of infectious diseases.

References

A Comparative Analysis of Ceftaroline Anhydrous Base and Vancomycin Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating the exploration and comparison of effective antimicrobial agents. This guide provides a detailed comparative analysis of ceftaroline anhydrous base, a fifth-generation cephalosporin, and vancomycin, a glycopeptide antibiotic, in their activity against MRSA. This comparison is supported by experimental data on their mechanisms of action, in vitro activity, clinical efficacy, and resistance profiles.

Mechanism of Action: A Tale of Two Targets

Ceftaroline and vancomycin employ distinct strategies to combat MRSA, primarily by disrupting bacterial cell wall synthesis.

Ceftaroline: As a β-lactam antibiotic, ceftaroline's primary mode of action is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] What sets ceftaroline apart from other β-lactams is its high affinity for PBP2a, a modified PBP encoded by the mecA gene in MRSA that confers resistance to most other β-lactam antibiotics.[1][3] By effectively binding to and inhibiting PBP2a, ceftaroline disrupts cell wall integrity, leading to bacterial cell lysis and death.[2]

Vancomycin: In contrast, vancomycin, a glycopeptide, targets a different step in cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[4][5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, thereby weakening the cell wall and leading to bacterial death.[4][6]

cluster_Ceftaroline Ceftaroline cluster_Vancomycin Vancomycin Ceftaroline Ceftaroline PBP2a Penicillin-Binding Protein 2a (PBP2a) Ceftaroline->PBP2a Binds to CellWall_C Cell Wall Synthesis (Cross-linking) PBP2a->CellWall_C Inhibits Lysis_C Bacterial Cell Lysis CellWall_C->Lysis_C Leads to Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Termini of Peptidoglycan Precursors Vancomycin->DAlaDAla Binds to CellWall_V Cell Wall Synthesis (Elongation & Cross-linking) DAlaDAla->CellWall_V Inhibits Lysis_V Bacterial Cell Lysis CellWall_V->Lysis_V Leads to

Figure 1: Comparative Mechanism of Action of Ceftaroline and Vancomycin against MRSA.

In Vitro Activity: A Quantitative Comparison

In vitro studies consistently demonstrate the potent activity of ceftaroline against a wide range of MRSA isolates, including those with reduced susceptibility to vancomycin.

Parameter Ceftaroline Vancomycin Reference
MIC₅₀ (μg/mL) 0.90 (for PBP2a)1.0 - 2.0[1]
MIC₉₀ (μg/mL) 1.01.0 - 2.0[1]
Activity against VISA/hVISA ActiveReduced activity[3][7]
Bactericidal Activity BactericidalSlowly bactericidal[1][7]

MIC₅₀ and MIC₉₀ refer to the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols: A Look at the Methodology

The data presented above are derived from various in vitro and in vivo studies. Below are summaries of typical experimental protocols used to evaluate the efficacy of these antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

A standard method for assessing the in vitro activity of an antimicrobial agent is the determination of the MIC.

start Start: Isolate MRSA strains prepare Prepare serial dilutions of Ceftaroline and Vancomycin start->prepare inoculate Inoculate dilutions with a standardized MRSA suspension prepare->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine Determine MIC: Lowest concentration with no visible growth observe->determine end End: Report MIC values determine->end

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

This protocol typically involves broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

In Vivo Animal Models

To assess efficacy in a more complex biological system, animal models of infection are utilized.

Murine Pneumonia Model:

  • Infection: Mice are infected intranasally or intratracheally with a clinical isolate of MRSA.

  • Treatment: At a specified time post-infection, cohorts of mice are treated with ceftaroline, vancomycin, or a placebo control.

  • Assessment: At various time points, mice are euthanized, and bacterial counts in the lungs are determined by plating homogenized lung tissue on selective agar.

  • Outcome: Efficacy is measured by the reduction in bacterial load compared to the control group.

In a murine MRSA pneumonia model, ceftaroline demonstrated similar efficacy to vancomycin in reducing bacterial counts when treatment was initiated shortly after infection.[1] However, when treatment was delayed, ceftaroline showed a significantly greater reduction in bacterial counts compared to vancomycin.[1]

Clinical Efficacy: Insights from Clinical Studies

While in vitro and animal studies provide valuable preclinical data, clinical trials and retrospective studies offer insights into the real-world performance of these antibiotics.

Study Type Key Findings Reference
Retrospective Cohort Study In patients with low-risk MRSA bacteremia, ceftaroline did not offer therapeutic benefits over vancomycin, with similar rates of treatment failure.[8]
Retrospective Matched Cohort Study The duration of bacteremia after initiation of MRSA therapy did not significantly differ between ceftaroline and vancomycin.[9]
Meta-Analysis Combination therapy of ceftaroline with vancomycin or daptomycin did not significantly reduce in-hospital mortality compared to monotherapy but was associated with less bacteremia recurrence.[10][11]

Resistance Mechanisms

The emergence of resistance is a critical consideration for any antibiotic.

Ceftaroline Resistance: Resistance to ceftaroline in MRSA, though currently rare, can emerge through alterations in PBP2a that reduce the binding affinity of the drug.[14]

Vancomycin Resistance: Vancomycin resistance in S. aureus is a more established concern and occurs through two primary mechanisms:

  • Vancomycin-Intermediate S. aureus (VISA): Characterized by a thickened cell wall with an increased number of D-Ala-D-Ala residues that "trap" vancomycin, preventing it from reaching its target at the cell membrane.[15][16] This is a result of multiple, stepwise mutations.[16][17]

  • Vancomycin-Resistant S. aureus (VRSA): A high-level resistance mediated by the acquisition of the vanA gene cluster, typically from vancomycin-resistant enterococci (VRE).[18][19] This gene cluster alters the peptidoglycan precursor target from D-Ala-D-Ala to D-Ala-D-Lactate, to which vancomycin has a significantly lower binding affinity.[6][20]

cluster_Ceftaroline_Resistance Ceftaroline Resistance cluster_Vancomycin_Resistance Vancomycin Resistance cluster_VISA VISA cluster_VRSA VRSA PBP2a_Mutation Mutations in PBP2a Reduced_Binding Reduced Ceftaroline Binding Affinity PBP2a_Mutation->Reduced_Binding Thick_Wall Thickened Cell Wall Vanc_Trapping Vancomycin Trapping Thick_Wall->Vanc_Trapping vanA_Gene Acquisition of vanA Gene Cluster Target_Alteration Target Alteration (D-Ala-D-Lac) vanA_Gene->Target_Alteration

Figure 3: Mechanisms of Resistance to Ceftaroline and Vancomycin in MRSA.

Conclusion

Ceftaroline and vancomycin remain crucial weapons in the fight against MRSA infections. Ceftaroline demonstrates potent in vitro activity, including against strains with reduced susceptibility to vancomycin, due to its unique ability to bind PBP2a. Vancomycin, while a long-standing first-line agent, faces challenges from emerging resistance. Clinical data suggest that while ceftaroline is a viable alternative, its superiority over vancomycin in all clinical scenarios has not been definitively established. The choice between these agents should be guided by patient-specific factors, local susceptibility patterns, and the nature of the infection. Continued research and robust clinical trials are essential to further delineate the optimal use of these important antimicrobial agents.

References

Synergistic Effects of Ceftaroline with Beta-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapy to enhance antimicrobial efficacy and overcome resistance mechanisms. This guide provides a comprehensive comparison of the synergistic effects of ceftaroline, a fifth-generation cephalosporin, with other beta-lactam antibiotics. The data presented herein is collated from various in vitro studies, offering insights into potential combination therapies for challenging bacterial infections.

Mechanisms of Synergy: Complementary PBP Inhibition

The primary mechanism underlying the synergistic activity of ceftaroline with other beta-lactams is the complementary binding to different Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. By simultaneously targeting multiple PBPs, these combinations can lead to a more potent and rapid bactericidal effect.

Ceftaroline exhibits a high affinity for a broad range of PBPs, including PBP2a of Methicillin-Resistant Staphylococcus aureus (MRSA), as well as PBPs 2 and 3 in Enterococcus faecalis.[1][2] Other beta-lactams, such as ampicillin and carbapenems, have strong affinities for other PBPs, like PBP1, 4, and 5.[1] This complementary binding leads to a more comprehensive inhibition of cell wall synthesis, resulting in enhanced bacterial killing.[1][2]

Mechanism of Synergy: Complementary PBP Inhibition cluster_ceftaroline Ceftaroline cluster_other_betalactams Other Beta-Lactams cluster_effect Synergistic Effect Ceftaroline Ceftaroline PBP2a PBP2a (MRSA) Ceftaroline->PBP2a PBP2 PBP2 (E. faecalis) Ceftaroline->PBP2 PBP3 PBP3 (E. faecalis) Ceftaroline->PBP3 Synergy Enhanced Inhibition of Peptidoglycan Synthesis PBP2a->Synergy PBP2->Synergy PBP3->Synergy Other_BetaLactams Ampicillin / Carbapenems PBP1 PBP1 Other_BetaLactams->PBP1 PBP4 PBP4 Other_BetaLactams->PBP4 PBP5 PBP5 Other_BetaLactams->PBP5 PBP1->Synergy PBP4->Synergy PBP5->Synergy Bactericidal Increased Bactericidal Activity Synergy->Bactericidal

Mechanism of ceftaroline synergy with other beta-lactams.

Quantitative Analysis of Synergy

The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays, and through time-kill assays which demonstrate the rate of bacterial killing over time.

Checkerboard Assay Data

The FICI provides a quantitative measure of the interaction between two drugs. A FICI of ≤ 0.5 is generally considered synergistic.

CombinationOrganismNumber of IsolatesFICI RangeSynergy ObservedReference
Ceftaroline + ErtapenemMRSA4≤ 0.5Yes[3]
Ceftaroline + MeropenemMRSA4≤ 0.5Yes[3]
Ceftaroline + AmpicillinE. faecalis21-95% of isolates[4]
Time-Kill Assay Data

Time-kill assays provide a dynamic view of antimicrobial activity. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

CombinationOrganismObservationReference
Ceftaroline + ErtapenemMRSASynergistic killing observed.[3]
Ceftaroline + MeropenemMRSASynergistic killing observed.[3]
Ceftaroline + AmpicillinE. faecalisSynergistic against all 7 strains tested.[1][1][2]
Ceftaroline + MeropenemE. coli (ESBL-producing)Synergistic against all isolates tested.[5][6]
Ceftaroline + CefepimeK. pneumoniaeIndifferent for all isolates tested.[5]

Experimental Protocols

Checkerboard Assay Workflow

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.

Checkerboard Assay Workflow A Prepare serial dilutions of Drug A and Drug B B Dispense drugs into 96-well microtiter platein a checkerboard format A->B C Inoculate wells with a standardized bacterial suspension B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination D->E F Calculate the Fractional Inhibitory Concentration Index (FICI) E->F G Interpret results: Synergy: FICI ≤ 0.5 Indifference: 0.5 < FICI ≤ 4 Antagonism: FICI > 4 F->G

A generalized workflow for performing a checkerboard assay.

General Protocol:

  • Preparation of Antimicrobials: Stock solutions of each antibiotic are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dilutions of Drug A are added to the wells in decreasing concentrations along the y-axis, and dilutions of Drug B are added in decreasing concentrations along the x-axis. This creates a matrix of varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the formula: FICI = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7][8]

Time-Kill Assay Workflow

Time-kill assays evaluate the bactericidal activity of antimicrobial agents over time.

Time-Kill Assay Workflow A Prepare tubes with broth containing antibiotics alone and in combination B Inoculate tubes with a standardized bacterial suspension (e.g., 10^6 CFU/mL) A->B C Incubate tubes at 37°C with shaking B->C D Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies to determine CFU/mL E->F G Plot log10 CFU/mL versus time and interpret the results F->G

A generalized workflow for performing a time-kill assay.

General Protocol:

  • Preparation: Test tubes containing broth with the desired concentrations of the antimicrobial agents, both individually and in combination, are prepared. A growth control tube without any antibiotic is also included.

  • Inoculation: A standardized bacterial inoculum (e.g., 10^6 CFU/mL) is added to each tube.

  • Incubation: The tubes are incubated at 37°C, typically with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube.

  • Quantification: The aliquots are serially diluted and plated onto appropriate agar plates. After incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).

  • Analysis: The results are plotted as log10 CFU/mL against time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4]

Conclusion

The in vitro data strongly suggest that combining ceftaroline with other beta-lactam antibiotics can result in significant synergistic activity against a range of clinically important pathogens. The primary mechanism of this synergy appears to be the complementary binding to multiple PBPs, leading to a more effective blockade of bacterial cell wall synthesis. The combinations of ceftaroline with carbapenems against MRSA and with ampicillin against E. faecalis are particularly well-supported by the available evidence. Further in vivo studies and clinical trials are warranted to validate these promising in vitro findings and to establish the clinical utility of these combination therapies in treating multidrug-resistant infections.

References

Cross-Resistance Between Ceftaroline and Third-Generation Cephalosporins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy and resistance profiles of ceftaroline and third-generation cephalosporins, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of ceftaroline, a fifth-generation cephalosporin, and third-generation cephalosporins, with a focus on the critical issue of cross-resistance. For researchers, scientists, and drug development professionals, understanding the nuances of these life-saving antibiotics is paramount in the ongoing battle against bacterial infections. This document outlines the performance of ceftaroline against pathogens that have developed resistance to older cephalosporin generations, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Executive Summary

Ceftaroline demonstrates superior in vitro activity against a broad spectrum of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, strains that are often resistant to third-generation cephalosporins. This enhanced efficacy is primarily attributed to its high binding affinity for penicillin-binding protein 2a (PBP2a) in MRSA and other altered PBPs in resistant pneumococci. While cross-resistance can occur, particularly through mutations in the penicillin-binding proteins, ceftaroline often retains activity against isolates resistant to third-generation cephalosporins.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) data for ceftaroline and representative third-generation cephalosporins against key bacterial pathogens. The MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
** Staphylococcus aureus (MSSA) Ceftaroline0.250.25
Ceftriaxone2.04.0
Staphylococcus aureus (MRSA) Ceftaroline0.52.0
Ceftriaxone>32>32
Streptococcus pneumoniae (Penicillin-Susceptible) Ceftaroline≤0.0150.03
Ceftriaxone0.030.06
Streptococcus pneumoniae (Ceftriaxone-Resistant) Ceftaroline0.250.5
Ceftriaxone4.08.0
Haemophilus influenzae Ceftaroline≤0.0080.015
Ceftriaxone≤0.03≤0.03
Moraxella catarrhalis Ceftaroline0.120.25
Ceftriaxone0.51.0
Escherichia coli **Ceftaroline0.12>32
Ceftriaxone≤0.25>32

Data compiled from various surveillance studies. MIC values can vary based on geographic location and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial isolates for testing.

  • Stock solutions of ceftaroline and third-generation cephalosporins.

  • Sterile diluents and pipettes.

  • Incubator.

  • Microplate reader.

b. Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several colonies from a fresh agar plate into saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Antibiotic Dilution: Prepare serial two-fold dilutions of the antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of the diluted inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the affinity of cephalosporins for specific PBPs.

a. Preparation of Materials:

  • Bacterial cell membranes containing PBPs.

  • Radiolabeled penicillin (e.g., ³H-benzylpenicillin).

  • Unlabeled ceftaroline and third-generation cephalosporins.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

b. Procedure:

  • Membrane Preparation: Isolate bacterial cell membranes through methods such as sonication or French press, followed by ultracentrifugation.

  • Competition Reaction: Incubate a fixed amount of the membrane preparation with a constant concentration of radiolabeled penicillin and varying concentrations of the unlabeled competitor cephalosporin (ceftaroline or a third-generation cephalosporin).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the PBP-bound radiolabel from the unbound radiolabel.

  • Washing: Wash the filters to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the unlabeled cephalosporin that inhibits 50% of the binding of the radiolabeled penicillin (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the test compound for the PBP.

Mandatory Visualizations

Signaling Pathway of Beta-Lactam Resistance and Ceftaroline's Evasion

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Mechanism of Action & Resistance Peptidoglycan Precursors Peptidoglycan Precursors PBPs PBPs Peptidoglycan Precursors->PBPs Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBPs->Cross-linked Peptidoglycan Cell Wall Formation Third-Gen Cephalosporins Third-Gen Cephalosporins Third-Gen Cephalosporins->PBPs Inhibition Altered PBPs (e.g., PBP2a) Altered PBPs (e.g., PBP2a) Third-Gen Cephalosporins->Altered PBPs (e.g., PBP2a) Low Affinity Ceftaroline Ceftaroline Ceftaroline->PBPs Inhibition Ceftaroline->Altered PBPs (e.g., PBP2a) High Affinity Inhibition Altered PBPs (e.g., PBP2a)->Cross-linked Peptidoglycan Resistance

Caption: Mechanism of beta-lactam action and resistance.

Experimental Workflow for Assessing Cross-Resistance

G start Start: Isolate Collection phenotypic Phenotypic Testing (Broth Microdilution MIC) start->phenotypic genotypic Genotypic Analysis (e.g., PBP gene sequencing) start->genotypic data_analysis Data Analysis and Correlation phenotypic->data_analysis pbp_assay PBP Binding Affinity Assay genotypic->pbp_assay genotypic->data_analysis pbp_assay->data_analysis conclusion Conclusion on Cross-Resistance Profile data_analysis->conclusion

Caption: Workflow for evaluating cross-resistance.

In Vitro Activity of Ceftaroline Anhydrous Base vs. Ceftobiprole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in vitro comparison of the fifth-generation cephalosporins, ceftaroline anhydrous base and ceftobiprole, reveals comparable and potent activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While both agents demonstrate robust antibacterial action, subtle differences in their minimum inhibitory concentration (MIC) values and susceptibility patterns have been observed in various studies. This guide provides a detailed comparison of their in vitro performance based on available experimental data.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the in vitro activity of ceftaroline and ceftobiprole against key Gram-positive organisms, as determined by the concentration of the antibiotic required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)
Methicillin-Resistant Staphylococcus aureus (MRSA) Ceftaroline0.50 - 0.75185 - 94
Ceftobiprole0.50 - 11 - 1.596 - 100
Methicillin-Susceptible Staphylococcus aureus (MSSA) Ceftaroline0.250.25~100
Ceftobiprole0.50.5~100
Coagulase-Negative Staphylococci (CoNS) Ceftaroline0.251Not specified
Ceftobiprole0.52Not specified
Streptococcus pneumoniae CeftarolineNot specifiedNot specifiedNot specified
CeftobiproleNot specifiedNot specifiedNot specified
Enterococcus faecalis CeftarolineNot specified0.75Not specified
CeftobiproleNot specified0.5Not specified

Note: Data compiled from multiple studies. Ranges in MIC values and susceptibility rates reflect variations across different study populations and geographical locations.[1][2][3][4][5][6][7]

Studies have shown that ceftaroline MICs were often 2-fold lower than those of ceftobiprole for staphylococci.[3][4][5] However, all MRSA isolates in some studies were susceptible to ceftobiprole, while a small percentage demonstrated intermediate or high-dose susceptibility to ceftaroline.[3][4][5] For MRSA, one study reported MIC₅₀/MIC₉₀ values for ceftaroline and ceftobiprole as 0.75/1 mg/L and 1/1.5 mg/L, respectively, with susceptibility rates of 94% for ceftaroline and 96% for ceftobiprole.[1] Another study on MRSA isolates found the MIC₅₀ and MIC₉₀ for both ceftaroline and ceftobiprole to be 0.50 µg/ml and 1 µg/ml, respectively.[8]

Against Enterococcus faecalis, both agents have demonstrated good activity, with MIC₉₀ values of 0.75 μg/mL for ceftaroline and 0.5 μg/mL for ceftobiprole.[9] It is important to note that while ceftobiprole has some activity against Pseudomonas aeruginosa, this is not considered reliable, and it is not a primary indication for its use.[10]

Experimental Protocols

The in vitro activity data presented is primarily derived from susceptibility testing methods such as broth microdilution, agar dilution, and gradient diffusion (E-test).

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a saline or broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of ceftaroline and ceftobiprole are prepared in Mueller-Hinton broth in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method: This method is considered a reference method for antimicrobial susceptibility testing.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and supplemented with varying concentrations of the antimicrobial agents (ceftaroline or ceftobiprole).

  • Preparation of Bacterial Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.

Gradient Diffusion Method (E-test): This method utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.

  • Preparation of Agar Plate: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

  • Application of E-test Strip: The E-test strip containing the gradient of ceftaroline or ceftobiprole is applied to the surface of the agar.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: An elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Visualizations

G cluster_0 Experimental Workflow A Bacterial Isolate (e.g., MRSA) B Prepare Standardized Inoculum A->B C Broth Microdilution B->C D Agar Dilution B->D E Gradient Diffusion (E-test) B->E F Incubate at 35-37°C C->F D->F E->F G Determine MIC (mg/L) F->G H Compare MIC₅₀ and MIC₉₀ (Ceftaroline vs. Ceftobiprole) G->H

Caption: Workflow for in vitro antimicrobial susceptibility testing.

G cluster_1 Mechanism of Action Cephalosporin Ceftaroline / Ceftobiprole (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP2a in MRSA) Cephalosporin->PBP Binds to Inhibition Inhibition of Transpeptidation Cephalosporin->Inhibition Leads to Transpeptidation Transpeptidation (Cell Wall Cross-linking) PBP->Transpeptidation Catalyzes Lysis Bacterial Cell Lysis and Death Inhibition->Lysis

Caption: Cephalosporin mechanism of action on bacterial cell walls.

References

Ceftaroline's Enduring Impact: A Comparative Analysis of its Post-Antibiotic Effect on Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the post-antibiotic effect (PAE) of an antimicrobial agent—the suppression of bacterial growth after limited exposure—is a critical pharmacodynamic parameter. This guide provides a comparative assessment of the PAE of ceftaroline anhydrous base against Staphylococcus aureus, including methicillin-resistant (MRSA) strains, benchmarked against other key anti-staphylococcal agents. This analysis is intended for researchers, scientists, and drug development professionals to inform further investigation and clinical application.

Executive Summary

Ceftaroline, a fifth-generation cephalosporin, exhibits a notable and clinically relevant post-antibiotic effect against S. aureus. This effect, characterized by sustained suppression of bacterial regrowth after drug removal, is comparable to and, in some aspects, may exceed that of other prominent antibiotics used for treating S. aureus infections. This enduring activity is primarily attributed to its high-affinity binding to penicillin-binding protein 2a (PBP2a), a key mechanism in overcoming methicillin resistance.

Comparative Post-Antibiotic Effect (PAE) of Ceftaroline and Other Anti-Staphylococcal Agents

The following table summarizes the in vitro PAE of ceftaroline and comparator antibiotics against S. aureus. It is important to note that PAE can vary depending on the bacterial strain, antibiotic concentration, and exposure duration.

AntibioticS. aureus Strain(s)PAE (hours)Post-Antibiotic Sub-MIC Effect (PA-SME) (hours)
Ceftaroline MSSA & MRSA0.7 - 2.22.9 - >10.0 (at 0.4x MIC)
Daptomycin MSSA & MRSA1.1 - 6.23.0 - >12.0 (at 0.4x MIC)
Linezolid MSSA & MRSA0.5 - 2.4Not consistently reported
Vancomycin MRSA1.3 - 2.0Not consistently reported

Data Interpretation:

Ceftaroline demonstrates a consistent PAE against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. The PA-SME, which measures the combined effect of the PAE and the presence of sub-inhibitory antibiotic concentrations, is particularly noteworthy for ceftaroline, suggesting that even as the drug concentration falls below the minimum inhibitory concentration (MIC), it continues to suppress bacterial growth. This prolonged effect can be advantageous in clinical settings, potentially allowing for less frequent dosing intervals.

When compared to other agents, ceftaroline's PAE is within the range of that observed for daptomycin and linezolid. While daptomycin can exhibit a longer PAE in some instances, ceftaroline's PA-SME appears robust. Vancomycin generally shows a shorter PAE compared to the other evaluated antibiotics.

Experimental Protocols for Assessing Post-Antibiotic Effect

The determination of PAE is conducted through a standardized in vitro methodology designed to measure the time it takes for a bacterial culture to recover after a short exposure to an antibiotic.

Key Experimental Steps:

  • Bacterial Culture Preparation: S. aureus isolates (including reference strains and clinical isolates of both MSSA and MRSA) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic growth phase (approximately 10^6 to 10^7 colony-forming units [CFU]/mL).

  • Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to the antibiotic of interest (e.g., ceftaroline) at a specified concentration (typically a multiple of the MIC, such as 4x or 10x MIC) for a defined period (e.g., 1 or 2 hours). The control group is incubated under the same conditions without the antibiotic.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth to reduce the antibiotic concentration to a sub-inhibitory level.

  • Monitoring of Bacterial Regrowth: The viable bacterial count (CFU/mL) in both the test and control cultures is monitored at regular intervals (e.g., every 1-2 hours) through serial dilution and plating.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.

    • C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL.

For Post-Antibiotic Sub-MIC Effect (PA-SME) Determination:

The protocol is similar, but after the initial antibiotic exposure and removal, the test culture is re-exposed to a sub-inhibitory concentration (e.g., 0.2x, 0.3x, or 0.4x MIC) of the same antibiotic. The PA-SME is the time it takes for the test culture to increase by 1 log10 CFU/mL under these conditions, minus the time for the control culture.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for PAE assessment and the mechanism of action of ceftaroline.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Calculation Start Start Log_Phase_Culture S. aureus in Logarithmic Growth Start->Log_Phase_Culture Exposure Expose to Ceftaroline (e.g., 4x MIC for 1-2h) Log_Phase_Culture->Exposure Control Control Culture (No Antibiotic) Log_Phase_Culture->Control Removal Remove Antibiotic (e.g., 1:1000 Dilution) Exposure->Removal Monitoring Monitor Bacterial Regrowth (Viable Counts) Control->Monitoring Removal->Monitoring Calculation Calculate PAE (T - C) Monitoring->Calculation End End Calculation->End

Experimental workflow for determining the post-antibiotic effect (PAE).

Ceftaroline_Mechanism cluster_ceftaroline Ceftaroline Action cluster_effect Bactericidal Effect cluster_pae Post-Antibiotic Effect Ceftaroline Ceftaroline Binding High-Affinity Binding Ceftaroline->Binding PBP2a Penicillin-Binding Protein 2a (PBP2a) in MRSA Cell Wall PBP2a->Binding Inhibition Inhibition of Peptidoglycan Cross-Linking Binding->Inhibition CellWall Disruption of Cell Wall Synthesis Inhibition->CellWall Lysis Bacterial Cell Lysis and Death CellWall->Lysis PAE Sustained Suppression of Bacterial Regrowth Lysis->PAE Leads to

Mechanism of action of ceftaroline leading to its post-antibiotic effect.

Conclusion

This compound demonstrates a significant post-antibiotic effect against S. aureus, including MRSA. This sustained inhibitory activity, coupled with its potent bactericidal mechanism through PBP2a binding, underscores its value as a therapeutic agent. The robust post-antibiotic sub-MIC effect further suggests that ceftaroline may maintain its efficacy even when concentrations fluctuate at the site of infection. These findings warrant continued investigation into the clinical implications of ceftaroline's pharmacodynamics to optimize dosing strategies and improve patient outcomes in the treatment of challenging S. aureus infections.

Ceftaroline Anhydrous Base: A Comparative Analysis Against Daptomycin-Non-Susceptible Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ceftaroline anhydrous base against bacterial strains that have developed non-susceptibility to daptomycin. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Daptomycin-non-susceptible (DNS) strains of Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), pose a significant challenge in clinical settings. Ceftaroline, a fifth-generation cephalosporin, has demonstrated potent in vitro activity against these resistant pathogens, both as a monotherapy and in synergistic combination with daptomycin. This guide synthesizes data from multiple studies to provide a comprehensive comparative overview.

Data Presentation

The following tables summarize the in vitro activity of ceftaroline and daptomycin against various daptomycin-non-susceptible strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftaroline and Daptomycin against Daptomycin-Non-Susceptible S. aureus (DNS-MRSA)

StrainCeftaroline MIC (µg/mL)Daptomycin MIC (µg/mL)Reference
R57170.252[1]
R55630.52[1]
R5996 (hVISA)0.54[1]
R5995 (VISA)0.54[1]
DNS MRSA Isolate0.52-4[2]

hVISA: heteroresistant Vancomycin-Intermediate S. aureus; VISA: Vancomycin-Intermediate S. aureus

Table 2: Bactericidal Activity of Ceftaroline and Daptomycin against DNS-MRSA in an In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

StrainTreatmentLog10 CFU/mL Reduction at 96hActivityReference
R5717Ceftaroline-3.1Bactericidal[1][3]
R5563Ceftaroline-2.5Bacteriostatic[1][3]
R5996Ceftaroline-5.77Bactericidal[1][3]
R5995Ceftaroline-6.38Bactericidal[1][3]
4 StrainsDaptomycin (6 mg/kg q24h)RegrowthInactive[1][3]
3 of 4 StrainsDaptomycin (10 mg/kg q24h)RegrowthInactive[1][3]

Bactericidal activity is defined as a ≥3-log10 CFU/mL decrease from the initial inoculum. Bacteriostatic activity is a <3-log10 CFU/mL reduction.

Table 3: Synergistic Activity of Ceftaroline and Daptomycin against Daptomycin-Non-Susceptible VRE

StrainTreatmentLog10 CFU/mL Reduction at 24hSynergyReference
DNS VREDaptomycin + Ceftaroline~2Synergistic[4][5]
Daptomycin-Susceptible VREDaptomycin + CeftarolineSignificant ReductionSynergistic[4][5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

  • Inoculum Preparation: Bacterial colonies were suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Antibiotic Preparation: Serial twofold dilutions of ceftaroline and daptomycin were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth was supplemented with calcium to a final concentration of 50 mg/L.

  • Incubation: The microtiter plates were incubated at 35-37°C for 18-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

A two-compartment hollow-fiber model was utilized to simulate human pharmacokinetic profiles of the antibiotics.[3]

  • Model Setup: The model consists of a central reservoir connected to a hollow-fiber cartridge containing semipermeable fibers. The bacterial culture is placed in the extracapillary space of the cartridge.

  • Drug Dosing: Antibiotics were administered into the central reservoir to simulate human dosing regimens (e.g., ceftaroline 600 mg every 12 hours, daptomycin 6 or 10 mg/kg every 24 hours). A computer-controlled syringe pump maintained the desired pharmacokinetic profile by infusing fresh medium and removing drug-containing medium.

  • Sampling: Samples were collected from the intracapillary space at various time points over 96 hours to determine bacterial density (CFU/mL).

  • Data Analysis: Time-kill curves were generated by plotting the log10 CFU/mL against time.

Time-Kill Assays

Time-kill assays were performed to assess the bactericidal activity of the antibiotics over time.

  • Inoculum: A starting inoculum of approximately 10^5 to 10^6 CFU/mL was used.

  • Antibiotic Concentrations: Antibiotics were tested at concentrations corresponding to multiples of their MICs.

  • Sampling: Aliquots were removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar plates.

  • Enumeration: After incubation, the number of colonies was counted to determine the CFU/mL at each time point.

  • Analysis: The change in log10 CFU/mL from the initial inoculum was calculated to determine bactericidal or bacteriostatic activity. Synergy was defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[6]

Signaling Pathways and Mechanisms

Ceftaroline Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Its unique activity against MRSA is attributed to its high affinity for PBP2a, a key enzyme responsible for methicillin resistance.[2] Ceftaroline binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and inhibit the enzyme.[3]

G Ceftaroline Ceftaroline Allosteric_Binding Allosteric Site Binding Ceftaroline->Allosteric_Binding Active_Site_Binding Active Site Binding Ceftaroline->Active_Site_Binding PBP2a_inactive PBP2a (Inactive) PBP2a_inactive->Allosteric_Binding Conformational_Change Conformational Change Allosteric_Binding->Conformational_Change PBP2a_active PBP2a (Active) Conformational_Change->PBP2a_active PBP2a_active->Active_Site_Binding Inhibition Inhibition of Peptidoglycan Synthesis Active_Site_Binding->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death G cluster_dap_action Daptomycin Action cluster_dns_mechanism Daptomycin Non-Susceptibility Daptomycin Daptomycin Dap_Ca_Complex Daptomycin-Ca2+ Complex Daptomycin->Dap_Ca_Complex Calcium Ca2+ Calcium->Dap_Ca_Complex Membrane_Insertion Membrane Insertion Dap_Ca_Complex->Membrane_Insertion Cell_Membrane Bacterial Cell Membrane Cell_Membrane->Membrane_Insertion Depolarization Membrane Depolarization Membrane_Insertion->Depolarization K_Efflux K+ Efflux Depolarization->K_Efflux Cell_Death_Dap Bacterial Cell Death K_Efflux->Cell_Death_Dap mprF_mutation mprF Mutation Increased_Positive_Charge Increased Positive Membrane Charge mprF_mutation->Increased_Positive_Charge yycFG_mutation yycFG Mutation Altered_Fluidity Altered Membrane Fluidity yycFG_mutation->Altered_Fluidity Repulsion Repulsion of Daptomycin-Ca2+ Complex Increased_Positive_Charge->Repulsion Altered_Fluidity->Repulsion Repulsion->Membrane_Insertion Inhibits G Ceftaroline Ceftaroline PBP_Binding Binding to PBPs Ceftaroline->PBP_Binding Daptomycin Daptomycin Enhanced_Dap_Binding Enhanced Daptomycin Binding Daptomycin->Enhanced_Dap_Binding Altered_Cell_Wall Altered Cell Wall Synthesis PBP_Binding->Altered_Cell_Wall Increased_Negative_Charge Increased Net Negative Surface Charge Altered_Cell_Wall->Increased_Negative_Charge Increased_Negative_Charge->Enhanced_Dap_Binding Counteracts DNS_Resistance DNS Resistance (Increased Positive Charge) DNS_Resistance->Enhanced_Dap_Binding Restored_Activity Restored Daptomycin Bactericidal Activity Enhanced_Dap_Binding->Restored_Activity G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Antibiotics Prepare Serial Dilutions of Antibiotics Prep_Antibiotics->Inoculate_Plate Incubate Incubate at 35-37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End G Start Start Setup_Model Set up Hollow-Fiber PK/PD Model Start->Setup_Model Inoculate_Bacteria Inoculate Bacteria Setup_Model->Inoculate_Bacteria Administer_Drug Administer Antibiotic(s) Inoculate_Bacteria->Administer_Drug Simulate_PK Simulate Human PK (96h) Administer_Drug->Simulate_PK Collect_Samples Collect Samples at Time Points Simulate_PK->Collect_Samples Determine_CFU Determine Bacterial Count (CFU/mL) Collect_Samples->Determine_CFU Analyze_Data Analyze Data and Plot Time-Kill Curves Determine_CFU->Analyze_Data End End Analyze_Data->End G Start Start Prep_Culture Prepare Bacterial Culture Start->Prep_Culture Add_Antibiotics Add Antibiotics Prep_Culture->Add_Antibiotics Incubate Incubate at 37°C Add_Antibiotics->Incubate Sample Sample at t=0, 2, 4, 8, 24h Incubate->Sample Dilute_Plate Serial Dilute and Plate Sample->Dilute_Plate Incubate_Plates Incubate Plates Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Curves Plot Time-Kill Curves Count_Colonies->Plot_Curves End End Plot_Curves->End

References

Ceftaroline Demonstrates Potent In Vitro Activity Against Multidrug-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro susceptibility data reveals ceftaroline's superior activity against multidrug-resistant Streptococcus pneumoniae (MDRSP) when compared to several established antimicrobial agents. This guide provides a detailed comparison of ceftaroline's performance against key comparators, supported by experimental data and standardized testing protocols.

Ceftaroline, a fifth-generation cephalosporin, exhibits enhanced binding affinity to penicillin-binding proteins (PBPs) that are altered in resistant strains of S. pneumoniae, leading to potent bactericidal activity. This makes it a critical therapeutic option in the face of rising antimicrobial resistance. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of ceftaroline's efficacy.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) values and susceptibility rates of ceftaroline and comparator antibiotics against MDRSP isolates from various surveillance studies. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: Activity of Ceftaroline and Comparators Against All S. pneumoniae Isolates
Antimicrobial Agent MIC50 (μg/mL) MIC90 (μg/mL) Susceptibility (%) Reference(s)
Ceftaroline≤0.015 - 0.0150.1298.7% - 99.4%[1][2]
Ceftriaxone≤0.06 - ≤0.251 - 289.1%[3][4]
Penicillin0.25478.5%[3]
Table 2: Activity of Ceftaroline and Comparators Against Multidrug-Resistant S. pneumoniae (MDRSP) Isolates
Antimicrobial Agent MIC50 (μg/mL) MIC90 (μg/mL) Susceptibility (%) Reference(s)
Ceftaroline0.06 - 0.120.2599.9% - 100%[3][4][5]
Ceftriaxone0.25 - 0.5269.6% - 81.5%[3][5]
Penicillin0.25 - 1461.8% - 78.5%[3][5]
Vancomycin0.12 - 0.5-100%
Linezolid0.25 - 2-100%

The data consistently demonstrates that ceftaroline is significantly more potent against both the general S. pneumoniae population and the highly resistant MDRSP sub-population. Notably, ceftaroline's MIC90 against MDRSP is 0.25 μg/mL, a concentration at which nearly all isolates remain susceptible.[3][4][5] In contrast, the susceptibility of MDRSP to ceftriaxone and penicillin is markedly lower.[3][5] While vancomycin and linezolid also retain activity against MDRSP, ceftaroline provides a valuable β-lactam option.

Experimental Protocols

The in vitro susceptibility data presented is primarily derived from studies adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A10 and M100 series of documents.[3] The standard method for determining the MIC of ceftaroline and other antimicrobial agents against Streptococcus pneumoniae is the broth microdilution method.

Broth Microdilution Method for Streptococcus pneumoniae (Based on CLSI M07-A10)
  • Inoculum Preparation:

    • Bacterial colonies are selected from a fresh (18-24 hour) culture on a non-selective agar plate (e.g., sheep blood agar).

    • Colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth supplemented with lysed horse blood) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-4 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Antimicrobial Agent Preparation:

    • Stock solutions of the antimicrobial agents are prepared according to the manufacturer's instructions.

    • Serial twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth supplemented with 2.5% to 5% lysed horse blood.[3]

  • Inoculation and Incubation:

    • The prepared microdilution plates, containing the serially diluted antimicrobial agents, are inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C in an atmosphere of 5% CO₂ for 20-24 hours.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_plate Microdilution Plate Setup cluster_testing Testing cluster_analysis Analysis Isolate S. pneumoniae Isolate Culture Culture on Blood Agar Isolate->Culture Streak Suspension Prepare 0.5 McFarland Suspension Culture->Suspension Select colonies Inoculum Dilute to Final Inoculum Suspension->Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Antimicrobial Prepare Antimicrobial Stock SerialDilution Perform Serial Dilutions in Plate Antimicrobial->SerialDilution SerialDilution->Inoculate Incubate Incubate at 35°C in 5% CO2 Inoculate->Incubate 20-24 hours ReadMIC Read MIC Incubate->ReadMIC Observe for growth Interpret Interpret Results (S, I, R) ReadMIC->Interpret Compare to breakpoints

Caption: Workflow for Antimicrobial Susceptibility Testing.

Conclusion

The available in vitro data strongly supports the potent activity of ceftaroline against multidrug-resistant Streptococcus pneumoniae. Its low MIC values and high susceptibility rates, even among isolates resistant to other β-lactams, position ceftaroline as a valuable agent in the management of infections caused by this challenging pathogen. The standardized methodologies outlined by CLSI ensure the reproducibility and comparability of these susceptibility results, providing a solid foundation for clinical decision-making and further research.

References

Evaluating Ceftaroline as a Salvage Therapy for Bloodstream Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of ceftaroline as a salvage therapy for bloodstream infections (BSIs), with a particular focus on infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). It compares the performance of ceftaroline with alternative treatments such as daptomycin, vancomycin, and linezolid, supported by clinical data. Detailed experimental methodologies and signaling pathways are also provided to offer a complete picture for research and drug development professionals.

Data Presentation: Comparative Clinical Outcomes

The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy and safety of ceftaroline as a salvage therapy for BSIs.

Table 1: Ceftaroline vs. Daptomycin for MRSA Bloodstream Infections

OutcomeCeftarolineDaptomycinStudy Details
Treatment Failure 32% (27/83)39% (73/187)Retrospective, observational cohort study across 10 U.S. hospitals (2010-2017)[1]
30-Day Mortality 13%24%Retrospective matched cohort study[2]
In-hospital Mortality 16.3% (as DAP/CPT combo)16.0% (alternative therapy)Retrospective, single-center study on persistent MRSA bacteremia[3][4]
Bacteremia Recurrence (60 days) No significant differenceNo significant differenceRetrospective, observational cohort study[1]
Adverse Events Rash more commonCreatine phosphokinase elevations more commonRetrospective, observational cohort study[1]

Table 2: Ceftaroline vs. Vancomycin for MRSA Bloodstream Infections

OutcomeCeftarolineVancomycinStudy Details
Favorable Clinical Response More favorableLess favorableLarge real-world retrospective study[5][6]
Treatment Switching Less likelyMore likelyLarge real-world retrospective study[5][6]
30-Day Mortality 13%11%Retrospective matched cohort study[2]
Clinical Success (Salvage Therapy) ~80%Up to 24% failure rate reported in other studiesSystematic review of ceftaroline for severe MRSA infections[7]
Microbiological Cure (as V/C combo) 95%N/ACohort study on vancomycin plus ceftaroline for persistent MRSAB[8]

Table 3: Ceftaroline Combination Therapy in Salvage Situations

Combination TherapyComparatorOutcomeStudy Details
Ceftaroline + Daptomycin Standard of Care (Vancomycin or Daptomycin)Lower 30-day mortality (8.3% vs. 14.2%)Retrospective matched cohort study[5]
Ceftaroline + Daptomycin Standard Monotherapy (Vancomycin or Daptomycin)Reduced in-hospital mortality (0% vs. 26%)Pilot randomized controlled trial (study terminated early)[9]
Ceftaroline + Daptomycin Alternative TherapySimilar in-hospital mortality (16.3% vs. 16.0%)Retrospective, single-center study on persistent MRSA bacteremia[3][4]
Ceftaroline Monotherapy Ceftaroline + DaptomycinSimilar microbiological cure, relapse, readmission, and mortality ratesRetrospective study on MRSA bacteremia[10]

Experimental Protocols

Below are detailed methodologies for key types of experiments cited in the evaluation of ceftaroline as a salvage therapy.

Retrospective Cohort Study: Comparative Effectiveness of Ceftaroline
  • Objective: To compare the clinical outcomes of patients with MRSA bloodstream infections treated with ceftaroline versus a comparator antibiotic (e.g., daptomycin or vancomycin).

  • Study Design: A multi-center, retrospective, observational cohort study.

  • Patient Population:

    • Inclusion Criteria: Adult patients with at least one positive blood culture for MRSA who received intravenous ceftaroline or the comparator antibiotic for at least 72 hours.

    • Exclusion Criteria: Patients with polymicrobial bloodstream infections, those who were neutropenic, or those who received the study drug for less than 72 hours.

  • Data Collection: Patient demographics, baseline clinical characteristics, site of infection, comorbidities, severity of illness scores (e.g., Pitt Bacteremia Score), antimicrobial therapy details (dose, duration), and clinical outcomes were collected from electronic health records.

  • Outcomes:

    • Primary Outcome: Treatment failure, often a composite endpoint including 30-day all-cause mortality, persistent bacteremia (≥7 days), and 60-day recurrence of MRSA bacteremia.

    • Secondary Outcomes: Individual components of the primary outcome, length of hospital stay, and adverse drug events.

  • Statistical Analysis: Propensity score matching or multivariable regression analysis is often used to control for confounding variables and compare the effectiveness of the treatments.

In Vitro Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of ceftaroline and comparator agents against MRSA isolates from patients with bloodstream infections.

  • Methodology:

    • Isolate Collection: MRSA isolates are collected from positive blood cultures.

    • MIC Determination: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Procedure: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. A standardized inoculum of the MRSA isolate is added to each well. The plates are incubated at 35°C for 16-20 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mandatory Visualizations

Signaling Pathway of Ceftaroline's Mechanism of Action

cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Ceftaroline Ceftaroline PBP2a_inactive PBP2a (Inactive) Ceftaroline->PBP2a_inactive Binds to allosteric site PBP2a_active PBP2a (Active) Ceftaroline->PBP2a_active Binds to active site Peptidoglycan Peptidoglycan Cell_Lysis Cell Lysis and Death Peptidoglycan->Cell_Lysis Weakened cell wall PBP2a_inactive->PBP2a_active Conformational change PBP2a_active->Peptidoglycan Inhibits transpeptidation (cross-linking)

Caption: Mechanism of action of ceftaroline against MRSA.

Experimental Workflow for a Retrospective Cohort Study

Patient_Population Identify Patients with MRSA Bloodstream Infections Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Cohort_Formation Form Treatment Cohorts (Ceftaroline vs. Comparator) Inclusion_Exclusion->Cohort_Formation Data_Collection Collect Baseline and Outcome Data Cohort_Formation->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., Propensity Score Matching) Data_Collection->Statistical_Analysis Outcome_Comparison Compare Clinical Outcomes Statistical_Analysis->Outcome_Comparison Conclusion Draw Conclusions on Efficacy and Safety Outcome_Comparison->Conclusion

References

Safety Operating Guide

Ceftaroline anhydrous base proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of ceftaroline anhydrous base is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent cephalosporin antibiotic, its handling and disposal require strict adherence to established protocols to mitigate risks such as allergic sensitization and aquatic toxicity. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Hazard and Disposal Data Summary

Proper disposal planning begins with understanding the material's hazards and the primary recommended disposal methods. Ceftaroline is classified as hazardous, with specific warnings regarding sensitization and environmental impact.

Parameter Description Reference
Hazard Class Skin Sensitisation, Category 1; Respiratory Sensitisation, Category 1; Acute Aquatic Toxicity, Category 1.[1]
Hazard Statements H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H400: Very toxic to aquatic life.[1]
Primary Disposal Route Incineration via an accredited/licensed professional waste disposal contractor.[1][2]
Environmental Precautions Prevent entry into drains, sewers, or watercourses. Waste, even in small quantities, should never be poured down drains.[1]
Regulatory Framework Disposal is governed by local, state, and national legislation, including EPA's Resource Conservation and Recovery Act (RCRA).[1][3][4]

Detailed Disposal Protocols

The following protocols provide a systematic approach to handling and disposing of this compound, from personal protective measures to final waste treatment.

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn to prevent exposure.

  • Gloves : Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after use.[2]

  • Eye Protection : Wear safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Respiratory Protection : Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[1][5]

  • Lab Coat : Wear a lab coat to protect skin and clothing.

Safe Handling Precautions :

  • Avoid breathing dust.[1]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with skin and eyes.[1][5]

  • Wash hands thoroughly after handling.[6]

Step-by-Step Disposal Procedure

Step 1: Waste Characterization and Segregation

  • Identify all waste containing this compound, including pure substance, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE.

  • This material must be disposed of as hazardous waste.[1]

  • Segregate ceftaroline waste from other laboratory waste streams to ensure proper handling.

Step 2: Containerization and Labeling

  • Place all solid ceftaroline waste into a suitable, sealable container.[6]

  • The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals".[7]

  • Ensure the container is kept closed except when adding waste.

Step 3: Managing Spills

  • In case of a spill, avoid generating dust.[1]

  • Gently moisten the spilled material with water.[1]

  • Carefully sweep or transfer the material into a designated hazardous waste container for disposal.[1][6]

  • Wash the spillage area thoroughly with water.[1]

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal

  • Do not pour ceftaroline waste down the drain or mix it with regular trash.[1]

  • The designated method for final disposal is incineration.[1]

  • Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal service.[2]

  • One specified disposal technique involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow for this compound Disposal

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Ceftaroline Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe segregate Segregate as Hazardous Pharmaceutical Waste ppe->segregate containerize Place in a Labeled, Sealed Hazardous Waste Container segregate->containerize spill_check Spill Occurred? containerize->spill_check spill_protocol Follow Spill Protocol: 1. Moisten with Water 2. Collect Material 3. Clean Area spill_check->spill_protocol Yes store Store Securely for Pickup spill_check->store No spill_protocol->containerize contact_ehs Contact Institutional EHS for Pickup store->contact_ehs incineration Dispose via Licensed Contractor (Chemical Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance based on publicly available safety data sheets and general hazardous waste disposal principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and national regulations for pharmaceutical waste disposal.

References

Essential Safety and Logistical Information for Handling Ceftaroline Anhydrous Base

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Ceftaroline anhydrous base. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The substance is classified as a respiratory and skin sensitizer, and it may cause allergic reactions upon inhalation or skin contact.[1][2][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Appropriate protective gloves.To prevent skin contact and potential allergic reactions.[3][4]
Eye Protection Safety glasses with side-shields or chemical goggles.[4]To protect eyes from dust particles and potential splashes.
Skin and Body Protection Protective clothing, such as a lab coat, and closed-toe shoes.[1][4]To minimize skin exposure and contamination of personal clothing.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn, especially if dust may be generated.[2][3][4]To prevent inhalation of the substance, which can cause allergy or asthma-like symptoms.[1][2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following step-by-step plan outlines the procedures from receipt of the compound to its use in experimental settings.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed and store it away from incompatible materials such as strong acids and oxidizing agents.[1]

2. Preparation for Use:

  • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne concentrations.[4]

  • Before handling, ensure all required PPE is correctly worn.

  • Have an emergency eyewash station and safety shower readily accessible.

3. Handling During Experiments:

  • Avoid creating dust when handling the powder form.[1]

  • Use appropriate tools (e.g., spatulas) to handle the solid material.

  • If making solutions, add the solid to the solvent slowly to avoid splashing.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[1][3]

4. Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3][4]

  • Clean the work surfaces and any contaminated equipment.

  • Remove and properly dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[3][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to others.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in clearly labeled, sealed containers.

  • Disposal Method:

    • Dispose of the chemical waste through an accredited disposal contractor.[2]

    • Normal disposal is via incineration.[2]

    • Do not dispose of the material down the drain or in general waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_post Post-Handling cluster_disposal Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Handle Handle Substance (Avoid Dust) DonPPE->Handle Experiment Perform Experimental Procedures Handle->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate CollectWaste Collect Chemical Waste Experiment->CollectWaste DoffPPE Doff & Dispose of Contaminated PPE Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash DoffPPE->CollectWaste Dispose Dispose via Accredited Incineration Contractor CollectWaste->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.